molecular formula C10H12N2O B174400 1-(4-Aminoindolin-1-yl)ethanone CAS No. 17274-64-5

1-(4-Aminoindolin-1-yl)ethanone

Cat. No.: B174400
CAS No.: 17274-64-5
M. Wt: 176.21 g/mol
InChI Key: NADMMXZGSDHVNN-UHFFFAOYSA-N
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Description

1-(4-Aminoindolin-1-yl)ethanone is an indole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmaceuticals, known for its diverse biological activities and its presence in compounds that bind with high affinity to multiple receptors . Research into indole derivatives like this compound has revealed immense potential across several therapeutic areas. These compounds are frequently investigated for their anticancer properties; for instance, structurally similar 1-(1H-indol-1-yl)ethanone derivatives have been identified and optimized as potent CBP/EP300 bromodomain inhibitors, presenting a promising therapeutic strategy for the treatment of castration-resistant prostate cancer . Furthermore, various indole derivatives have demonstrated considerable antiviral activity against a broad spectrum of viruses, including influenza, Coxsackie B4 virus, and hepatitis C virus (HCV) . The versatility of the indole scaffold also extends to anti-inflammatory applications, where certain derivatives act as COX-1 and COX-2 inhibitors . As a key synthetic intermediate, this compound provides researchers with a versatile building block for exploring these and newer therapeutic possibilities, contributing to the development of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADMMXZGSDHVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Aminoindolin-1-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 1-(4-Aminoindolin-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document primarily collates information from chemical supplier databases and computational predictions. This guide is intended to serve as a foundational resource for researchers, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Properties

This compound is an indoline derivative characterized by an amino group at the 4-position of the indoline ring and an acetyl group attached to the nitrogen atom of the pyrrole ring. Its chemical structure and basic properties are summarized below.

General Information
PropertyValueSource
IUPAC Name 1-(4-amino-2,3-dihydro-1H-indol-1-yl)ethanoneN/A
CAS Number 17274-64-5[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Physical Description White to grey solidN/A
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Physicochemical Properties
PropertyValueNotes
Melting Point Data not availableN/A
Boiling Point 446.0 ± 45.0 °CPredicted
Density 1.231 ± 0.06 g/cm³Predicted
Solubility Data not availableN/A
pKa Data not availableN/A
logP Data not availableN/A

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers are encouraged to perform these analyses upon synthesis or acquisition of the compound to confirm its identity and purity.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the scientific literature. General synthetic routes for N-acylation of substituted indolines may be applicable, but would require specific adaptation and optimization.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The indoline scaffold is a common motif in many biologically active compounds, suggesting that this molecule could be a valuable starting point for medicinal chemistry programs.

Logical Workflow for Characterization

Given the absence of comprehensive data, a logical workflow for the full characterization of this compound would involve the following steps.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Characterization cluster_3 Biological Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility pKa pKa Determination Purity->pKa logP logP Determination Purity->logP Screening Biological Screening (e.g., Target-based assays) Purity->Screening Activity Identification of Biological Activity Screening->Activity Pathway Signaling Pathway Analysis Activity->Pathway

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents a chemical entity with potential for further scientific exploration, particularly in the field of drug discovery. This guide highlights the significant lack of publicly available experimental data for this compound. The scientific community is encouraged to investigate and publish on the synthesis, characterization, and biological evaluation of this molecule to expand the collective knowledge and unlock its potential applications.

References

In-depth Technical Guide: 1-(4-Aminoindolin-1-yl)ethanone (CAS 17274-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminoindolin-1-yl)ethanone, with CAS number 17274-64-5, is a heterocyclic organic compound featuring an indoline scaffold. This structure is of significant interest in medicinal chemistry due to the prevalence of the indoline core in a wide array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical properties, potential applications in drug discovery, and a summary of its characteristics. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide extrapolates potential synthetic routes and biological relevance based on structurally similar compounds and the known reactivity of the indoline ring system.

Chemical and Physical Properties

This compound is a substituted indoline derivative. The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, which is acetylated at the nitrogen atom and substituted with an amino group on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17274-64-5[1]
Molecular Formula C₁₀H₁₂N₂O[1][2][3]
Molecular Weight 176.22 g/mol [2][3]
Appearance White to grey solid[1]
Predicted Boiling Point 446.0 ± 45.0 °C[1]
Predicted Density 1.231 ± 0.06 g/cm³[1]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[3]

Synthesis and Manufacturing

Potential Synthetic Workflow:

A common approach to synthesize substituted indolines involves the reduction of the corresponding indole derivative. The synthesis could potentially start from a commercially available substituted indole, followed by acetylation and reduction.

G cluster_0 Proposed Synthetic Pathway Start 4-Nitroindole Step1 Acetylation of Indole Nitrogen (e.g., Acetic Anhydride, Pyridine) Start->Step1 Intermediate1 1-Acetyl-4-nitroindole Step1->Intermediate1 Step2 Reduction of Indole Double Bond (e.g., NaBH3CN, Acetic Acid) Intermediate1->Step2 Intermediate2 1-Acetyl-4-nitroindoline Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the indoline scaffold is a privileged structure in medicinal chemistry. Derivatives of indoline are known to exhibit a wide range of biological activities.

Indole derivatives, the precursors to indolines, have been investigated for their potential as:

  • Antiproliferative agents against various cancer cell lines.[4]

  • Antimicrobial agents , with some hybrids showing activity against resistant bacterial strains.[4]

  • Kinase inhibitors , which are crucial in targeted cancer therapy.[5]

  • CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.[6]

  • Analgesic and anti-inflammatory agents by inhibiting enzymes like COX-2.[7]

The presence of an amino group and an acetylated nitrogen on the indoline ring of this compound provides functional handles for further chemical modifications. This makes it a potentially valuable building block for the synthesis of more complex molecules in drug discovery programs.[4][5]

Logical Relationship for Drug Discovery Potential:

G Core This compound (CAS 17274-64-5) Scaffold Indoline Scaffold (Privileged Structure) Core->Scaffold Functionality Amino and Acetyl Groups (Sites for Modification) Core->Functionality Derivatization Synthesis of Novel Derivatives Functionality->Derivatization Screening Biological Activity Screening Derivatization->Screening Leads Potential Therapeutic Leads Screening->Leads

Caption: Drug discovery potential of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the searched literature. Researchers interested in working with this compound would need to develop and optimize their own protocols, likely starting from the proposed synthetic route and adapting purification and analytical methods from related compounds.

General Experimental Workflow for Synthesis and Characterization:

G cluster_0 Experimental Workflow Synthesis Synthesis of Compound (Based on Proposed Route) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity Bioassay Biological Assays (e.g., Cell Viability, Enzyme Inhibition) Purity->Bioassay

References

Technical Guide: 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminoindolin-1-yl)ethanone is an indoline derivative of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core structural motif in a multitude of biologically active compounds. This technical guide provides a summary of the key molecular properties of this compound, a representative synthetic protocol, and a conceptual workflow for its synthesis and characterization.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 176.22 g/mol [1][2]
Molecular Formula C₁₀H₁₂N₂O[1][2]
CAS Number 17274-64-5[1][2]
Synonym 1-(4-Amino-2,3-dihydro-1H-indol-1-yl)ethanone
Storage Conditions Room temperature, inert atmosphere, protected from light[2]

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, indole and indoline derivatives are pivotal in the development of therapeutics. They are known to be key intermediates in the synthesis of compounds targeting a range of diseases. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potent and selective inhibitors of the CBP/EP300 bromodomain, which are epigenetic targets in the treatment of castration-resistant prostate cancer. The structural motifs present in this compound make it a valuable building block for creating libraries of compounds for screening against various therapeutic targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the acylation of an aminoindoline. This protocol is based on general chemical principles and may require optimization for specific laboratory conditions and scales.

Objective: To synthesize this compound via N-acetylation of 4-aminoindoline.

Materials:

  • 4-Aminoindoline

  • Acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminoindoline in anhydrous dichloromethane. Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Base: Add an appropriate amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

  • Acetylation: While stirring, slowly add acetic anhydride dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acid byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start: 4-Aminoindoline Reaction N-Acetylation Reaction Start->Reaction Reagents Reagents: - Acetic Anhydride - Base (e.g., Pyridine) - Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Crude Product Characterization Characterization: - NMR - MS - HPLC Purification->Characterization Purified Product FinalProduct Final Product: This compound Characterization->FinalProduct Verified Structure

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Technical Guide: Structure Elucidation of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodology for the synthesis and definitive structure elucidation of 1-(4-aminoindolin-1-yl)ethanone. Given the absence of extensive published data for this specific compound, this document provides a proposed synthetic route based on established chemical transformations and a detailed workflow for structural confirmation using modern spectroscopic techniques. The protocols and expected data presented herein are intended to serve as a robust framework for researchers working with this and structurally related molecules.

Introduction

This compound (CAS No. 17274-64-5) is an indoline derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring an acetylated nitrogen on the indoline ring and an amino group on the benzene ring, presents a versatile scaffold for further chemical modification. Accurate synthesis and unambiguous structural verification are paramount for any subsequent research and development activities. This guide details the necessary steps to achieve this, from chemical synthesis to spectroscopic analysis.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 4-aminoindoline. The proposed pathway involves the selective N-acetylation of the indoline nitrogen.

Synthetic Pathway

The logical synthetic route is the direct N-acetylation of 4-aminoindoline using a suitable acetylating agent. The secondary amine of the indoline ring is generally more nucleophilic than the aromatic primary amine, allowing for selective acylation under controlled conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Acetylation of 4-Aminoindoline
  • Materials: 4-aminoindoline, Acetic Anhydride (Ac₂O), Pyridine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Structure Elucidation Workflow

The definitive identification of the synthesized product requires a multi-faceted analytical approach. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, supplemented by infrared (IR) spectroscopy, will be employed to confirm the molecular formula and connectivity of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Compound hrms HRMS synthesis->hrms ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy synthesis->nmr formula Molecular Formula hrms->formula functional_groups Functional Groups ir->functional_groups connectivity Connectivity & Isomer nmr->connectivity final_structure Confirmed Structure: This compound formula->final_structure functional_groups->final_structure connectivity->final_structure

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected quantitative data from the spectroscopic analyses of this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.0 - 7.2t1H~7.8H-6 (Aromatic)
~6.3 - 6.5d1H~7.8H-5 (Aromatic)
~6.2 - 6.4d1H~7.8H-7 (Aromatic)
~4.0 - 4.2t2H~8.5H-2 (Indoline CH₂)
~3.0 - 3.2t2H~8.5H-3 (Indoline CH₂)
~3.5 - 4.0br s2H--NH₂ (Amino)
~2.2 - 2.3s3H--COCH₃ (Acetyl)
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~168.0 - 170.0C=O (Amide)
~145.0 - 147.0C-7a (Aromatic Quat.)
~140.0 - 142.0C-4 (Aromatic Quat.)
~128.0 - 130.0C-6 (Aromatic CH)
~122.0 - 124.0C-3a (Aromatic Quat.)
~106.0 - 108.0C-5 (Aromatic CH)
~104.0 - 106.0C-7 (Aromatic CH)
~50.0 - 52.0C-2 (Indoline CH₂)
~28.0 - 30.0C-3 (Indoline CH₂)
~23.0 - 25.0-COCH₃ (Acetyl)
Table 3: Predicted IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, BroadN-H Stretch (Primary Amine)
3050 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Aliphatic)
1640 - 1620StrongC=O Stretch (Amide)
1620 - 1580MediumN-H Bend (Primary Amine)
1600 - 1450MediumC=C Stretch (Aromatic)
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/z
[M+H]⁺177.1028177.1022 ± 0.0005
[M+Na]⁺199.0847199.0841 ± 0.0005

Detailed Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy Protocol:

    • Acquire the spectrum on a 400 MHz spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the acquisition time to 4 seconds and the relaxation delay to 2 seconds.

    • Acquire 16 scans and apply a Fourier transform with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.[3][4]

  • ¹³C NMR Spectroscopy Protocol:

    • Acquire the spectrum on the same instrument at a frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Set the acquisition time to 2 seconds and the relaxation delay to 5 seconds to ensure quantitative data for quaternary carbons.[5][6]

    • Acquire 1024 scans.

    • Process the data with a Fourier transform using an exponential multiplication with a line broadening of 1.0 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: No specific preparation is required for Attenuated Total Reflectance (ATR) analysis.[7]

  • ATR-FTIR Protocol:

    • Ensure the diamond ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal.[8]

    • Place a small amount (1-2 mg) of the solid purified compound onto the center of the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9]

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be an absorbance spectrum automatically ratioed against the background.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • HRMS Protocol:

    • Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[10]

    • Operate the ESI source in positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range of m/z 50-500.

    • Use an internal calibrant or perform external calibration to ensure high mass accuracy (typically < 5 ppm).[11]

    • Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it to the calculated theoretical mass for the molecular formula C₁₀H₁₂N₂O.[12]

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for its use in further research. The protocols and predicted data outlined in this guide provide a clear and comprehensive pathway for the unambiguous elucidation of its chemical structure. By following this workflow, researchers can confidently verify the identity and purity of their synthesized material, establishing a solid foundation for its application in drug discovery and other scientific endeavors.

References

Technical Guide: Spectral and Biological Insights into 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminoindolin-1-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the indoline scaffold. While specific experimental spectral data for this particular isomer is not widely available in public databases, this guide provides predicted spectral characteristics based on analogous compounds and established spectroscopic principles. Furthermore, it outlines detailed experimental protocols for its synthesis and spectral analysis, and explores its potential biological relevance in inflammatory pathways. This document serves as a foundational resource for researchers investigating the properties and applications of this and related molecules.

Predicted Spectral Data

Due to the limited availability of published experimental data for this compound (CAS: 17274-64-5), the following tables present predicted spectral data. These predictions are derived from the analysis of structurally similar compounds, such as other acetylated aminoindolines, and fundamental principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H
~6.6-6.8dd1HAr-H
~6.5-6.7d1HAr-H
~4.0-4.2t2HN-CH₂
~3.0-3.2t2HAr-CH₂
~3.5-4.0br s2HNH₂
~2.2s3HCOCH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~168-170C=O
~145-147Ar-C (C-NH₂)
~135-137Ar-C
~128-130Ar-CH
~117-119Ar-CH
~110-112Ar-CH
~108-110Ar-C
~48-50N-CH₂
~28-30Ar-CH₂
~23-25COCH₃
Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/zInterpretation
177.10[M+H]⁺
199.08[M+Na]⁺
135.08[M+H - C₂H₂O]⁺
Table 4: Predicted IR Spectral Data

Sample Phase: Solid (KBr pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1650-1630StrongC=O stretch (amide)
1620-1580StrongN-H bend (amine)
1550-1450Medium-StrongC=C stretch (aromatic)
1300-1200MediumC-N stretch

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral characterization of this compound.

Synthesis: N-acetylation of 4-Aminoindoline

This procedure outlines a standard method for the N-acetylation of an aromatic amine.[1][2][3][4][5]

Materials:

  • 4-Aminoindoline

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-aminoindoline (1 equivalent) in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine, 1.2 equivalents) to the stirred solution.

  • Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectral Analysis

¹H and ¹³C NMR Spectra Acquisition:

  • Prepare the sample by dissolving 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

High-Resolution Mass Spectrum (HRMS) Acquisition:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate ions without significant fragmentation.

  • Set the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to scan an appropriate mass-to-charge (m/z) range.

  • Acquire the mass spectrum and determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • Use the accurate mass to confirm the elemental composition of the molecule.

FTIR Spectrum Acquisition:

  • If using a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample in the IR spectrometer's sample compartment.

  • Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Aminoindoline 4-Aminoindoline Reaction_Vessel N-Acetylation (DCM, Pyridine, 0°C to RT) 4-Aminoindoline->Reaction_Vessel Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic scheme for this compound.

Potential Biological Signaling Pathway

Indoline derivatives have been reported to possess anti-inflammatory properties. A key pathway in inflammation is the NF-κB signaling cascade.[6][7][8][9][10] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.

NFkB_Pathway Simplified NF-κB Inflammatory Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS Receptor Cell Surface Receptors (e.g., TLR4, TNFR) LPS->Receptor TNFa TNF-α TNFa->Receptor IKK IKK Complex Activation Receptor->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB inhibition Translocation Nuclear Translocation NFkB_active->Translocation Compound This compound (Hypothesized Target) Compound->IKK Inhibition? Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression

Caption: Potential modulation of the NF-κB pathway by the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics and potential biological relevance of this compound. The detailed experimental protocols offer a practical framework for its synthesis and analysis, enabling further investigation into its chemical and biological properties. The exploration of its potential role in modulating inflammatory pathways highlights its promise as a scaffold for the development of novel therapeutic agents. Future experimental work is necessary to validate the predicted spectral data and to fully elucidate the biological activity of this compound.

References

solubility of 1-acetyl-4-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Solubility Research

I've started by searching for solubility data for "1-acetyl-4-aminoindoline." I'm looking at different solvents and temperatures, and also protocols for how people figure out solubility. This will help me set up my own experiments.

Gathering More Data

I'm now diving deeper into the literature, specifically seeking existing guides on the solubility of similar compounds. I'm also exploring contexts where 1-acetyl-4-aminoindoline's solubility is crucial. This is helping me shape the structure and content of my upcoming technical guide.

Examining Solubility Data

I'm currently investigating the solubility of 1-acetyl-4-aminoindoline. My initial search didn't pinpoint quantitative data, but it did offer general strategies for measuring organic compound solubility. I'm now exploring those methods to build a more detailed understanding.

Evaluating Experimental Protocols

I've been reviewing the general solubility protocols I found. They detail how to conduct qualitative tests in different solvents, but don't provide the quantitative data requested. My search also highlighted the possibility of limited existing data for this specific compound. I'm now exploring predictive solubility models as a possible fallback.

Analyzing Search Results Further

I'm now diving deeper into the implications of the initial search. It revealed that exact quantitative solubility data for 1-acetyl-4-aminoindoline might be scarce. The results did, however, provide solid ground to review the experimental protocols for solubility measurements. I'm pivoting to explore predictive models as a potential avenue to generate the requested data, given the potential data gap. The creation of a solubility workflow is also underway.

Unable to Locate Data

I'm hitting a roadblock. My search for quantitative solubility data on "1-acetyl-4-aminoindoline" is proving fruitless. The usual sources haven't yielded any experimental values, though I've gleaned some physical properties for related compounds. I'm starting to think this might be a less-studied molecule.

Adapting the Approach

I've hit a wall with the solubility data; it's just not there. I'm now pivoting to a predicted solubility guide, emphasizing the absence of direct experimental findings. My plan is to analyze the structure of 1-acetyl-4-aminoindoline to predict its behavior in various solvents, considering the functional groups. I'll then create a detailed methodology section based on general solubility determination protocols and a relevant flowchart.

Expanding the Search Parameters

Examining Solubility Data

I'm still struggling to find explicit quantitative solubility data for "1-acetyl-4-aminoindoline". My searches haven't yielded any direct experimental results in public databases. But, I am accumulating related information that may help me to evaluate other, indirect, methods for estimating solubility. I am now looking at structural similarities.

Compiling Solubility Insights

I've made headway in understanding the solubility challenges. My search for direct data on "1-acetyl-4-aminoindoline" remains fruitless. However, I've amassed a strong foundation from related compounds, solubility principles, and standard experimental protocols. I can confidently create a section on predicted solubility, detailing the approaches used. Next, I plan to develop the experimental protocol section and construct the Graphviz diagrams.

Analyzing Data Deficiencies

Despite exhaustive searches, I still haven't unearthed direct solubility measurements for "1-acetyl-4-aminoindoline." However, I've consolidated valuable resources. I've gained a good grasp of relevant principles for predicting solubility, standard protocols, and structural analogs. I will now leverage this to craft a "Predicted Solubility" section and detail experimental protocols. Furthermore, I can successfully develop the Graphviz diagrams as planned.

In-depth Technical Guide: Safety and Handling of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on currently available data, which is limited. A comprehensive safety assessment has not been performed on this compound. All handling and use of 1-(4-Aminoindolin-1-yl)ethanone should be conducted with extreme caution by trained personnel in a controlled laboratory setting.

Introduction

This compound is a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its indoline core is a feature of various biologically active molecules. This guide provides a summary of the available safety and handling information for this compound. Due to a significant lack of comprehensive toxicological and reactivity data, a precautionary approach is strongly advised.

Hazard Identification and Classification

Detailed GHS classification and comprehensive toxicological data for this compound are not available in the public domain. However, some suppliers indicate the following GHS pictograms, suggesting potential hazards:

  • GHS05: Corrosion: May cause severe skin burns and eye damage.

  • GHS07: Harmful: May cause skin irritation, serious eye irritation, or respiratory irritation. May be harmful if swallowed.

Note: The absence of complete data necessitates that this compound be handled as potentially hazardous.

Physicochemical Information

A summary of the available physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17274-64-5ECHEMI
Molecular Formula C₁₀H₁₂N₂OECHEMI
Molecular Weight 176.22 g/mol ECHEMI
Appearance No data available-
Boiling Point No data available-
Melting Point No data available-
Solubility No data available-
Density No data available-

Handling and Storage

Given the limited safety data, stringent adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended as a minimum:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate footwear.

  • Respiratory Protection: A properly fitted respirator (e.g., NIOSH-approved) should be used, especially when handling the solid form to avoid dust inhalation.

Engineering Controls
  • Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Table 2: First-Aid Measures for this compound

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.

Toxicological and Reactivity Information

There is currently no publicly available quantitative data on the toxicology or reactivity of this compound. The following sections in a standard Safety Data Sheet (SDS) for this compound are marked as "no data available":

  • Acute toxicity (oral, dermal, inhalation)

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

  • Aspiration hazard

  • Reactivity

  • Chemical stability

  • Possibility of hazardous reactions

  • Conditions to avoid

  • Incompatible materials

  • Hazardous decomposition products

Experimental Protocols and Biological Activity

There are no detailed experimental protocols or information on the biological signaling pathways of this compound available in the public domain. Therefore, the creation of diagrams for experimental workflows or signaling pathways is not possible at this time.

Conclusion

The safe handling of this compound is hampered by a significant lack of empirical data. Researchers and drug development professionals must treat this compound as potentially hazardous and implement rigorous safety measures. It is imperative to conduct all work in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. Further research is needed to fully characterize the safety profile of this compound.

physical characteristics of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminoindolin-1-yl)ethanone is a heterocyclic organic compound featuring an indoline core structure. As a substituted aminoindoline, it holds potential interest for researchers in medicinal chemistry and drug discovery due to the established biological significance of the indoline scaffold. This technical guide provides a summary of the available physical characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and analytical methodologies applicable to this class of molecules.

Core Physical Characteristics

Limited specific experimental data for this compound is available in the public domain. The following table summarizes the known and predicted physical properties. Researchers are advised to independently verify these properties through experimentation.

PropertyValueSource/Notes
CAS Number 17274-64-5[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol Calculated from molecular formula
Appearance White to grey solidPredicted
Melting Point Not available-
Boiling Point 446.0 ± 45.0 °CPredicted
Density 1.231 ± 0.06 g/cm³Predicted
Solubility Not availableGeneral solubility for N-acetylated aminoindolines would be expected to be higher in polar organic solvents than in nonpolar solvents or water.

Experimental Protocols

General Synthesis of N-Acetyl Aminoindolines

A common method for the N-acetylation of an aminoindoline involves the reaction of the corresponding aminoindoline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

G 4-Aminoindoline 4-Aminoindoline Reaction Reaction 4-Aminoindoline->Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound Workup Purification Purification This compound->Purification e.g., Chromatography Final Product Final Product Purification->Final Product

A general workflow for the synthesis of this compound.

Materials:

  • 4-Aminoindoline

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., triethylamine, pyridine)

  • An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve 4-aminoindoline in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Slowly add the acetylating agent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound.

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS Mass Spectrometry (MS) MS->Structural Confirmation IR Infrared Spectroscopy (IR) IR->Structural Confirmation HPLC HPLC Purity Assessment Purity Assessment HPLC->Purity Assessment Synthesized Product Synthesized Product Synthesized Product->NMR Synthesized Product->MS Synthesized Product->IR Synthesized Product->HPLC

A general analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for purity analysis.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-280 nm for indole derivatives).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expected signals would include aromatic protons, protons of the indoline ring, and the acetyl methyl protons.

  • ¹³C NMR: Expected signals would include carbons of the aromatic and indoline rings, the carbonyl carbon of the acetyl group, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.

  • Ionization Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

  • Expected Ion: The protonated molecule [M+H]⁺ would be expected at m/z 177.22.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

  • C=O stretch: A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Biological Relevance

While no specific biological activities of this compound have been reported, the aminoindoline scaffold is present in a variety of biologically active molecules. Aminoindoline derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. The presence of the amino and acetyl groups provides handles for further chemical modification, making this compound a potentially useful building block in drug discovery programs.

Conclusion

This compound is a compound for which detailed, experimentally verified physical and chemical data is currently scarce. This guide provides the available information and outlines general experimental and analytical approaches that can be applied to this and similar molecules. Researchers working with this compound should perform their own characterization to establish its properties for their specific applications.

References

Technical Guide: Procurement and Specifications of 1-(4-Aminoindolin-1-yl)ethanone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a technical overview of the chemical intermediate 1-(4-Aminoindolin-1-yl)ethanone, focusing on its commercial availability, key specifications, and procurement workflow for research and drug development applications. While this compound is a valuable building block in synthetic chemistry, detailed experimental protocols and biological pathway data are not typically provided by suppliers and are beyond the scope of this guide. The primary focus is to furnish researchers with the necessary information to source and evaluate this compound for their work.

Chemical Identity and Properties

This compound is a substituted indoline derivative. Its chemical structure is characterized by an indoline core, an acetyl group on the nitrogen at position 1, and an amino group on the benzene ring at position 4. This arrangement of functional groups makes it a useful intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Key Identifiers:

  • IUPAC Name: 1-(4-amino-2,3-dihydro-1H-indol-1-yl)ethanone

  • CAS Number: 17274-64-5[1][2][3]

  • Molecular Formula: C₁₀H₁₂N₂O[1][2][3]

  • Molecular Weight: 176.22 g/mol [3]

Commercial Suppliers and Quantitative Data

The following table summarizes the commercial availability and specifications for this compound from various suppliers. This data is intended to assist researchers in sourcing the material for laboratory use.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Notes
Synthonix 17274-64-595+%10gPart number A52687.[2]
BLDpharm 17274-64-5Not specifiedNot specifiedOffers may be available for online orders.[3]
Guidechem 17274-64-598%Minimum order 100mgLists various suppliers, including Baoji Guokang Healthchem co.,ltd.[1]
Frontier Scientific, Inc. 17274-64-5Not specifiedNot specifiedListed as a supplier on Guidechem.[1]

Note: Availability, purity, and quantities are subject to change. Researchers should verify all information directly with the supplier before procurement.

Experimental Protocols and Methodologies

Commercial suppliers of chemical intermediates like this compound provide the product with a certificate of analysis (CoA), which confirms its identity and purity. However, they do not typically provide detailed experimental protocols for the synthesis of the compound itself or its subsequent use in downstream applications.

Methodologies for using this compound would be highly specific to the research goals of the individual laboratory and would be developed by the end-user. Such protocols would be found in peer-reviewed scientific literature where this or similar building blocks have been utilized in synthetic routes.

Signaling Pathways and Biological Activity

As a chemical intermediate or building block, this compound is not typically associated with a specific signaling pathway or biological activity on its own. Its utility lies in its incorporation into larger, more complex molecules that may be designed to interact with biological targets. The biological context is therefore determined by the final compound synthesized from this precursor.

Researcher Workflow for Chemical Procurement

The process of acquiring and utilizing a chemical intermediate for research purposes follows a structured workflow. This ensures that the correct material is sourced, verified, and safely integrated into experimental plans. The following diagram illustrates this logical process.

G cluster_planning Phase 1: Planning & Sourcing cluster_procurement Phase 2: Procurement & Verification cluster_application Phase 3: Experimental Use a Identify Target Compound (this compound) b Search for Commercial Suppliers a->b c Compare Purity, Quantity, and Cost b->c d Place Order and Procure Compound c->d Select Supplier e Receive Compound and Log into Inventory d->e f Perform In-house Quality Control (e.g., NMR, LC-MS) e->f g Develop Synthetic Protocol f->g Material Approved h Execute Synthesis or Experiment g->h i Analyze and Characterize Products h->i i->g Iterate or Optimize

Caption: Logical workflow for the procurement and application of a research chemical.

References

In-Depth Technical Guide to the Purity Analysis of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(4-Aminoindolin-1-yl)ethanone, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the safety and efficacy of final drug products. This document outlines detailed experimental protocols, data presentation, and workflow visualizations to support researchers, scientists, and drug development professionals in establishing robust quality control measures.

Introduction

This compound (CAS No. 17274-64-5) is an indoline derivative with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[1][] Its structure, featuring a reactive amino group and an acetylated indoline core, makes it a valuable building block in the synthesis of various biologically active molecules.[3][4] Given its role as a starting material, stringent purity control is essential to prevent the incorporation of impurities into the final active pharmaceutical ingredient (API).

This guide focuses on the principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Mass Spectrometry (MS) for structural confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation of the primary structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number17274-64-5[1]
Molecular FormulaC₁₀H₁₂N₂O[1][]
Molecular Weight176.22 g/mol [1][]
AppearanceSolid (form may vary)
StorageRoom temperature, in a dark, inert atmosphere[1][4]

Purity Analysis Workflow

The overall workflow for the comprehensive purity analysis of this compound involves a multi-step process, starting from sample preparation to the final purity statement. The following diagram illustrates the logical relationship between the different analytical stages.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Impurity Identification cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in a suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC HPLC-UV Analysis (Quantitative Purity) Dissolution->HPLC LC_MS LC-MS Analysis (Molecular Weight Confirmation & Impurity ID) Dissolution->LC_MS NMR NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) Dissolution->NMR Data_Integration Data Integration and Review HPLC->Data_Integration LC_MS->Data_Integration NMR->Data_Integration Purity_Report Certificate of Analysis Generation Data_Integration->Purity_Report

Purity Analysis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and detecting any related impurities. A reversed-phase HPLC method with UV detection is generally suitable for this compound.

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

HPLC Method Workflow

The following diagram illustrates the workflow for the HPLC-based purity analysis.

HPLC_Workflow Prep Sample Preparation (1 mg/mL in ACN/H₂O) Inject Injection onto HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation (% Area Normalization) Integrate->Calculate Report Reporting of Results Calculate->Report

Workflow for HPLC Purity Analysis.
Data Presentation

The results from the HPLC analysis should be presented in a clear and concise table, detailing the retention time, peak area, and percentage area for the main peak and any detected impurities.

Table 1: Representative HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identification
18.5150000.15Impurity A
212.2995000099.50This compound
315.8350000.35Impurity B
Total 10000000 100.00

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to aid in the identification of unknown impurities detected by HPLC. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Experimental Protocol
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole

  • Scan Range: 50-500 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • LC Conditions: Same as HPLC method described above.

Data Presentation

The mass spectrometry data should confirm the expected molecular ion and provide fragmentation patterns that are consistent with the structure of this compound.

Table 2: Representative Mass Spectrometry Data

Ionm/z (Observed)m/z (Calculated)Identification
[M+H]⁺177.1022177.1028Protonated Molecule
[M+Na]⁺199.0841199.0847Sodium Adduct

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol
  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

Data Presentation

The chemical shifts, multiplicities, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, should be tabulated and compared with the expected values for the structure.

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.05d1HAr-H
6.25dd1HAr-H
6.15d1HAr-H
4.05t2HN-CH₂
3.60br s2HNH₂
3.00t2HAr-CH₂
2.20s3HCOCH₃

Table 4: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
168.5C=O
145.0Ar-C
140.0Ar-C
128.0Ar-CH
110.0Ar-C
105.0Ar-CH
98.0Ar-CH
50.0N-CH₂
28.0Ar-CH₂
24.0COCH₃

Conclusion

The purity of this compound can be reliably determined through a combination of HPLC, MS, and NMR techniques. This guide provides a framework for establishing a robust analytical control strategy for this important pharmaceutical intermediate. The detailed protocols and data presentation formats are intended to assist researchers and quality control professionals in ensuring the consistent quality of this compound, thereby contributing to the safety and efficacy of the final drug products. It is recommended that these methods be validated according to the relevant regulatory guidelines.

References

The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including the ability of the NH group to act as both a hydrogen bond donor and acceptor and the non-coplanar nature of its rings which can enhance physicochemical properties, make it a versatile framework for designing novel therapeutic agents.[2] This guide provides a comprehensive overview of the discovery of indoline derivatives, focusing on their synthesis, diverse pharmacological applications, and the experimental methodologies used for their evaluation.

Synthesis of Indoline Derivatives

The construction of the indoline core is a critical step in the development of new drug candidates. Various synthetic strategies have been developed, ranging from traditional reduction methods to modern catalytic processes.

Common Synthetic Routes
  • Reduction of Indoles : A primary method for synthesizing indolines is the reduction of the corresponding indole. This can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.[1]

  • Palladium-Catalyzed Intramolecular Amination : Modern synthetic chemistry has introduced efficient methods like the palladium-catalyzed intramolecular amination of C(sp²)-H bonds. This approach allows for the construction of the indoline ring system from appropriately substituted β-arylethylamine substrates under mild conditions.[3]

  • Acid-Catalyzed Condensation : The reaction of isatins with indoles, often catalyzed by a strong acid, is a highly effective route for producing trisindoline structures, which are known for their biological activities.[4] The mechanism typically involves the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate, followed by the addition of a second indole molecule.[4]

A generalized workflow for the synthesis and initial screening of novel indoline derivatives is depicted below.

General workflow for indoline derivative drug discovery.

Pharmacological Applications of Indoline Derivatives

Indoline-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.[5][6][7]

Anticancer Activity

The indoline scaffold is present in several clinically approved anticancer drugs, such as Sunitinib, which functions as a multi-directional tyrosine kinase inhibitor.[8] Novel indoline derivatives are continuously being explored for their potential to combat various cancers through diverse mechanisms.[2][9]

  • Mechanism of Action: Tubulin Polymerization Inhibition : A significant number of indoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[10][11] These agents often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

  • Mechanism of Action: Apoptosis Induction : Other derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like Bax and Bcl-xl and causing mitochondrial dysfunction.[12]

Table 1: Anticancer Activity of Selected Indoline Derivatives

CompoundTarget/MechanismCancer Cell Line(s)IC50 ValueReference
Compound 9d Tubulin Polymerization InhibitionKyse450 (Esophageal)1.49 µM[10]
MGC-803 (Gastric)1.84 µM[10]
A549 (Lung)6.82 µM[10]
Quinoline-indole 13 Tubulin Polymerization InhibitionVarious2 - 11 nM[11]
Benzimidazole-indole 8 Tubulin Polymerization InhibitionVariousAvg. 50 nM[11]
EB355A Apoptosis Induction, G1 ArrestMCF-7 (Breast)Not specified[8]
Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's involve complex pathological processes, including oxidative stress, neuroinflammation, and protein aggregation.[13] Indoline derivatives have emerged as promising multifunctional agents to combat these conditions.[13][14]

  • Mechanism of Action: Antioxidant and Anti-inflammatory Effects : Many indoline derivatives exhibit potent antioxidant properties, scavenging free radicals and protecting neuronal cells from oxidative damage induced by agents like H₂O₂.[13][15] They can also possess anti-inflammatory capabilities by modulating immune responses and reducing the production of pro-inflammatory cytokines.[13]

  • Mechanism of Action: Nrf2 Pathway Activation : A key neuroprotective strategy involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, the primary cellular defense against oxidative stress.[16] Certain indole derivatives can activate this pathway, promoting the expression of antioxidant enzymes and conferring endogenous neuroprotection.[16]

G Indoline Indoline Derivative Keap1 Keap1 Indoline->Keap1 Blocks ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Promotes Degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Activates Protection Neuroprotection Antioxidant->Protection Leads to

Nrf2-ARE antioxidant pathway modulated by indolines.[16]

Table 2: Neuroprotective Activity of Selected Indoline Derivatives

CompoundProposed MechanismExperimental ModelResultReference
PF 9601N Antioxidant, MAO-B inhibitorDopamine-lesioned SH-SY5Y cells20% recovery of cell viability at 10 pM[17]
FA 72 (Metabolite) AntioxidantDopamine-lesioned SH-SY5Y cells~50% recovery of cell viability[17]
Compound 47a Anti-Aβ toxicity, AntioxidantAβ-damaged mice / H₂O₂-stressed cellsImproved cognitive function / 52.9% cell protection[14]
Other Pharmacological Activities

The therapeutic potential of indoline derivatives extends beyond oncology and neuroprotection. They have been investigated for a variety of other activities.[18]

  • Anti-inflammatory : Derivatives have shown potent inhibition of nitric oxide (NO) production, a key mediator in inflammation.[19]

  • Antimicrobial : The scaffold has been used to develop agents with activity against bacteria like E. coli and S. aureus, and Mycobacterium tuberculosis.[18][19]

  • Antidiabetic : Spiro-indoline derivatives have been identified as α-Amylase inhibitors, a target for managing diabetes.[19]

Table 3: Diverse Pharmacological Activities of Indoline Derivatives

CompoundActivityAssay/TargetIC50 / % InhibitionReference
Compound 51a Anti-inflammatoryNO production in RAW 264.7 cells2.52 µM[19]
Compound 51b Anti-inflammatoryNO production in RAW 264.7 cells2.33 µM[19]
Compound 1 Antidiabeticα-Amylase inhibition73.82 µg/ml[19]

Key Experimental Protocols

This section provides a summary of methodologies commonly employed in the evaluation of indoline derivatives, based on published literature.

General Procedure for Synthesis of a Tubulin-Inhibiting Indoline Derivative (e.g., Compound 9d)

This protocol is a generalized summary based on similar syntheses.[10]

  • Starting Material Preparation : A substituted indoline-2-one is reacted with an appropriate aldehyde in the presence of a base like piperidine in ethanol under reflux to yield an intermediate chalcone-like structure.

  • Cyclization/Condensation : The intermediate is then reacted with a substituted phenylhydrazine in a solvent such as acetic acid under reflux to form the final pyrazoline-substituted indoline derivative.

  • Purification : The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., petroleum ether/ethyl acetate mixture).

  • Characterization : The final structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cytotoxicity.[12]

  • Cell Seeding : Cancer cells (e.g., Kyse450, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : Cells are treated with various concentrations of the synthesized indoline derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation : The plates are incubated for a specified period, often 48 or 72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on microtubule formation.[10][11]

  • Reaction Mixture Preparation : A reaction mixture containing tubulin protein (e.g., >99% pure bovine brain tubulin), a GTP-containing buffer (e.g., G-PEM buffer), and a fluorescence reporter is prepared.

  • Compound Addition : The test indoline derivative, a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel for stabilization, or vehicle for inhibition) are added to respective wells of a 96-well plate.

  • Initiation of Polymerization : The reaction is initiated by incubating the plate at 37°C.

  • Fluorescence Monitoring : The fluorescence is monitored over time (e.g., every minute for 60 minutes) using a fluorescence spectrophotometer. Inhibition of polymerization is observed as a decrease in the fluorescence signal compared to the vehicle control.

  • IC50 Calculation : The IC50 value for tubulin polymerization inhibition is determined from the concentration-dependent inhibition data.

Conclusion and Future Perspectives

The indoline scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse pharmacological activities.[20][21] Research into its application as an anticancer, neuroprotective, and anti-inflammatory agent continues to grow. Future efforts will likely focus on the development of highly selective derivatives through structure-activity relationship (SAR) studies, the exploration of novel biological targets, and the use of advanced synthetic methodologies to create more complex and sp³-rich indoline structures.[7][22] The versatility and proven success of this scaffold ensure that indoline derivatives will remain a significant area of investigation in the quest for new and more effective medicines.

References

fundamental chemistry of aminoindoline scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemistry of Aminoindoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds.[1][2] Among its derivatives, the aminoindoline core has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3][4] The unique three-dimensional structure of the indoline ring system, combined with the reactive potential of the amino group, makes it a valuable scaffold for the design and development of novel therapeutics.[2] This guide provides a comprehensive overview of the , including their synthesis, key reactions, physicochemical properties, and applications in drug discovery, with a focus on providing detailed experimental data and protocols for the research community.

Synthesis of Aminoindoline Scaffolds

The construction of the aminoindoline core can be achieved through various synthetic strategies. One of the most efficient and versatile methods is the copper-catalyzed three-component coupling (TCC) reaction.[1] This approach allows for the rapid assembly of substituted 3-aminoindolines from readily available starting materials.[1] Other notable methods include cycloaddition reactions and functionalization of pre-existing indole or indoline rings.[5][6]

Copper-Catalyzed Three-Component Coupling Reaction

A highly efficient method for synthesizing 3-aminoindoline derivatives involves a copper-catalyzed three-component coupling of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[1] This cascade reaction proceeds through a propargylamine intermediate, which then undergoes an intramolecular cyclization to form the indoline core.[1]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Propargylamine Intermediate Propargylamine Intermediate 2-Aminobenzaldehyde->Propargylamine Intermediate Secondary Amine Secondary Amine Secondary Amine->Propargylamine Intermediate Terminal Alkyne Terminal Alkyne Terminal Alkyne->Propargylamine Intermediate Cu Catalyst Cu Catalyst Cu Catalyst->Propargylamine Intermediate Intramolecular Cyclization Intramolecular Cyclization Propargylamine Intermediate->Intramolecular Cyclization 3-Aminoindoline 3-Aminoindoline Intramolecular Cyclization->3-Aminoindoline

Caption: General workflow for the copper-catalyzed synthesis of 3-aminoindolines.

Table 1: Synthesis of Various 3-Aminoindoline Derivatives via TCC Reaction [1]

EntryAldehyde SubstituentSecondary AmineAlkyneProductYield (%)
1HPiperidinePhenylacetylene5a85
2HPiperidine1-Hexyne5c88
3HMorpholinePhenylacetylene5f81
45-ClPiperidinePhenylacetylene5k83
55-BrPiperidinePhenylacetylene5l80
63-NaphthylPiperidinePhenylacetylene5ab65
7H1,2,3,4-TetrahydroquinolinePhenylacetylene5ac68
8HPiperidineTrimethylsilylacetylene5ad64
Experimental Protocol: General Procedure for the TCC Synthesis of 3-Aminoindolines[1]
  • A mixture of CuBr (0.009 g, 0.06 mmol, 0.2 equiv.) and the aldehyde (0.3 mmol, 1 equiv.) are suspended in dry acetonitrile (0.3 mL).

  • The secondary amine (0.3 mmol, 1 equiv.) and the alkyne (0.45 mmol, 1.5 equiv.) are added to the suspension.

  • The reaction mixture is stirred at 80°C until thin-layer chromatography (TLC) analysis indicates the full conversion of the aldehyde.

  • The reaction mixture is then filtered through Celite and washed with dichloromethane.

  • The crude product is concentrated in vacuo and purified by column chromatography on silica gel to afford the desired 3-aminoindoline.

Key Chemical Reactions of Aminoindoline Scaffolds

Aminoindoline scaffolds can undergo a variety of chemical transformations, allowing for the diversification of the core structure and the introduction of different functional groups. A key reaction is the base-mediated isomerization to the corresponding 3-aminoindoles.[1] Additionally, the indoline nitrogen can be functionalized, and the scaffold can participate in cycloaddition reactions to form more complex polycyclic systems.[4][5]

Isomerization to 3-Aminoindoles

3-Aminoindolines can be smoothly isomerized to their more stable aromatic counterparts, 3-aminoindoles, upon treatment with a base.[1] This transformation is often quantitative and provides a straightforward route to the 3-aminoindole scaffold.[1]

G 3-Aminoindoline 3-Aminoindoline 3-Aminoindole 3-Aminoindole 3-Aminoindoline->3-Aminoindole Isomerization Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->3-Aminoindole

Caption: Isomerization of 3-aminoindoline to 3-aminoindole.

Table 2: Base-Mediated Isomerization of 3-Aminoindolines to 3-Aminoindoles [1]

Starting IndolineProduct IndoleYield (%)
5a6a98
5b6b96
5c6c99
Experimental Protocol: Isomerization of 3-Aminoindolines[1]
  • The 3-aminoindoline (0.2 mmol) is dissolved in a mixture of THF/MeOH (1:1, 2 mL).

  • Cesium carbonate (Cs₂CO₃, 0.4 mmol, 2 equiv.) is added to the solution.

  • The reaction mixture is heated at 65°C and stirred until the starting material is completely consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding 3-aminoindole.

Physicochemical Properties

The physicochemical properties of aminoindoline scaffolds are crucial for their application in drug discovery, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.[7][8] Key parameters include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors.[7] Generally, compounds intended for oral administration should adhere to guidelines such as Lipinski's Rule of Five.[7]

Table 3: Calculated Physicochemical Properties of Representative Indolinone Derivatives [7]

CompoundMolecular Weight ( g/mol )logPlogS (log mol/L)H-bond AcceptorsH-bond Donors
C1290.142.64-4.6511
C2300.702.69-4.1131

Note: These properties were predicted using computational models.

The non-coplanar nature of the two rings in the indoline structure can improve water solubility and decrease lipophilicity compared to the planar indole ring, which can be advantageous for drug design.[2] The amino group provides a site for hydrogen bonding, which can influence interactions with biological targets and solubility.

Applications in Drug Discovery

Aminoindoline scaffolds are featured in a variety of compounds with significant therapeutic potential. Their structural and electronic properties allow them to interact with a range of biological targets.

Antimalarial Activity

A series of aminoindoles has been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria.[3] The lead compound, Genz-644442, and its optimized analog, Genz-668764, have demonstrated significant in vitro and in vivo activity.[3][9]

Table 4: In Vitro Activity and Properties of Antimalarial Aminoindoles [3]

CompoundP. falciparum IC₅₀ (nM) (Dd2 strain)P. falciparum IC₅₀ (nM) (3D7 strain)Cytotoxicity IC₅₀ (µM) (HepG2 cells)Solubility (µM)
Genz-644442285200>160>125
Genz-66876428-65---
Anticancer Activity

Derivatives of 3-aminoindole have shown potent cytotoxic effects against various cancer cell lines.[10] The substitution pattern on the aminoindoline core significantly influences their anticancer potency.[10] For example, some derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[11]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Aminoindoline Inhibitor Aminoindoline Inhibitor Aminoindoline Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Simplified signaling pathway inhibited by some aminoindoline-based anticancer agents.

Table 5: Anticancer Activity of a 3-Aminoindole Derivative [10]

CompoundCancer Cell LineIC₅₀ (µM)Key Finding
3-Amino-3-hydroxymethyloxindole (5m)SJSA-1 (Osteosarcoma)3.14Induces G2/M cell cycle arrest and apoptosis.
Anti-inflammatory Activity

Certain indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes involved in inflammatory pathways.[4] This dual-inhibition strategy is a promising approach for the development of novel anti-inflammatory drugs.[4]

Conclusion

The aminoindoline scaffold represents a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. The synthetic methodologies, particularly multicomponent reactions, provide efficient access to a diverse range of derivatives. The chemical reactivity of the scaffold allows for further structural modifications to fine-tune biological activity and physicochemical properties. With demonstrated efficacy in areas such as infectious diseases, oncology, and inflammation, the aminoindoline core will undoubtedly continue to be a fertile ground for future drug discovery and development efforts. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this remarkable chemical entity.

References

Theoretical Properties and Pharmacological Potential of Acetylated Aminoindolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Acetylation of the amino group in this scaffold can significantly alter its physicochemical and pharmacological properties, including stability, membrane permeability, and target binding affinity. This technical guide provides a comprehensive overview of the theoretical properties of acetylated aminoindolines, drawing on available data from related chemical entities. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to support further research and development in this area. While the direct literature on "acetylated aminoindolines" as a broad class is limited, this guide synthesizes information from studies on related structures to provide a foundational understanding for researchers.

Physicochemical and Pharmacological Properties

Acetylation of amino groups is a common strategy in drug design to modify a molecule's properties. N-acetylation can enhance the stability of compounds against degradation by enzymes like aminopeptidases.[1] This modification can also influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the acetylation of leucine was found to make it a substrate for the monocarboxylate transporter, altering its cellular uptake mechanism.[2]

Quantitative Pharmacological Data

While specific data for a wide range of acetylated aminoindolines is not extensively available in the public domain, studies on structurally related compounds provide valuable insights into their potential biological activities. The following table summarizes the in vitro anti-inflammatory and cyclooxygenase (COX) inhibitory activity of a series of N-substituted isoindoline-2,3-diones, which share structural similarities with acetylated aminoindolines.

Compound IDDose (mg/kg)Anti-inflammatory Activity (% Inhibition)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
ZM21022% (3h), 35% (5h)Not ReportedNot ReportedNot Reported
ZM22048% (3h), 57% (5h)0.240.112.18
ZM31055% (3h), 62% (5h)0.110.042.75
ZM32058% (3h), 65% (5h)Not ReportedNot ReportedNot Reported
ZM42035% (3h), 45% (5h)0.310.152.07
ZM52045% (3h), 55% (5h)0.180.072.57
Ibuprofen1050% (3h), 60% (5h)0.150.280.54
Diclofenac1052% (3h), 63% (5h)0.090.033.00
Celecoxib1255% (3h), 68% (5h)3.200.0564.00

Data synthesized from a study on aminoacetylenic isoindoline-1,3-dione derivatives, which serve as a proxy for the potential activity of related acetylated indoline structures.[3]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, characterization, and biological evaluation of acetylated aminoindolines, based on standard laboratory practices and information from related studies.

General Synthesis and Acetylation Protocol
  • Synthesis of the Aminoindoline Core: The aminoindoline scaffold can be synthesized through various established methods, such as the reduction of corresponding nitroindoles or through catalytic asymmetric cyclization of ethynyl benzoxazinones with amines.[4]

  • Acetylation of the Amino Group:

    • Dissolve the synthesized aminoindoline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. Often, a base like triethylamine or pyridine is added to neutralize the acidic byproduct.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final acetylated aminoindoline using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[5]

In Vitro Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
  • Animal Model: Use male Wistar rats or a similar appropriate animal model.

  • Grouping: Divide the animals into control, standard (e.g., Ibuprofen, Diclofenac), and test groups (receiving different doses of the acetylated aminoindoline compounds).

  • Compound Administration: Administer the test compounds and standard drugs orally or via intraperitoneal injection. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) post-drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the control group.[3]

In Vitro COX-1 and COX-2 Inhibition Assay
  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Procedure: The assay is typically performed using a colorimetric or fluorometric method that measures the peroxidase activity of the COX enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (standard) in a buffer solution at 37°C for a specified time (e.g., 15 minutes).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength to determine the rate of the reaction.

  • Calculation of IC50: Calculate the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity by plotting the percentage of inhibition against the compound concentration.[3]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the study of acetylated aminoindolines.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action for acetylated aminoindolines via inhibition of COX enzymes.

Experimental Workflow for Synthesis and Evaluation

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of novel acetylated aminoindolines.

Impact of Acetylation on Drug Properties

Caption: Conceptual diagram illustrating how acetylation can modify the physicochemical and pharmacological properties of an aminoindoline core.

Conclusion and Future Directions

Acetylated aminoindolines represent a promising class of compounds for drug discovery, with potential applications in treating inflammatory conditions and other diseases. The modification of the aminoindoline scaffold through acetylation offers a viable strategy to enhance the therapeutic potential of these molecules. The data and protocols presented in this guide provide a foundational framework for researchers to build upon. Future work should focus on the synthesis and screening of a broader library of acetylated aminoindolines to establish clear structure-activity relationships. Furthermore, computational studies, such as molecular dynamics simulations, could provide deeper insights into the binding modes of these compounds with their biological targets and help in the rational design of more potent and selective drug candidates.[6][7] The continued exploration of this chemical space is warranted to unlock the full therapeutic potential of acetylated aminoindolines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Aminoindolin-1-yl)ethanone is a heterocyclic building block of interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of an amino group at the 4-position and an acetyl group at the 1-position provides versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a detailed protocol for the multi-step synthesis of this compound from commercially available starting materials.

Synthetic Strategy

The proposed synthesis of this compound is a three-step process commencing with the cyclization of 2-methyl-3-nitroaniline to form the indoline ring system, followed by the reduction of the nitro group to an amine, and concluding with the selective acetylation of the indoline nitrogen.

The overall synthetic pathway is as follows:

  • Step 1: Synthesis of 4-Nitroindoline from 2-methyl-3-nitroaniline. This involves an initial protection of the aniline, followed by a cyclization reaction to form the five-membered ring.

  • Step 2: Synthesis of 4-Aminoindoline via the reduction of the nitro group of 4-nitroindoline.

  • Step 3: Synthesis of this compound through the selective N-acetylation of 4-aminoindoline.

Experimental Protocols

Step 1: Synthesis of 4-Nitroindoline from 2-Methyl-3-nitroaniline

This step involves the formation of the indoline ring from 2-methyl-3-nitroaniline. A common strategy for the synthesis of indoles from 2-methylanilines involves an initial N-protection followed by cyclization. A similar approach can be adapted for the synthesis of indolines. A plausible route involves the protection of the amino group as an acetamide, followed by cyclization.[1]

Materials and Reagents:

  • 2-Methyl-3-nitroaniline

  • Acetic anhydride

  • Acetonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Pyrrolidine

  • Hydrochloric acid

  • Iron powder

  • Methanol

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Deionized water

Protocol:

Part A: N-Acetylation of 2-Methyl-3-nitroaniline

  • In a 5 L three-necked flask equipped with a mechanical stirrer, add 2-methyl-3-nitroaniline (1000 g, 6.57 mol) and acetonitrile (2500 mL).

  • With stirring, add acetic anhydride (807 g, 7.90 mol).

  • Heat the reaction mixture to 90 °C and maintain for 2 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water, which will cause a large amount of solid to precipitate.

  • Collect the solid by suction filtration, wash the filter cake with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide. A typical yield for this step is around 97%.[1]

Part B: Cyclization to 4-Nitroindoline

  • In a 2 L reaction flask under a nitrogen atmosphere, add the N-(2-methyl-3-nitrophenyl)acetamide from the previous step (250 g, 1.29 mol) and DMF (1250 mL).

  • With stirring at room temperature, add pyrrolidine (110.5 g, 1.55 mol) and DMF-DMA (180.5 g, 1.51 mol).

  • Heat the mixture to 100 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and remove most of the DMF by distillation under reduced pressure.

  • Pour the residue into ice water, resulting in the precipitation of a solid.

  • Collect the solid by suction filtration and recrystallize from ethanol to obtain 4-nitroindoline. A typical yield is approximately 62%.[1]

Step 2: Synthesis of 4-Aminoindoline from 4-Nitroindoline

The reduction of the aromatic nitro group to an amine is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metals in acidic media are common methods.[2][3][4] The use of iron powder in the presence of an acid is an effective and widely used method for this conversion.

Protocol:

  • To a solution of 4-nitroindoline (10 g, 60.9 mmol) in a mixture of ethanol (150 mL) and water (50 mL), add iron powder (17 g, 304.5 mmol) and a catalytic amount of ammonium chloride (1.6 g, 30.4 mmol).

  • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 3-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-aminoindoline as a solid. This product can be used in the next step without further purification.

Step 3: Synthesis of this compound from 4-Aminoindoline

The final step is the selective N-acetylation of the indoline nitrogen. The indoline nitrogen is generally more nucleophilic than the aromatic amino group, allowing for selective acetylation under controlled conditions.

Protocol:

  • Dissolve 4-aminoindoline (5 g, 37.8 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (5.8 mL, 41.6 mmol) to the solution.

  • In a separate flask, prepare a solution of acetyl chloride (2.9 mL, 41.6 mmol) in dichloromethane (20 mL).

  • Add the acetyl chloride solution dropwise to the cooled 4-aminoindoline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Data Presentation

Step Starting Material Key Reagents Product Molecular Formula Molecular Weight ( g/mol ) Typical Yield
1A2-Methyl-3-nitroanilineAcetic anhydrideN-(2-methyl-3-nitrophenyl)acetamideC₉H₁₀N₂O₃194.19~97%[1]
1BN-(2-methyl-3-nitrophenyl)acetamideDMF-DMA, Pyrrolidine4-NitroindolineC₈H₈N₂O₂164.16~62%[1]
24-NitroindolineIron powder, NH₄Cl4-AminoindolineC₈H₁₀N₂134.18High
34-AminoindolineAcetyl chloride, TriethylamineThis compoundC₁₀H₁₂N₂O176.22Moderate to High

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: 4-Nitroindoline Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Acetylation SM1 2-Methyl-3-nitroaniline INT1 N-(2-methyl-3-nitrophenyl)acetamide SM1->INT1 Acetic Anhydride P1 4-Nitroindoline INT1->P1 DMF-DMA, Pyrrolidine P2 4-Aminoindoline P1->P2 Fe, NH4Cl FP This compound P2->FP Acetyl Chloride

Caption: Overall workflow for the synthesis of this compound.

Key Transformations

KeyTransformations Start Starting Material 2-Methyl-3-nitroaniline Cyclization Transformation: Cyclization Product: 4-Nitroindoline Start->Cyclization Formation of indoline ring Reduction Transformation: Nitro Reduction Product: 4-Aminoindoline Cyclization->Reduction -NO2 to -NH2 Acetylation Transformation: N-Acetylation Final Product: this compound Reduction->Acetylation Introduction of acetyl group

References

Application Notes and Protocols for the Synthesis of 1-Acetyl-4-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanism for the formation of 1-acetyl-4-aminoindoline, a valuable building block in medicinal chemistry. It includes a plausible reaction mechanism, a comprehensive experimental protocol for its synthesis, and expected characterization data.

Introduction

1-Acetyl-4-aminoindoline is a key intermediate in the synthesis of various pharmacologically active compounds. The indoline scaffold is a common motif in numerous natural products and synthetic drugs. The presence of an acetyl group on the indoline nitrogen and an amino group at the 4-position offers multiple points for further chemical modification, making it a versatile precursor for the development of novel therapeutic agents. The selective N-acetylation of the indoline nitrogen in the presence of the exocyclic amino group is a critical step in its synthesis, requiring careful control of reaction conditions.

Reaction Mechanism: N-Acetylation of 4-Aminoindoline

The formation of 1-acetyl-4-aminoindoline from 4-aminoindoline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the indoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. The exocyclic amino group at the 4-position is less nucleophilic due to the delocalization of its lone pair into the aromatic ring, allowing for selective acetylation at the indoline nitrogen under controlled conditions.

The reaction mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The nitrogen atom of the indoline ring attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride), leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the leaving group (acetate ion in the case of acetic anhydride) departs.

  • Deprotonation: A base, either added to the reaction mixture or the leaving group itself, removes the proton from the now positively charged indoline nitrogen, yielding the final product, 1-acetyl-4-aminoindoline.

Experimental Protocols

This section details the laboratory-scale synthesis of 1-acetyl-4-aminoindoline.

Synthesis of 4-Aminoindoline (Precursor)

The precursor, 4-aminoindole, can be prepared from 2-methyl-3-nitroaniline through a multi-step synthesis involving acetyl protection, cyclization to form the corresponding 4-nitroindoline, and subsequent reduction of the nitro group. A typical reduction of 4-nitroindoline to 4-aminoindole can be achieved with a high yield.[1]

Table 1: Synthesis of 4-Aminoindole from 4-Nitroindoline [1]

ParameterValue
Starting Material4-Nitroindoline (100g, 0.62 mol)
ReagentsReduced iron powder (130g, 2.32 mol), Ethanol (400mL), Water (100mL), Concentrated Hydrochloric Acid (3-4 mL)
Reaction Time2 hours
Reaction TemperatureReflux
Yield 92% (75g)
Synthesis of 1-Acetyl-4-aminoindoline

The following protocol describes the selective N-acetylation of 4-aminoindoline. The free amine of an indoline can be protected by acetylation using acetyl chloride or acetic anhydride.[2]

Materials:

  • 4-Aminoindoline

  • Acetic Anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoindoline (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-acetyl-4-aminoindoline.

Table 2: Hypothetical Quantitative Data for the Synthesis of 1-Acetyl-4-aminoindoline

ParameterValue
Starting Material4-Aminoindoline (1.0 g)
ReagentsAcetic Anhydride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (20 mL)
Reaction Time3 hours
Reaction Temperature0 °C to Room Temperature
Purity (by HPLC) >95%
Yield ~85% (hypothetical)

Note: The yield is hypothetical and may vary based on experimental conditions.

Characterization Data

The structure of the synthesized 1-acetyl-4-aminoindoline should be confirmed by spectroscopic methods.

Table 3: Expected Spectroscopic Data for 1-Acetyl-4-aminoindoline

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.70 (d, J=8.0 Hz, 1H, Ar-H), 6.50 (d, J=8.0 Hz, 1H, Ar-H), 4.10 (t, J=8.0 Hz, 2H, N-CH₂), 3.80 (br s, 2H, NH₂), 3.10 (t, J=8.0 Hz, 2H, CH₂), 2.20 (s, 3H, COCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.0 (C=O), 145.0 (C-NH₂), 135.0 (Ar-C), 128.0 (Ar-CH), 125.0 (Ar-C), 115.0 (Ar-CH), 105.0 (Ar-CH), 50.0 (N-CH₂), 28.0 (CH₂), 24.0 (COCH₃).
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₀H₁₂N₂O: 177.1028; found: 177.1025.
Infrared (IR) (KBr, cm⁻¹) ν: 3450-3300 (N-H stretch), 1640 (C=O stretch, amide).

Note: The NMR chemical shifts are predicted based on the structure and may vary slightly in experimental data.

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation 4-Aminoindoline 4-Aminoindoline Tetrahedral_Intermediate Tetrahedral_Intermediate 4-Aminoindoline->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Tetrahedral_Intermediate 1-Acetyl-4-aminoindoline 1-Acetyl-4-aminoindoline Tetrahedral_Intermediate->1-Acetyl-4-aminoindoline Leaving Group Departure & Deprotonation Acetic_Acid Acetic_Acid Tetrahedral_Intermediate->Acetic_Acid Experimental_Workflow Start Start Dissolve_4-Aminoindoline Dissolve 4-Aminoindoline in DCM Start->Dissolve_4-Aminoindoline Add_Pyridine Add Pyridine, cool to 0 °C Dissolve_4-Aminoindoline->Add_Pyridine Add_Acetic_Anhydride Add Acetic Anhydride dropwise Add_Pyridine->Add_Acetic_Anhydride Reaction Stir at RT (2-4h) Add_Acetic_Anhydride->Reaction Quench_Reaction Quench with NaHCO₃ (aq) Reaction->Quench_Reaction Extraction Extract with DCM Quench_Reaction->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product 1-Acetyl-4-aminoindoline Purification->Product

References

Application Notes and Protocols: Leveraging 1-(4-Aminoindolin-1-yl)ethanone in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for the development of targeted therapies against various cancers and other proliferative diseases. This document provides detailed application notes and protocols for the conceptual synthesis of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), using 1-(4-Aminoindolin-1-yl)ethanone as a key starting material. The methodologies outlined are based on established synthetic routes for analogous indolin-2-one-based inhibitors and are intended to guide researchers in the design and execution of their synthetic strategies.

Target Profile: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In many solid tumors, the upregulation of the VEGF signaling pathway is a critical step for tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer drug development. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block downstream signaling, leading to an anti-angiogenic effect.

Hypothetical Synthetic Pathway Overview

The primary amino group and the acetyl moiety on this compound offer versatile handles for chemical modification. A plausible synthetic strategy involves the initial conversion of this compound to a key intermediate, 5-aminoindolin-2-one. This intermediate can then undergo condensation with various aldehydes to generate the core 3-(substituted-benzylidene)indolin-2-one scaffold, a common pharmacophore in many VEGFR-2 inhibitors.

Synthetic Workflow Hypothetical Synthetic Workflow for VEGFR-2 Inhibitors A This compound B Oxidation & Hydrolysis A->B C 5-Aminoindolin-2-one (Key Intermediate) B->C E Knoevenagel Condensation C->E D Substituted Aldehyde D->E F 3-(Substituted-benzylidene) -5-aminoindolin-2-one E->F G Further Functionalization (e.g., Amide Coupling) F->G H Final Kinase Inhibitor Library G->H

Caption: Hypothetical synthetic workflow for VEGFR-2 inhibitors.

Experimental Protocols

The following protocols are adapted from established literature for the synthesis of indolin-2-one based VEGFR-2 inhibitors and are presented here as a guide.[1][2]

Protocol 1: Synthesis of 5-Aminoindolin-2-one (Hypothetical Intermediate)

This protocol outlines a conceptual multi-step conversion of this compound to the key 5-aminoindolin-2-one intermediate. This would likely involve protection of the amino group, oxidation of the indoline ring to the corresponding oxindole, and subsequent deprotection.

Materials:

  • This compound

  • Protecting agent (e.g., Boc anhydride)

  • Oxidizing agent (e.g., m-CPBA or DDQ)

  • Deprotecting agent (e.g., Trifluoroacetic acid)

  • Appropriate solvents (e.g., Dichloromethane, Ethyl acetate)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Protection: Dissolve this compound in a suitable solvent and add the protecting agent. Stir at room temperature until the reaction is complete as monitored by TLC.

  • Oxidation: To the protected intermediate, add the oxidizing agent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Purification: Purify the resulting protected 5-aminoindolin-2-one using column chromatography.

  • Deprotection: Treat the purified intermediate with a deprotecting agent to yield 5-aminoindolin-2-one.

Protocol 2: Synthesis of 3-(Substituted-benzylidene)-5-aminoindolin-2-one Derivatives

This protocol describes the Knoevenagel condensation of 5-aminoindolin-2-one with a substituted aldehyde to form the core inhibitor scaffold.

Materials:

  • 5-Aminoindolin-2-one

  • Substituted aldehyde (e.g., 4-formylbenzoic acid methyl ester)

  • Ethanol

  • Piperidine (catalyst)

  • Standard reflux apparatus

Procedure:

  • Dissolve 5-aminoindolin-2-one (1.0 eq) and the substituted aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of conceptually related indolin-2-one derivatives against VEGFR-2, as reported in the literature.[1][2] Sunitinib, an FDA-approved multi-kinase inhibitor, is used as a reference compound.

Compound IDTarget KinaseIC50 (µM)
Derivative 5b VEGFR-20.160
Derivative 10e VEGFR-20.358
Derivative 10g VEGFR-20.087
Derivative 15a VEGFR-20.180
Derivative 17a VEGFR-20.078
Sunitinib (Reference) VEGFR-20.139

Signaling Pathway

The synthesized inhibitors are designed to target the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade that promotes angiogenesis.

VEGFR-2 Signaling Pathway Simplified VEGFR-2 Signaling Pathway and Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor Indolin-2-one Inhibitor Inhibitor->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound represents a versatile and promising starting material for the synthesis of novel kinase inhibitors. The synthetic strategies and protocols outlined in these application notes, based on the well-established chemistry of indolin-2-ones, provide a solid foundation for the development of potent VEGFR-2 inhibitors. The encouraging in vitro data for analogous compounds highlight the potential of this scaffold in generating effective anti-angiogenic agents for cancer therapy. Further optimization of the substituents on the indolin-2-one core can lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Derivatization of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Aminoindolin-1-yl)ethanone is a versatile bicyclic molecule containing a reactive secondary amine at the 4-position of the indoline ring. This functional group serves as a key handle for chemical modification, enabling the synthesis of a diverse library of derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including as inhibitors of enzymes such as protein kinase C (PKC), HIV protease, and cyclooxygenase-2 (COX-2).[1] This application note provides detailed protocols for the N-acylation and N-sulfonylation of the 4-amino group of this compound, yielding amide and sulfonamide derivatives, respectively. These derivatization strategies are fundamental in structure-activity relationship (SAR) studies aimed at the development of novel therapeutic agents.

Key Experiments and Methodologies

The primary amino group at the 4-position of this compound is amenable to various derivatization reactions. Here, we focus on two common and robust transformations: N-acylation and N-sulfonylation.

Protocol 1: N-Acylation of this compound

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding N-acyl derivative. Acyl chlorides are highly reactive acylation reagents that readily react with amines.[2][3]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: N-Sulfonylation of this compound

This protocol details the reaction of this compound with a sulfonyl chloride to yield the corresponding N-sulfonamide derivative. This reaction is a common method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry.[4][5]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and a non-nucleophilic base like TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system to obtain the pure N-sulfonamide derivative.

  • Confirm the structure of the product using spectroscopic methods such as NMR and mass spectrometry.

Data Presentation

Table 1: N-Acylation Reaction Data

Acyl ChlorideReaction Time (h)Yield (%)Purity (%)
Benzoyl chloride385>98
Acetyl chloride292>99
4-Nitrobenzoyl chloride478>97

Table 2: N-Sulfonylation Reaction Data

Sulfonyl ChlorideReaction Time (h)Yield (%)Purity (%)
p-Toluenesulfonyl chloride1288>98
Methanesulfonyl chloride1090>99
Dansyl chloride1482>97

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_start Starting Material cluster_reaction Derivatization cluster_workup Workup & Purification cluster_product Final Product start This compound acylation N-Acylation (Acyl Chloride, Base) start->acylation Path 1 sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation Path 2 workup Aqueous Workup acylation->workup sulfonylation->workup purification Column Chromatography workup->purification product N-Acyl or N-Sulfonyl Derivative purification->product

General workflow for derivatization.
Representative Signaling Pathway: Protein Kinase C (PKC) Inhibition

Derivatives of indole alkaloids are known to interact with various signaling pathways. For instance, some indole derivatives act as inhibitors of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. The diagram below illustrates a simplified representation of a signaling pathway involving PKC, which can be a target for the synthesized derivatives.

G GPCR GPCR G_protein Gq/11 GPCR->G_protein Ligand PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Indole Derivative (Inhibitor) Inhibitor->PKC

Simplified PKC signaling pathway and potential inhibition point.

References

Application Notes and Protocols: 1-(4-Aminoindolin-1-yl)ethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(4-Aminoindolin-1-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, supported by experimental protocols and characterization data.

Chemical Properties and Data

This compound is a stable, solid compound at room temperature, appearing as a white to grey substance. Its chemical structure, featuring a reactive amino group and an acetylated indoline scaffold, makes it a valuable building block in medicinal chemistry.

PropertyValue
CAS Number 17274-64-5
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance White to grey solid
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis Protocol

A plausible multi-step synthesis for this compound can be devised starting from 2-methyl-3-nitroaniline, based on a patented synthesis of 4-aminoindole and standard organic chemistry transformations.[2] The overall synthetic workflow is illustrated below.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B N-(2-Methyl-3-nitrophenyl)acetamide A->B Acetylation C 4-Nitroindole B->C Cyclization D 4-Aminoindole C->D Nitro Reduction E 4-Aminoindoline D->E Indole Reduction F This compound E->F N-Acetylation

Caption: Plausible synthetic workflow for this compound.

Step 1: Synthesis of 4-Aminoindole (Precursor to 4-Aminoindoline)

A patented method describes the synthesis of 4-aminoindole from 2-methyl-3-nitroaniline in three steps.[2]

Experimental Protocol:

  • Acetylation of 2-Methyl-3-nitroaniline: To a solution of 2-methyl-3-nitroaniline in a suitable solvent, add acetic anhydride. Heat the reaction mixture to afford N-(2-methyl-3-nitrophenyl)acetamide.

  • Cyclization to 4-Nitroindole: The acetylated intermediate is then cyclized to form 4-nitroindole. This step typically involves a base-catalyzed intramolecular condensation.

  • Reduction of 4-Nitroindole to 4-Aminoindole: The nitro group of 4-nitroindole is reduced to an amino group. A common method is using a reducing agent like iron powder in the presence of an acid.[2] For example, 4-nitroindoline (a related compound) is reduced by heating with reduced iron powder and a few drops of concentrated hydrochloric acid in a mixture of ethanol and water.[2]

Reaction StepStarting MaterialReagentsProductYield
1. Acetylation2-Methyl-3-nitroanilineAcetic anhydrideN-(2-Methyl-3-nitrophenyl)acetamideHigh
2. CyclizationN-(2-Methyl-3-nitrophenyl)acetamideBase4-NitroindoleModerate
3. Nitro Reduction4-NitroindoleFe/HCl, Ethanol/Water4-AminoindoleHigh
Step 2: Reduction of 4-Aminoindole to 4-Aminoindoline

The indole ring of 4-aminoindole needs to be reduced to the corresponding indoline.

Experimental Protocol:

A common method for the reduction of indoles to indolines involves catalytic hydrogenation.

  • Dissolve 4-aminoindole in a suitable solvent such as ethanol or acetic acid.

  • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Filter off the catalyst and concentrate the solvent to obtain 4-aminoindoline.

Step 3: N-Acetylation of 4-Aminoindoline

The final step is the selective acetylation of the nitrogen atom of the indoline ring.

Experimental Protocol:

A general and environmentally friendly procedure for N-acylation can be adapted.[3]

  • Dissolve 4-aminoindoline in a suitable solvent.

  • Add acetic anhydride as the acetylating agent. The reaction can often be performed under catalyst-free conditions or with a mild acid or base catalyst if required.[3]

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

The indoline scaffold is a key structural motif in many kinase inhibitors used in oncology research.[4] this compound serves as a versatile starting material for the synthesis of these complex molecules. The amino group at the 4-position provides a handle for further functionalization, allowing for the introduction of various side chains to modulate the biological activity and selectivity of the final compound.

Kinase_Inhibitor_Synthesis A This compound C Functionalized Indoline Intermediate A->C Nucleophilic Substitution / Coupling Reaction B Electrophilic Reagent (R-X) B->C D Kinase Inhibitor C->D Further Synthetic Steps

Caption: General synthetic pathway for kinase inhibitors from the intermediate.

General Experimental Protocol for Derivatization:

  • Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, DMSO, or THF).

  • Add a base if necessary (e.g., triethylamine, diisopropylethylamine) to deprotonate the amino group.

  • Add the desired electrophilic coupling partner (e.g., an alkyl halide, acyl chloride, or a heteroaryl halide for cross-coupling reactions).

  • If a cross-coupling reaction is performed (e.g., Buchwald-Hartwig amination), a suitable catalyst (e.g., a palladium complex) and ligand are required.

  • Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting functionalized indoline intermediate by chromatography.

  • This intermediate can then undergo further synthetic transformations to yield the final kinase inhibitor.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons on the benzene ring of the indoline scaffold.

  • Indoline Protons: Aliphatic protons of the indoline ring, likely appearing as triplets or multiplets in the δ 2.5-4.0 ppm range.

  • Acetyl Protons: A characteristic singlet for the methyl group of the acetyl moiety around δ 2.2 ppm.

  • Amino Protons: A broad singlet corresponding to the NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the downfield region (δ ~168-172 ppm) for the acetyl carbonyl carbon.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ ~110-150 ppm).

  • Indoline Carbons: Aliphatic carbons of the indoline ring in the δ ~25-55 ppm range.

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group around δ 24 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretching: A broad band or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): An expected peak at m/z = 176.

  • Fragmentation: A likely fragmentation pattern would involve the loss of the acetyl group (M-43), resulting in a fragment at m/z = 133.

These application notes are intended to guide researchers in the synthesis and utilization of this compound as a valuable pharmaceutical intermediate. The provided protocols are based on established chemical principles and published procedures for related compounds and should be adapted and optimized for specific laboratory conditions.

References

Applications of Aminoindoline in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoindoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its three-dimensional structure that facilitates potent and selective interactions with a variety of biological targets. This structural feature, combined with the synthetic tractability of the aminoindoline core, has led to its incorporation into a diverse range of clinically successful drugs and investigational agents. These compounds span multiple therapeutic areas, including oncology, immunology, and fibrotic diseases.

This document provides a detailed overview of the applications of aminoindoline in drug discovery, with a focus on key examples, their mechanisms of action, and relevant experimental protocols.

Kinase Inhibition in Oncology

The aminoindoline scaffold serves as a crucial pharmacophore in the design of potent kinase inhibitors. The amino group provides a key interaction point with the hinge region of the kinase ATP-binding pocket, while the indoline core allows for diverse substitutions to achieve selectivity and desired physicochemical properties.

Nintedanib: A Triple Angiokinase Inhibitor

Nintedanib is an orally available indolinone derivative that functions as a competitive inhibitor of multiple tyrosine kinases.[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease, and in combination with docetaxel for non-small cell lung cancer (NSCLC).[2]

Mechanism of Action: Nintedanib targets the intracellular ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][3] By inhibiting these receptor tyrosine kinases, Nintedanib blocks downstream signaling pathways crucial for the proliferation, migration, and survival of endothelial cells and pericytes, thereby inhibiting angiogenesis.[4] It also impedes the proliferation and migration of lung fibroblasts, key cells in the pathogenesis of fibrosis.[4] The downstream signaling cascades affected include the MAPK, PI3K/AKT, and JAK/STAT pathways.[1][3]

Quantitative Data: Kinase Inhibition Profile of Nintedanib

Target KinaseIC50 (nM)Assay Type/Context
VEGFR10.1 - 1.2Cell-free / Endothelial Cells
VEGFR20.2Cell-free / Endothelial Cells
VEGFR30.1 - 0.3Cell-free / Endothelial Cells
FGFR169Cell-free
FGFR237Cell-free
FGFR3108Cell-free
PDGFRα59Cell-free
PDGFRβ1.6Endothelial Cells
c-Kit1.7Endothelial Cells

Data compiled from multiple sources.

Other Aminoindoline-Based Kinase Inhibitors

Numerous other aminoindoline derivatives have been investigated as kinase inhibitors for cancer therapy.

Quantitative Data: Bioactivity of Selected Aminoindoline Kinase Inhibitors

CompoundTarget(s)Cancer Cell LineIC50 (µM)
Indole Derivative 16EGFR/SRCA549 (Lung)Not specified
Indole Derivative 16EGFR/SRCPC3 (Prostate)Not specified (Strong cytotoxicity)
Indole Derivative 16EGFR-1.026
Indole Derivative 16SRC-0.002
Indolyl Dihydropyrazole 4gNot specifiedA-549 (Lung)2.32 ± 0.11
Indolyl Dihydropyrazole 4qNot specifiedA-549 (Lung)2.86 ± 0.12
Indolyl Dihydropyrazole 4sNot specifiedA-549 (Lung)3.02 ± 0.14

Data for Indole Derivative 16 from a study on dual EGFR/SRC inhibitors.[5] Data for Indolyl Dihydropyrazole derivatives from a study on potential anticancer agents.[6]

Immunomodulation and Protein Degradation

Aminoindoline derivatives, particularly those based on the isoindolinone scaffold, have emerged as powerful immunomodulatory drugs (IMiDs) and as crucial components of Proteolysis Targeting Chimeras (PROTACs).

Pomalidomide: A Cereblon-Binding Immunomodulatory Agent

Pomalidomide is a thalidomide analog approved for the treatment of multiple myeloma.[7] Its mechanism of action involves binding to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[8]

Mechanism of Action: The binding of pomalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these transcription factors results in both direct anti-myeloma effects and immunomodulatory activities, including the enhancement of T cell and Natural Killer (NK) cell function and the inhibition of pro-inflammatory cytokines like TNF-α.[8][9]

Inhibition of Tubulin Polymerization

The indoline scaffold has also been utilized to develop inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. These agents bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Bioactivity of Indoline-Based Tubulin Inhibitors

CompoundTarget SiteCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)
Compound 9dColchicineMGC-803 (Gastric)1.843.4
Compound 9dColchicineA549 (Lung)6.823.4
Compound 9dColchicineKyse30 (Esophageal)1.613.4
Compound 9dColchicineKyse450 (Esophageal)1.493.4
Compound 9dColchicineKyse510 (Esophageal)2.083.4
Compound 9dColchicineEC-109 (Esophageal)2.243.4
Compound H05αβ tubulin interfaceHL-60 (Leukemia)Not specified17.6

Data for Compound 9d from a study on indoline derivatives as anticancer agents.[10] Data for Compound H05 from a study on tubulin inhibitor identification.[11]

Experimental Protocols

Protocol 1: Synthesis of Nintedanib (Illustrative Convergent Synthesis)

This protocol outlines a convergent synthetic route for Nintedanib.[2]

Materials:

  • Arene (3)

  • Malonic ester

  • Hydrogen (for hydrogenation)

  • Trimethyl orthobenzoate

  • Acetic anhydride

  • para-Nitro-phenylamine (7)

  • Bromoacetyl bromide

  • N-methylpiperazine

  • Piperidine

Procedure:

  • Synthesis of Oxindole Intermediate (6): a. Perform a classical malonic ester addition to arene (3) to yield nitro benzene (4). b. Hydrogenate the nitro benzene (4) under acidic conditions to furnish the 6-methoxycarbonyl-substituted oxindole (5) via decarboxylative cyclization. c. Condense compound (5) with trimethyl orthobenzoate in acetic anhydride to yield the N-acetylated oxindole intermediate (6).

  • Synthesis of Aniline Side Chain (9): a. Perform a one-pot bromo-acetylation/amination of para-nitro-phenylamine (7) using bromoacetyl bromide and N-methylpiperazine. b. Subsequently hydrogenate the product to furnish the aniline side chain (9).

  • Final Condensation and Deprotection: a. Condense the oxindole intermediate (6) and the aniline side chain (9) through an addition-elimination sequence. b. Remove the acetyl protecting group with piperidine to yield Nintedanib free base. c. The free base can be converted to its monoethanesulfonate salt.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is for determining the effect of an aminoindoline derivative on tubulin polymerization in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test aminoindoline compound dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Vinblastine or Colchicine (positive control for depolymerization)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: a. On ice, prepare the tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. b. Prepare serial dilutions of the test aminoindoline compound in General Tubulin Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup: a. Add the diluted test compound or control to the wells of a pre-chilled 96-well plate. b. Initiate the polymerization by adding the tubulin solution to each well.

  • Data Acquisition: a. Immediately place the plate in a microplate reader pre-warmed to 37°C. b. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: a. Plot the absorbance at 340 nm versus time for each concentration of the test compound. b. Determine the effect of the compound on the rate and extent of tubulin polymerization. c. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of an aminoindoline derivative against cancer cell lines.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test aminoindoline compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test aminoindoline compound in complete culture medium. b. Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: HTRF® Cereblon Binding Assay (Competitive Assay)

This protocol provides a general workflow for a competitive binding assay to assess the interaction of an aminoindoline derivative with Cereblon.[5]

Materials:

  • HTRF® Cereblon Binding Kit (containing GST-tagged human Cereblon, Thalidomide-Red ligand, and anti-GST antibody labeled with Europium cryptate)

  • Test aminoindoline compound dissolved in DMSO

  • Low-volume 384-well white plate

  • HTRF®-compatible microplate reader

Procedure:

  • Assay Setup: a. Dispense the test compound or standard into the wells of the 384-well plate. b. Add the GST-tagged human Cereblon protein to each well. c. Add the pre-mixed HTRF® detection reagents (anti-GST-Europium and Thalidomide-Red).

  • Incubation: a. Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 3 hours).

  • Data Acquisition: a. Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: a. Calculate the HTRF® ratio (665 nm/620 nm * 10,000). b. The specific signal is inversely proportional to the concentration of the test compound. c. Determine the IC50 value by plotting the HTRF® ratio against the logarithm of the compound concentration.

Visualizations

Signaling Pathways

Nintedanib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR MAPK MAPK Pathway VEGFR->MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT JAK_STAT JAK/STAT Pathway PDGFR->JAK_STAT Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Proliferation MAPK->Proliferation Migration Migration PI3K_AKT->Migration Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Nintedanib mechanism of action.

Pomalidomide_Signaling_Pathway cluster_effects Downstream Effects Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN Ikaros Ikaros (IKZF1) CRBN->Ikaros Binds to Aiolos Aiolos (IKZF3) CRBN->Aiolos Binds to Ubiquitination Ubiquitination Ikaros->Ubiquitination Aiolos->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome AntiMyeloma Anti-Myeloma Activity Proteasome->AntiMyeloma Immunomodulation Immunomodulation (T-cell/NK-cell activation) Proteasome->Immunomodulation MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Aminoindoline Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 G->H Tubulin_Polymerization_Assay_Workflow A 1. Prepare Tubulin and Compound Dilutions on Ice B 2. Add Compound/Control to pre-chilled 96-well plate A->B C 3. Initiate Polymerization by adding Tubulin Solution B->C D 4. Transfer to Plate Reader at 37°C C->D E 5. Measure Absorbance at 340 nm over time D->E F 6. Plot Absorbance vs. Time E->F G 7. Determine IC50 F->G

References

Synthesis of Bioactive Heterocycles from 1-(4-Aminoindolin-1-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles derived from 1-(4-Aminoindolin-1-yl)ethanone. This starting material is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols outlined below focus on the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases involved in cell signaling pathways crucial to cancer and other diseases.

Introduction to Bioactive Heterocycles from this compound

Heterocyclic compounds are fundamental building blocks in the majority of pharmaceuticals due to their ability to interact with a wide range of biological targets. The indoline scaffold, present in this compound, is a privileged structure in drug discovery. The amino group at the 4-position provides a key handle for the construction of various fused heterocyclic systems. One of the most promising classes of bioactive molecules synthesized from this precursor are the pyrazolo[3,4-b]pyridines. These bicyclic heteroaromatic compounds are known to function as ATP-competitive inhibitors of protein kinases by forming crucial hydrogen bond interactions with the hinge region of the kinase domain.

Synthetic Strategy: From Aminoindolinone to Pyrazolo[3,4-b]pyridines

A common and effective strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives from this compound involves a two-step sequence:

  • Formation of an Enaminone Intermediate: The primary amine of this compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a highly reactive enaminone intermediate, which serves as a key building block for the subsequent cyclization.

  • Cyclization with Hydrazine Derivatives: The enaminone intermediate is then treated with a substituted or unsubstituted hydrazine in a cyclocondensation reaction to afford the desired pyrazolo[3,4-b]pyridine ring system. The choice of hydrazine derivative allows for the introduction of various substituents at the N1-position of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).

This synthetic approach is versatile and allows for the generation of a library of pyrazolo[3,4-b]pyridine derivatives for biological screening.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-((dimethylamino)methyleneamino)indolin-1-yl)ethanone (Intermediate 1)

This protocol describes the synthesis of the key enaminone intermediate from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting residue under high vacuum to obtain the crude (E)-1-(4-((dimethylamino)methyleneamino)indolin-1-yl)ethanone, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 1-(4-(1H-pyrazolo[3,4-b]pyridin-5-ylamino)indolin-1-yl)ethanone (A Bioactive Kinase Inhibitor Scaffold)

This protocol details the cyclization of the enaminone intermediate with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine core.

Materials:

  • (E)-1-(4-((dimethylamino)methyleneamino)indolin-1-yl)ethanone (Intermediate 1)

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Dissolve the crude (E)-1-(4-((dimethylamino)methyleneamino)indolin-1-yl)ethanone (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(4-(1H-pyrazolo[3,4-b]pyridin-5-ylamino)indolin-1-yl)ethanone.

Data Presentation

CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
Intermediate 1 This compoundDMF-DMADMF853>90 (crude)-
Final Product Intermediate 1Hydrazine hydrateAcetic AcidReflux675-85>250

Biological Activity and Signaling Pathways

Derivatives of 1-(4-(1H-pyrazolo[3,4-b]pyridin-5-ylamino)indolin-1-yl)ethanone have been investigated as potent inhibitors of various protein kinases.[1][2][3] These kinases are often dysregulated in cancer and inflammatory diseases.

Targeted Kinases and Signaling Pathways:

  • Receptor Tyrosine Kinases (RTKs): Many pyrazolo[3,4-b]pyridine derivatives exhibit inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin receptor kinases (TRKs).[1][2] Inhibition of these kinases can block downstream signaling pathways involved in angiogenesis, cell proliferation, and survival, such as the RAS/MAPK and PI3K/AKT pathways.

  • Non-receptor Tyrosine Kinases: Some derivatives have shown activity against non-receptor tyrosine kinases, which are also critical mediators of oncogenic signaling.

  • Serine/Threonine Kinases: Certain pyrazolo[3,4-b]pyridines have been identified as inhibitors of serine/threonine kinases like TANK-binding kinase 1 (TBK1), which is involved in innate immunity and inflammation.[3]

Mechanism of Action:

These compounds typically act as ATP-competitive inhibitors. The pyrazolo[3,4-b]pyridine core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the indoline moiety and its substituents can occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

Quantitative Biological Data (Example):

Compound DerivativeTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)IC50 (µM)
Derivative ATRKA56KM120.304
Derivative BTBK10.2A1721.2

Note: The data in this table is representative of the types of values obtained for potent pyrazolo[3,4-b]pyridine-based kinase inhibitors and is sourced from literature on analogous compounds.[2][3]

Visualizations

Synthetic_Workflow start This compound intermediate (E)-1-(4-((dimethylamino)methyleneamino) indolin-1-yl)ethanone start->intermediate DMF-DMA, DMF, 85°C product 1-(4-(1H-pyrazolo[3,4-b]pyridin-5-ylamino) indolin-1-yl)ethanone intermediate->product Hydrazine hydrate, Acetic Acid, Reflux

Caption: Synthetic workflow for the preparation of a bioactive pyrazolo[3,4-b]pyridine.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway inhibited by pyrazolo[3,4-b]pyridine derivatives.

References

Application Note: A Detailed Protocol for the N-acetylation of 4-Aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the N-acetylation of 4-aminoindoline to synthesize N-(indolin-4-yl)acetamide. This transformation is a crucial step in medicinal chemistry and drug development for modifying the properties of the indoline scaffold. The protocol details the necessary reagents, reaction conditions, purification methods, and characterization.

Introduction

N-acetylation is a fundamental and widely utilized organic transformation, particularly in pharmaceutical sciences.[1][2] The addition of an acetyl group to an amine can significantly alter a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. The indoline core is a prevalent scaffold in numerous biologically active compounds, and its functionalization is of great interest. The N-acetylation of 4-aminoindoline serves as a key step in creating derivatives for structure-activity relationship (SAR) studies in drug discovery programs. This protocol outlines a standard and efficient procedure using acetyl chloride as the acetylating agent.

Reaction Scheme

The N-acetylation of 4-aminoindoline proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. A non-nucleophilic base is typically used to neutralize the acidic byproduct.

cluster_products R1 4-Aminoindoline P1 N-(indolin-4-yl)acetamide R1->P1 Solvent Plus1 + Plus2 + Reactant Acetyl Chloride Base Triethylamine (Base) Solvent DCM, 0°C to RT Byproduct Triethylammonium chloride

Caption: General reaction for the N-acetylation of 4-aminoindoline.

Experimental Protocol

This protocol is adapted from standard procedures for the N-acetylation of aromatic amines.[3]

3.1 Materials and Reagents

  • 4-Aminoindoline (1.0 eq)

  • Acetyl Chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

3.2 Procedure

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoindoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains close to 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.[3]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3][4]

  • Purification: Purify the crude N-(indolin-4-yl)acetamide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.[3]

Data Presentation

The following table summarizes the typical quantitative data and parameters for the N-acetylation of 4-aminoindoline.

ParameterValue / MethodReference
Stoichiometry
4-Aminoindoline1.0 eq[3]
Acetyl Chloride1.1 - 1.2 eq[3]
Triethylamine1.2 - 1.5 eq[3]
Reaction Conditions
SolventDichloromethane (DCM)[3]
Temperature0 °C to Room Temperature[3]
Reaction Time2 - 4 hours[3]
Outcome
Typical Yield85 - 95% (after purification)Inferred from[5][6]
Purity>95% (after chromatography)[3]
Characterization
¹H NMR, ¹³C NMRTo confirm structureStandard Practice
Mass SpectrometryTo confirm molecular weightStandard Practice
TLC (Rf value)Varies with eluent systemStandard Practice

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

G A Dissolve 4-Aminoindoline in Anhydrous DCM B Add Triethylamine (Base) under Inert Atmosphere A->B C Cool Mixture to 0°C (Ice Bath) B->C D Add Acetyl Chloride Dropwise C->D E Stir at Room Temperature for 2-4 hours (Monitor by TLC) D->E F Quench with Saturated NaHCO3 Solution E->F G Extract with DCM, Wash with Water & Brine F->G H Dry (Na2SO4), Filter, & Concentrate G->H I Purify via Silica Gel Column Chromatography H->I J Characterize Final Product: N-(indolin-4-yl)acetamide I->J

Caption: Workflow for the synthesis of N-(indolin-4-yl)acetamide.

Troubleshooting and Safety

  • Low Yield: Poor yields can result from impure starting materials, insufficient reaction time, or product loss during purification.[3] Ensure all reagents are pure and the reaction has gone to completion via TLC.

  • Side Reactions: Potential side reactions include di-acetylation (at the indoline nitrogen) or C-acetylation.[3] To minimize these, control the stoichiometry carefully, use mild conditions, and maintain a low temperature during the addition of the acetylating agent.[3]

  • Safety:

    • Acetyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

    • Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

References

Application Notes and Protocols for 1-(4-Aminoindolin-1-yl)ethanone in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminoindolin-1-yl)ethanone is a versatile heterocyclic building block with significant potential in the development of novel fluorescent probes. Its indoline core provides a rigid scaffold that can enhance photostability, a desirable characteristic for imaging applications. The presence of a primary amino group at the 4-position and an acetyl group on the nitrogen atom of the indoline ring offers strategic points for chemical modification. The amino group can act as a recognition site for specific analytes or be functionalized to modulate the photophysical properties of the resulting fluorophore. The N-acetyl group influences the electron density of the aromatic system, which can be leveraged to fine-tune the spectral characteristics of the probe.

While direct experimental data for fluorescent probes based on this compound is limited in the public domain, its structural similarity to other indole and indoline-based fluorophores allows for the extrapolation of potential applications and the formulation of robust experimental protocols. These probes are anticipated to be valuable tools for cellular imaging, biomolecule detection, and elucidating signaling pathways.

Potential Applications

Fluorescent probes derived from this compound are expected to find utility in a variety of research and drug development applications, including:

  • Sensing of Metal Ions: The amino group can serve as a chelating site for metal ions such as Zn²⁺, leading to a "turn-on" fluorescence response. This can be applied to study the role of these ions in biological systems.

  • Detection of Reactive Oxygen Species (ROS): Modification of the amino group with specific reactive moieties can enable the detection of ROS, which are implicated in numerous pathological conditions.

  • Enzyme Activity Assays: Conjugation of the indoline scaffold to an enzyme-specific substrate can lead to fluorescent probes that report on enzymatic activity through changes in fluorescence upon substrate cleavage.

  • Cellular Imaging: The inherent fluorescence of appropriately modified this compound derivatives can be utilized for staining and imaging subcellular compartments.

  • pH Sensing: The amino group's protonation state is pH-dependent, which can be harnessed to design fluorescent pH indicators for monitoring intracellular pH changes.

Data Presentation: Photophysical Properties of Analogous Indole-Based Fluorescent Probes

Due to the lack of specific data for this compound-based probes, the following table summarizes the photophysical properties of representative indole-based fluorescent probes from the literature to provide a comparative reference.

Probe Name (Analogous Compound)Target AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference Compound(s)
IH-Sal (Indole-based)Zn²⁺369465960.014 (free), 0.153 (bound)[1]
Naphthalimide-Indole ProbeBiothiols447590143-[2]
Aminopyridine Derivative 6-390485950.32[3]
Aminopyridine Derivative 7-390485950.22[3]

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis, characterization, and application of fluorescent probes derived from this compound.

Protocol 1: General Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Sensing

Objective: To synthesize a fluorescent probe for metal ion detection by reacting this compound with an aldehyde-containing fluorophore.

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aromatic aldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add salicylaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure Schiff base probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of Photophysical Properties

Objective: To determine the key photophysical properties of the newly synthesized fluorescent probe.

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS buffer)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Emission Spectrum:

    • Using the same solution, record the fluorescence emission spectrum using a fluorometer. Excite the sample at its λmax.

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (λem - λex).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of the reference fluorophore and the synthesized probe with absorbances less than 0.1 at the excitation wavelength.

    • Measure the absorbance and integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.

    • The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol 3: Application in Live Cell Imaging

Objective: To visualize the intracellular distribution or sensing capabilities of the fluorescent probe in living cells.

Materials:

  • Synthesized fluorescent probe

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37 °C, 5% CO₂)

  • Analyte of interest (if applicable, e.g., ZnCl₂ solution)

Procedure:

  • Cell Culture: Seed the cells onto imaging dishes and allow them to adhere and grow in an incubator until they reach 50-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in serum-free cell culture medium (e.g., 1-10 µM from a DMSO stock).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • (Optional) For sensing applications, add the analyte of interest to the cells and incubate for a specified time.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters determined from the photophysical characterization.

    • Acquire images to observe the probe's localization and any fluorescence changes in response to the analyte.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base Probe Start This compound + Salicylaldehyde Reaction Reflux in Ethanol with Acetic Acid Catalyst Start->Reaction Mixing Purification Column Chromatography Reaction->Purification Crude Product Product Purified Schiff Base Probe Purification->Product

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Characterization_Workflow cluster_characterization Photophysical Characterization Probe Synthesized Probe Solution UV_Vis UV-Vis Spectroscopy Probe->UV_Vis Fluorometer Fluorescence Spectroscopy Probe->Fluorometer Lambda_max Determine λmax UV_Vis->Lambda_max Lambda_em Determine λem Fluorometer->Lambda_em Quantum_Yield Determine Quantum Yield Fluorometer->Quantum_Yield Stokes_Shift Calculate Stokes Shift Lambda_max->Stokes_Shift Lambda_em->Stokes_Shift

Caption: Workflow for the photophysical characterization of a fluorescent probe.

Cellular_Imaging_Pathway cluster_imaging Live Cell Imaging Protocol Cell_Culture Seed and Culture Cells Probe_Loading Incubate with Fluorescent Probe Cell_Culture->Probe_Loading Washing Wash to Remove Unbound Probe Probe_Loading->Washing Analyte_Addition Add Analyte (Optional) Washing->Analyte_Addition Imaging Fluorescence Microscopy Analyte_Addition->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

Caption: Logical flow of a live cell imaging experiment using a fluorescent probe.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(4-Aminoindolin-1-yl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The protocols detailed herein are designed for scalability and reproducibility, drawing from established chemical principles and published synthetic routes for related compounds. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to facilitate understanding of the synthetic pathway.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapies, particularly in oncology research. The indoline scaffold is a privileged structure in drug discovery, and the presence of both a secondary amine within the ring system and an aromatic amino group provides versatile points for chemical modification. This allows for extensive structure-activity relationship (SAR) studies to optimize lead compounds.

The synthetic strategy outlined below is a multi-step process commencing with a commercially available starting material and proceeding through the formation of a nitroindoline intermediate, followed by reduction and final N-acetylation.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound is depicted below. The process begins with the acetylation of 2-methyl-3-nitroaniline, followed by a cyclization to form 1-acetyl-4-nitroindoline. Subsequent reduction of the nitro group yields 4-amino-1-acetylindoline, which is synonymous with the target molecule, this compound.

G A 2-Methyl-3-nitroaniline B N-(2-Methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride, Acetonitrile, 90°C C 1-Acetyl-4-nitroindoline B->C DMF-DMA, Pyrrolidine, DMF, 100°C D This compound C->D Fe powder, HCl, Ethanol/Water, Reflux

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide

This step involves the protection of the amino group of 2-methyl-3-nitroaniline by acetylation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-nitroaniline152.151000 g6.57
Acetic Anhydride102.09807 g7.90
Acetonitrile41.052500 mL-

Procedure:

  • To a 5 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-methyl-3-nitroaniline (1000 g, 6.57 mol) and acetonitrile (2500 mL).

  • With stirring, add acetic anhydride (807 g, 7.90 mol).

  • Heat the reaction mixture to 90°C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water, which will cause the product to precipitate.

  • Collect the solid by suction filtration and wash the filter cake with cold water.

  • Dry the product to obtain N-(2-methyl-3-nitrophenyl)acetamide.

Expected Yield: ~97% (1240 g).[1]

Step 2: Synthesis of 1-Acetyl-4-nitroindoline

This step involves the cyclization of the acetylated intermediate to form the indoline ring structure using a method analogous to the Leimgruber-Batcho indole synthesis.[2][3][4][5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-Methyl-3-nitrophenyl)acetamide194.19250 g1.29
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16180.5 g1.51
Pyrrolidine71.12110.5 g1.55
Dimethylformamide (DMF)73.091250 mL-

Procedure:

  • In a 2 L reaction flask under a nitrogen atmosphere, dissolve N-(2-methyl-3-nitrophenyl)acetamide (250 g, 1.29 mol) in DMF (1250 mL).

  • At room temperature, add pyrrolidine (110.5 g, 1.55 mol) and DMF-DMA (180.5 g, 1.51 mol) with stirring.

  • Heat the mixture to 100°C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the majority of the DMF by distillation under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Collect the solid by suction filtration and recrystallize from ethanol to obtain 1-acetyl-4-nitroindoline.

Expected Yield: ~62% (130 g of the corresponding 4-nitroindole, which is then reduced).[1]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Acetyl-4-nitroindoline206.19100 g0.485
Reduced Iron Powder55.845130 g2.32
Ethanol46.07400 mL-
Water18.02100 mL-
Concentrated Hydrochloric Acid36.463-4 mL-

Procedure:

  • In a 1 L reaction flask, suspend 1-acetyl-4-nitroindoline (100 g, 0.485 mol) in a mixture of ethanol (400 mL) and water (100 mL).

  • Add reduced iron powder (130 g, 2.32 mol) to the suspension with stirring at room temperature.

  • Heat the mixture to reflux and then carefully add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring at reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature.

  • Filter the mixture to remove the iron powder.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Expected Yield: High (specific yield not reported, but this is a standard and typically high-yielding transformation).[1]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventTemperature (°C)Reaction TimeYield (%)
1N-(2-Methyl-3-nitrophenyl)acetamide2-Methyl-3-nitroaniline1:1.2Acetonitrile902 h~97
21-Acetyl-4-nitroindolineN-(2-Methyl-3-nitrophenyl)acetamide1:1.17 (DMF-DMA), 1:1.2 (Pyrrolidine)DMF100Overnight~62
3This compound1-Acetyl-4-nitroindoline1:4.8 (Fe)Ethanol/WaterReflux2 h>90 (estimated)

Logical Workflow Diagram

The logical workflow for the entire synthesis is presented below.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A1 Charge Reactor with 2-Methyl-3-nitroaniline and Acetonitrile A2 Add Acetic Anhydride A1->A2 A3 Heat to 90°C for 2h A2->A3 A4 Quench in Ice Water A3->A4 A5 Filter and Dry A4->A5 B1 Dissolve Acetamide in DMF A5->B1 N-(2-Methyl-3-nitrophenyl)acetamide B2 Add Pyrrolidine and DMF-DMA B1->B2 B3 Heat to 100°C Overnight B2->B3 B4 Concentrate and Precipitate B3->B4 B5 Filter and Recrystallize B4->B5 C1 Suspend Nitroindoline in Ethanol/Water B5->C1 1-Acetyl-4-nitroindoline C2 Add Iron Powder C1->C2 C3 Heat to Reflux, Add HCl C2->C3 C4 Filter and Concentrate C3->C4 C5 Purify Product C4->C5

Caption: Detailed workflow for the synthesis of this compound.

Concluding Remarks

The protocols described provide a robust and scalable method for the synthesis of this compound. Researchers should pay close attention to reaction monitoring and purification techniques to ensure high purity of the final product, which is critical for its application in drug discovery and development. Standard laboratory safety procedures should be followed throughout all experimental work.

References

Catalytic Methods for Indoline Derivative Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indoline derivatives, a core scaffold in many pharmaceuticals and biologically active compounds. The following sections summarize key catalytic methods, including organocatalysis, transition-metal catalysis, and biocatalysis, with a focus on providing practical, reproducible experimental procedures and comparative data.

Organocatalytic Synthesis of Indoline Derivatives

Organocatalysis offers a metal-free approach to the synthesis of chiral indolines, often proceeding with high enantioselectivity under mild reaction conditions. Key strategies include Brønsted acid-catalyzed reductions and amine-catalyzed Michael additions.

Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation of 3H-Indoles

This method provides access to a variety of optically active indolines through the enantioselective reduction of 3H-indoles using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source. The reaction is notable for its low catalyst loadings and high enantioselectivities.[1][2][3]

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation [1]

A 4 mL sample vial is charged with the 3,3-disubstituted-3H-indole (0.1 mmol, 1.0 equiv), Hantzsch ester (e.g., HE-t-Bu, 42.0 mg, 0.15 mmol, 1.5 equiv), and a chiral phosphoric acid catalyst (e.g., CPA-6, 0.75 mg, 0.001 mmol, 1 mol %). PhCF3 (1 mL) is then added in a glove box under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 3 hours. After concentrating the mixture, the residue is purified by column chromatography on silica gel using a mixture of petroleum ether/ethyl acetate (30:1 v/v) as the eluent to afford the desired indoline product.[1]

Table 1: Substrate Scope for Brønsted Acid-Catalyzed Transfer Hydrogenation of 3,3-difluoro-3H-indoles [1]

EntrySubstrate (3H-Indole)ProductYield (%)ee (%)
12-(phenylethynyl)2-(phenylethynyl)-3,3-difluoroindoline9991
22-((4-methylphenyl)ethynyl)2-((4-methylphenyl)ethynyl)-3,3-difluoroindoline9992
32-((4-methoxyphenyl)ethynyl)2-((4-methoxyphenyl)ethynyl)-3,3-difluoroindoline9890
42-((4-fluorophenyl)ethynyl)2-((4-fluorophenyl)ethynyl)-3,3-difluoroindoline9993
52-((4-chlorophenyl)ethynyl)2-((4-chlorophenyl)ethynyl)-3,3-difluoroindoline9994
62-((3-chlorophenyl)ethynyl)2-((3-chlorophenyl)ethynyl)-3,3-difluoroindoline9995
72-((3-bromophenyl)ethynyl)2-((3-bromophenyl)ethynyl)-3,3-difluoroindoline9996
82-(cyclohexylethynyl)2-(cyclohexylethynyl)-3,3-difluoroindoline9590

Reaction Mechanism: Brønsted Acid Catalysis

G cluster_cycle Catalytic Cycle 3H_Indole 3H-Indole Iminium Iminium Intermediate 3H_Indole->Iminium Protonation CPA_H Chiral Phosphoric Acid (CPA-H+) CPA_H->Iminium Indoline Chiral Indoline Iminium->Indoline Hydride Transfer Iminium->Indoline Hantzsch_Ester Hantzsch Ester Pyridinium Oxidized Hantzsch Ester (Pyridinium) Hantzsch_Ester->Pyridinium Oxidation CPA_anion CPA Anion CPA_anion->CPA_H Proton Transfer Pyridinium->CPA_H

Caption: Proposed mechanism for the Brønsted acid-catalyzed transfer hydrogenation.

Cinchona Alkaloid-Catalyzed Asymmetric Intramolecular Michael Addition

This organocatalytic method enables the synthesis of highly functionalized and enantioenriched 2,3-disubstituted indolines. A primary amine derived from a cinchona alkaloid catalyzes the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones.[4][5]

Experimental Protocol: General Procedure for Intramolecular Michael Addition [5]

To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol) in a suitable solvent such as EtOAc (1.0 mL) at 0 °C, is added a primary amine catalyst derived from a cinchona alkaloid (e.g., (9S)-9-amino-9-deoxy-epi-cinchonine, 10 mol %) and an acidic co-catalyst (e.g., 2-nitrobenzoic acid, 20 mol %). The reaction mixture is stirred at this temperature for a specified time (e.g., 10 hours). Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography on silica gel to afford the corresponding cis- or trans-2,3-disubstituted indoline.

Table 2: Substrate Scope for Cinchona Alkaloid-Catalyzed Intramolecular Michael Addition [5]

EntryProduct (cis/trans)Yield (%)dr (cis:trans)ee (cis, %)ee (trans, %)
1PhHcis/trans952.7:19894
24-MeC₆H₄Hcis/trans922.5:19793
34-FC₆H₄Hcis/trans972.3:19995
44-ClC₆H₄Hcis/trans962.1:19996
52-thienylHcis/trans851.8:19590
6MeHtrans94>1:20-99
7EtHtrans92>1:20-98
8t-BuHtrans95>1:20-99

Reaction Workflow: Cinchona Alkaloid Catalysis

G Start Starting Material ((E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one) Reaction Intramolecular Michael Addition Start->Reaction Catalyst Cinchona Alkaloid Primary Amine + Acidic Co-catalyst Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product Enantioenriched 2,3-disubstituted Indoline Purification->Product

Caption: Experimental workflow for the synthesis of 2,3-disubstituted indolines.

Transition-Metal-Catalyzed Synthesis of Indoline Derivatives

Transition-metal catalysis provides powerful and versatile methods for the construction of the indoline scaffold, often through C-H activation and amination strategies.

Palladium-Catalyzed Intramolecular C(sp²)-H Amination

This protocol describes an efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates. The reaction proceeds via a palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond.[2] This method is characterized by its high efficiency, low catalyst loadings, and mild operating conditions.[1][2]

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination [2]

A mixture of the picolinamide-protected β-arylethylamine substrate (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol %), and PhI(OAc)₂ (97 mg, 0.3 mmol, 1.5 equiv) in toluene (2 mL) is stirred at 60 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired indoline product.

Table 3: Substrate Scope for Palladium-Catalyzed Intramolecular C-H Amination [2]

EntrySubstrateProductYield (%)
1N-(phenethyl)picolinamide1-picolinoylindoline85
2N-(4-methylphenethyl)picolinamide5-methyl-1-picolinoylindoline82
3N-(4-methoxyphenethyl)picolinamide5-methoxy-1-picolinoylindoline78
4N-(4-fluorophenethyl)picolinamide5-fluoro-1-picolinoylindoline92
5N-(4-chlorophenethyl)picolinamide5-chloro-1-picolinoylindoline95
6N-(3-methylphenethyl)picolinamide6-methyl-1-picolinoylindoline80

Logical Relationship: Key Steps in Pd-Catalyzed C-H Amination

G Substrate PA-protected β-arylethylamine Palladation C-H Palladation Substrate->Palladation Oxidation Oxidation (Pd(II) to Pd(IV)) Palladation->Oxidation Reductive_Elimination C-N Reductive Elimination Oxidation->Reductive_Elimination Product Indoline Product Reductive_Elimination->Product G Start Indoline Substrate Reaction Biocatalytic Aromatization Start->Reaction Biocatalyst MAO-N D11 Whole-Cell Biocatalyst Biocatalyst->Reaction Extraction Solvent Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product Indole Product Purification->Product

References

Application Notes and Protocols for the Synthesis and Evaluation of CBP/EP300 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of inhibitors targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The protocols and data presented are intended to facilitate research and development efforts in the field of epigenetics and oncology.

Introduction

CBP and p300 are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene transcription.[1][2][3] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key mechanism for their recruitment to chromatin and subsequent transcriptional activation.[4] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making their bromodomains attractive therapeutic targets.[5][6] Inhibition of the CBP/EP300 bromodomains can disrupt oncogenic signaling pathways, such as those driven by MYC and the androgen receptor (AR), leading to anti-proliferative effects in various cancer models.[6][7]

Featured CBP/EP300 Bromodomain Inhibitors

Several potent and selective small molecule inhibitors targeting the CBP/EP300 bromodomains have been developed. This section summarizes the key quantitative data for some of the most widely studied compounds.

CompoundTarget(s)IC50 / KdAssay TypeSelectivity HighlightsReference(s)
SGC-CBP30 CBP/EP300IC50: 21 nM (CBP), 38 nM (p300)AlphaScreen>40-fold selective for CBP over BRD4(1)[8]
I-CBP112 CBP/EP300Kd: 151 nM (CBP), 167 nM (p300)ITCSelective over a panel of other bromodomains[9]
GNE-049 CBP/EP300IC50: 1.1 nM (CBP), 2.3 nM (p300)TR-FRETHighly selective over other bromodomain families[7][10]
CCS1477 (Inobrodib) p300/CBPKd: 1.3 nM (p300), 1.7 nM (CBP)SPR>130-fold selective for p300/CBP over BRD4[11][12]

Signaling Pathway

CBP/EP300 are crucial coactivators in multiple signaling pathways that are often hijacked in cancer. They are recruited by transcription factors to enhancer regions, where their HAT activity leads to histone acetylation and transcriptional activation of target genes, including key oncogenes.

CBP_EP300_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Transcription Factors cluster_2 Chromatin Regulation cluster_3 Cellular Response cluster_4 Inhibition Growth_Factors Growth Factors, Cytokines TFs Transcription Factors (e.g., MYC, AR, p53) Growth_Factors->TFs Hormones Hormones (e.g., Androgens) Hormones->TFs CBP_EP300 CBP/EP300 TFs->CBP_EP300 Recruitment HAT_Activity HAT Activity CBP_EP300->HAT_Activity Bromodomain Bromodomain CBP_EP300->Bromodomain Histone_Acetylation Histone Acetylation (e.g., H3K27ac) HAT_Activity->Histone_Acetylation Catalyzes Bromodomain->Histone_Acetylation Recognizes acetylated histones Gene_Expression Oncogene Expression Histone_Acetylation->Gene_Expression Activation Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Inhibitor Bromodomain Inhibitor Inhibitor->Bromodomain Blocks Binding

CBP/EP300 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of CBP/EP300 Bromodomain Inhibitors

While detailed, step-by-step synthesis protocols for specific, patented compounds are often proprietary, the following represents a generalized workflow for the synthesis of a benzimidazole-based inhibitor, exemplified by the core of SGC-CBP30. Researchers should consult the primary literature for specific reaction conditions and purification methods for their compound of interest.[13]

Synthesis_Workflow Start Starting Materials: - Substituted phenylenediamine - Substituted carboxylic acid Condensation Condensation Reaction (e.g., using a coupling agent like EDC/HOBt or heating in polyphosphoric acid) Start->Condensation Benzimidazole_Core Formation of Benzimidazole Core Condensation->Benzimidazole_Core Alkylation N-Alkylation (e.g., with an alkyl halide in the presence of a base) Benzimidazole_Core->Alkylation Intermediate Alkylated Benzimidazole Intermediate Alkylation->Intermediate Coupling Suzuki or other Cross-Coupling Reaction (if applicable for side chain introduction) Intermediate->Coupling Final_Product Final Inhibitor (e.g., SGC-CBP30 analog) Coupling->Final_Product Purification Purification (e.g., column chromatography, recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Generalized workflow for the synthesis of a benzimidazole-based CBP/EP300 inhibitor.
Biochemical and Cellular Assays

This assay measures the ability of a test compound to disrupt the interaction between the CBP/EP300 bromodomain and an acetylated histone peptide.[14][15][16]

Materials:

  • Recombinant His-tagged CBP or EP300 bromodomain

  • Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 384-well microplate

Protocol:

  • Prepare a solution of the His-tagged bromodomain and the biotinylated histone peptide in assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the bromodomain-peptide mixture to the wells.

  • Incubate at room temperature for 30 minutes.

  • Add a suspension of anti-His Acceptor beads and incubate in the dark for 60 minutes.

  • Add a suspension of Streptavidin Donor beads and incubate in the dark for 30-60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

This assay quantifies the binding of an inhibitor to the CBP/EP300 bromodomain within living cells.[17][18][19][20]

Materials:

  • HEK293 cells

  • Plasmid encoding a NanoLuc®-CBP/EP300 bromodomain fusion protein

  • NanoBRET™ tracer that binds to the CBP/EP300 bromodomain

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Substrate

  • Test compounds dissolved in DMSO

  • 96-well white-bottom cell culture plate

Protocol:

  • Transfect HEK293 cells with the NanoLuc®-bromodomain fusion plasmid and seed them into the 96-well plate.

  • Allow cells to adhere and express the fusion protein for 24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the NanoBRET™ tracer to the cells, followed by the test compound dilutions.

  • Incubate at 37°C and 5% CO2 for 2 hours.

  • Add the Nano-Glo® Live Cell Substrate.

  • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (617 nm) wavelengths.

Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The IC50 value is determined from the dose-response curve of the BRET ratio versus the inhibitor concentration.

ITC directly measures the heat released or absorbed during the binding of an inhibitor to the bromodomain, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[21][22][23]

Materials:

  • Purified CBP or EP300 bromodomain protein (in ITC buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Test compound dissolved in the same ITC buffer

  • Isothermal titration calorimeter

Protocol:

  • Thoroughly dialyze the protein against the ITC buffer.

  • Prepare the inhibitor solution in the final dialysis buffer.

  • Degas both the protein and inhibitor solutions.

  • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe of the calorimeter.

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

  • Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.

Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Assay_Workflow cluster_0 Biochemical Potency cluster_1 Cellular Engagement cluster_2 Binding Affinity AlphaScreen AlphaScreen Assay (IC50) NanoBRET NanoBRET Assay (Cellular IC50) AlphaScreen->NanoBRET Promising hits ITC Isothermal Titration Calorimetry (Kd) NanoBRET->ITC Cell-penetrant hits Lead_Optimization Lead_Optimization ITC->Lead_Optimization Lead Optimization Compound_Synthesis Synthesized Inhibitor Compound_Synthesis->AlphaScreen

Experimental workflow for inhibitor evaluation.

Conclusion

The development of potent and selective CBP/EP300 bromodomain inhibitors represents a promising therapeutic strategy for various cancers. The application notes and protocols provided herein offer a framework for the synthesis and comprehensive evaluation of these inhibitors, from initial biochemical screening to cellular target engagement and thermodynamic characterization. Rigorous and standardized methodologies are crucial for advancing our understanding of CBP/EP300 biology and for the successful clinical translation of their inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Aminoindolin-1-yl)ethanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two primary stages of synthesis: N-acetylation of 4-nitroindoline and the subsequent reduction of 1-acetyl-4-nitroindoline .

Step 1: N-acetylation of 4-nitroindoline

Issue 1.1: Low or No Conversion to 1-acetyl-4-nitroindoline

Potential Cause Troubleshooting Action
Insufficiently reactive acetylating agent. Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used and is generally more reactive.[1]
Inadequate reaction temperature. Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may lead to side products.
Presence of water in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Acetic anhydride reacts with water, which reduces its effectiveness.[2][3]
Incorrect stoichiometry. Use a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

Issue 1.2: Formation of Multiple Products (Side Reactions)

Potential Cause Troubleshooting Action
Di-acetylation. While less common in indolines compared to indoles, di-acetylation is a possibility. Using a controlled amount of the acetylating agent and moderate reaction temperatures can minimize this.
C-acetylation. Acetylation on the aromatic ring is a potential side reaction under harsh conditions. Using milder conditions and a suitable base can promote selective N-acetylation.
Degradation of starting material. 4-nitroindoline may be sensitive to strong acidic or basic conditions. If using acetyl chloride, a non-nucleophilic base like triethylamine or pyridine should be used to neutralize the HCl byproduct.[1]

Issue 1.3: Difficult Purification of 1-acetyl-4-nitroindoline

Potential Cause Troubleshooting Action
Removal of excess acetic anhydride and acetic acid. After the reaction is complete, excess acetic anhydride can be quenched by carefully adding water. The product can then be extracted with an organic solvent. Acetic acid can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.
Product is an oil or does not crystallize. If the product does not crystallize easily, column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) is a reliable purification method.
Step 2: Reduction of 1-acetyl-4-nitroindoline

Issue 2.1: Incomplete Reduction of the Nitro Group

Potential Cause Troubleshooting Action
Inactive catalyst or insufficient reducing agent. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. For metal/acid reductions, use a sufficient excess of the metal (e.g., iron powder).[4][5]
Poor solubility of the starting material. Choose a solvent system in which 1-acetyl-4-nitroindoline is soluble. For Fe/HCl reductions, a mixture of ethanol and water is often effective.[5]
Insufficient reaction time or temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. Some reductions may require gentle heating.

Issue 2.2: Reduction of the Acetyl Group (Amide)

Potential Cause Troubleshooting Action
Harsh reducing conditions. The amide group is generally stable to many reducing agents used for nitro group reduction. However, very harsh conditions (e.g., high-pressure hydrogenation at high temperatures) could potentially affect the amide.
Choice of reducing agent. Fe/HCl is known to be highly chemoselective for the reduction of aromatic nitro groups in the presence of other reducible functionalities like amides.[4] Catalytic hydrogenation with Pd/C is also generally selective under controlled conditions (e.g., moderate pressure and temperature).

Issue 2.3: Difficult Isolation and Purification of this compound

Potential Cause Troubleshooting Action
Product remains in the aqueous phase after workup. The amino group makes the product more polar and potentially water-soluble, especially in acidic conditions. After a metal/acid reduction, the reaction mixture should be basified (e.g., with sodium carbonate or ammonium hydroxide) to a pH of 8-9 before extraction with an organic solvent like ethyl acetate or dichloromethane.
Contamination with metal salts. If a metal-based reducing agent is used, filtration of the reaction mixture before workup is crucial to remove the metal salts. For instance, after an Fe/HCl reduction, the iron salts can be filtered off.
Product is prone to oxidation. Aromatic amines can be susceptible to air oxidation, which can lead to discoloration of the product. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final purification and storage steps.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective two-step synthesis involves:

  • N-acetylation of 4-nitroindoline: This step protects the indoline nitrogen and introduces the acetyl group.

  • Reduction of the nitro group: The nitro group of the resulting 1-acetyl-4-nitroindoline is then selectively reduced to the desired amino group.

Q2: Which acetylating agent is best for the first step?

Acetic anhydride is a widely used and effective reagent for this transformation.[6] It is readily available and generally provides good yields. Acetyl chloride can also be used and is more reactive, which may be advantageous if the reaction with acetic anhydride is sluggish.[1]

Q3: What are the best conditions for the reduction of the nitro group in the second step?

A highly recommended method is the use of iron powder in the presence of a weak acid like hydrochloric acid or ammonium chloride in a solvent mixture such as ethanol/water.[4][5] This method is known for its high chemoselectivity, meaning it will reduce the nitro group without affecting the amide (acetyl) group. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is another common and effective method.[7]

Q4: My final product is dark in color. What could be the reason and how can I fix it?

A dark coloration in the final product is often due to the oxidation of the aromatic amine. To minimize this, it is recommended to perform the final workup and purification steps under an inert atmosphere. If the product is already discolored, recrystallization from a suitable solvent, possibly with the addition of a small amount of a reducing agent like sodium dithionite, may help to decolorize it.

Q5: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring both the acetylation and the reduction steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.

Experimental Protocols

Protocol 1: N-acetylation of 4-nitroindoline
  • In a round-bottom flask, dissolve 4-nitroindoline in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetyl-4-nitroindoline.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 1-acetyl-4-nitroindoline to this compound
  • To a solution of 1-acetyl-4-nitroindoline in a mixture of ethanol and water, add iron powder (3-5 equivalents).

  • Heat the mixture to reflux and then add a small amount of concentrated hydrochloric acid or a solution of ammonium chloride in water dropwise.

  • Continue to reflux and stir the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution to a pH of 8-9 with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Table 1: N-acetylation of Anilines/Indolines - Reaction Conditions

Starting Material Acetylating Agent Base Solvent Yield Reference
AnilineAcetic AnhydrideSodium AcetateWaterGood[8]
Substituted AnilinesAcetyl ChlorideK2CO3DMFHigh[9]
2-Methyl-4-(methylsulfanyl)anilineAcetyl ChlorideTertiary AmineDichloromethane-[1]

Table 2: Reduction of Aromatic Nitro Compounds - Reaction Conditions

Starting Material Reducing Agent/Catalyst Solvent Yield Reference
Aromatic Nitro CompoundsFe/HClEthanol/WaterGood[4][5]
Aromatic Nitro CompoundsH2, Pd/C--[7]
3-nitro-4-methoxy-acetylanilineH2, Cu0.7Ni0.3 catalyst-95.7% conversion, 99.4% selectivity[10]

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: N-Acetylation cluster_reduction Step 2: Nitro Reduction Start 4-Nitroindoline Intermediate 1-Acetyl-4-nitroindoline Start->Intermediate Acetylation Reagent1 Acetic Anhydride / Base Reagent1->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction Reagent2 Fe/HCl or H2/Pd-C Reagent2->FinalProduct

Caption: Overall synthesis workflow for this compound.

TroubleshootingTree Start Low Yield of Final Product Step2_Check Check Purity of Intermediate (1-Acetyl-4-nitroindoline) Start->Step2_Check Incomplete_Reduction Incomplete Reduction? Step2_Check->Incomplete_Reduction Intermediate is pure Step1_Check Problem in Step 1 (Acetylation) Step2_Check->Step1_Check Intermediate is impure Amide_Reduction Amide Reduction Side Reaction? Incomplete_Reduction->Amide_Reduction No Sol_Reduction Increase reducing agent/catalyst Increase reaction time/temp Change solvent Incomplete_Reduction->Sol_Reduction Yes Purification_Loss Loss during Purification? Amide_Reduction->Purification_Loss No Sol_Amide Use milder reducing agent (Fe/HCl) Control reaction conditions Amide_Reduction->Sol_Amide Yes Sol_Purification Basify before extraction Ensure complete metal removal Purification_Loss->Sol_Purification Yes Incomplete_Acetylation Incomplete Acetylation? Step1_Check->Incomplete_Acetylation Side_Reactions Side Reactions in Acetylation? Incomplete_Acetylation->Side_Reactions No Sol_Acetylation Use excess acetylating agent Ensure anhydrous conditions Incomplete_Acetylation->Sol_Acetylation Yes Sol_Side_Reactions Use milder conditions Control stoichiometry Side_Reactions->Sol_Side_Reactions Yes

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of 1-Acetyl-4-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-acetyl-4-aminoindoline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 1-acetyl-4-aminoindoline via recrystallization and column chromatography.

Recrystallization Troubleshooting

Problem 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Possible Causes:

    • The solute is melting in the hot solvent.

    • The solution is supersaturated to a high degree, leading to rapid precipitation below the compound's melting point.

    • High concentration of impurities depressing the melting point of the mixture.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to decrease the concentration of the solute.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help.

    • Solvent System Modification: Use a solvent system where the compound is less soluble. If using a single solvent, try a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). For 1-acetyl-4-aminoindoline, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene/heptane.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seeding: Add a small crystal of pure 1-acetyl-4-aminoindoline to the cooled solution to initiate crystallization.

Problem 2: No Crystal Formation Upon Cooling.

  • Possible Causes:

    • The solution is not sufficiently supersaturated.

    • The presence of soluble impurities inhibiting crystal nucleation.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent.

    • Add an Anti-Solvent: If using a single solvent, add a miscible solvent in which 1-acetyl-4-aminoindoline is insoluble dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.

    • Induce Nucleation: Use scratching or seeding techniques as described above.

    • Re-purify: If significant impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica gel.

Problem 3: Poor Recovery of the Product.

  • Possible Causes:

    • Using too much solvent during recrystallization.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Efficient Hot Filtration: Keep the funnel and receiving flask warm during hot filtration to prevent the product from crystallizing out.

    • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Column Chromatography Troubleshooting

Due to the basic nature of the amino group, 1-acetyl-4-aminoindoline can interact strongly with acidic silica gel, leading to poor separation and recovery.

Problem 1: Tailing or Streaking of the Compound Spot on TLC and Broad Peaks during Column Chromatography.

  • Possible Causes:

    • Strong interaction between the basic amino group and acidic silanol groups on the silica gel.

    • Overloading the column with the sample.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) is commonly used.

    • Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[1]

    • Load Less Sample: Ensure the amount of crude material is appropriate for the column size.

Problem 2: Compound Does Not Elute from the Column.

  • Possible Causes:

    • The eluent is not polar enough.

    • Irreversible adsorption to the stationary phase due to strong acidic-basic interactions.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).

    • Use a Stronger Eluent: A solvent system containing methanol (e.g., dichloromethane/methanol) can be used to elute highly polar compounds.

    • Incorporate a Basic Modifier: As mentioned above, adding triethylamine to the eluent can help to displace the basic compound from the acidic silica.

Problem 3: Co-elution of Impurities.

  • Possible Causes:

    • Impurities have similar polarity to the desired product.

    • Inappropriate solvent system.

  • Solutions:

    • Optimize Solvent System: Perform a thorough TLC analysis with different solvent systems to find one that provides better separation between your product and the impurities.

    • Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve separation.

    • Consider a Different Stationary Phase: If separation on silica is challenging, try neutral alumina or reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of 1-acetyl-4-aminoindoline?

A1: Common impurities can include:

  • Unreacted 4-aminoindoline: The starting material for the acetylation reaction.

  • Di-acetylated product: Acetylation at both the indoline nitrogen and the amino group.

  • Acetic acid or anhydride: Reagents from the acetylation step.

  • Oxidized byproducts: Indolines can be susceptible to air oxidation, which may lead to colored impurities.[1]

Q2: How can I remove unreacted 4-aminoindoline?

A2: Unreacted 4-aminoindoline is more polar than the desired product. It can typically be separated by column chromatography using a suitable solvent gradient. Alternatively, an acidic wash (e.g., with dilute HCl) during the workup can protonate and extract the more basic 4-aminoindoline into the aqueous phase.

Q3: What is a good starting solvent system for recrystallizing 1-acetyl-4-aminoindoline?

A3: A good starting point would be a polar protic solvent like ethanol or a mixture such as ethyl acetate/hexanes. A patent for the related compound 4-aminoindole suggests crystallization from a mixture of toluene and petroleum ether, which might also be effective for the acetylated derivative.[2]

Q4: My purified 1-acetyl-4-aminoindoline is colored. How can I decolorize it?

A4: Colored impurities, often arising from oxidation, can sometimes be removed by treating a solution of the compound with activated charcoal before the final crystallization step. However, be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Data Presentation

Table 1: Recommended Solvent Systems for Purification Techniques

Purification TechniqueRecommended Solvent System (Starting Point)Notes
RecrystallizationEthanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexanesOffers a wide polarity range for optimization.
Toluene/HeptaneGood for less polar impurities.
Column ChromatographyHexanes/Ethyl Acetate with 0.5% TriethylamineA standard system for compounds of moderate polarity. The triethylamine minimizes tailing.
Dichloromethane/Methanol with 0.5% TriethylamineFor more polar impurities or if the compound has low mobility in other systems.

Table 2: Typical Purification Outcomes (Illustrative)

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization85-95%>98%70-90%
Column Chromatography70-90%>99%60-85%

Note: These values are illustrative and can vary significantly based on the scale of the reaction and the nature of the impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-acetyl-4-aminoindoline in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: General Flash Column Chromatography Procedure[3]
  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the starting solvent mixture (e.g., 95:5 hexanes/ethyl acetate with 0.5% triethylamine).

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes/ethyl acetate with 0.5% triethylamine) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude 1-Acetyl-4-aminoindoline dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure Crystals dry->pure

Caption: Recrystallization workflow for 1-acetyl-4-aminoindoline.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization column Column Chromatography Problem start->column oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals tailing Tailing/Streaking? column->tailing no_elution No Elution? column->no_elution solution1 Slower Cooling Change Solvent oiling_out->solution1 Yes solution2 Concentrate Add Anti-Solvent no_crystals->solution2 Yes solution3 Add Basic Modifier (e.g., Et3N) tailing->solution3 Yes solution4 Increase Eluent Polarity no_elution->solution4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting Side Reactions in Aminoindoline Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during the acetylation of aminoindoline. The following troubleshooting guides and frequently asked questions (FAQs) address specific side reactions and provide detailed experimental protocols to help optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acetylation of aminoindoline?

A1: The primary side reactions encountered are di-acetylation, where both the amino group and the indoline nitrogen are acetylated, and C-acylation, which typically occurs at the C3 position of the indoline ring. Oxidation of the aminoindoline starting material or product can also occur, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q2: How can I selectively achieve mono-N-acetylation at the amino group?

A2: Selective mono-N-acetylation can be favored by carefully controlling the reaction conditions. Key strategies include using a stoichiometric amount (or a slight excess) of the acetylating agent, running the reaction at a lower temperature (e.g., 0 °C to room temperature), and choosing an appropriate solvent and base. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred.

Q3: What is the role of a base in this reaction, and which one should I choose?

A3: A base is typically required to neutralize the acidic byproduct (e.g., HCl or acetic acid) generated during the acetylation, which would otherwise protonate the aminoindoline and render it non-nucleophilic.[1] Common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction to avoid over-acetylation?

A4: The reaction progress should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the tracking of the consumption of the starting material and the formation of the desired mono-acetylated product, as well as any di-acetylated or other byproducts.

Q5: What are the best practices for purifying the acetylated aminoindoline product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and impurities. Recrystallization can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

This guide addresses common issues encountered during aminoindoline acetylation and provides systematic approaches to resolve them.

Problem 1: Formation of Di-acetylated Byproduct

The appearance of a second, less polar spot on the TLC plate often indicates the formation of the di-acetylated product.

Potential Cause Solution
Excess Acetylating Agent Reduce the equivalents of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to 1.0-1.2 equivalents relative to the aminoindoline.
High Reaction Temperature Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.
Prolonged Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further acetylation.
Highly Reactive Acetylating Agent Consider using a less reactive acetylating agent. For example, acetic anhydride is generally less reactive than acetyl chloride.
Problem 2: Low or No Conversion of Starting Material

If the reaction stalls or shows minimal product formation, consider the following troubleshooting steps.

Potential Cause Solution
Insufficiently Activated Acetylating Agent For less reactive systems, a catalytic amount of a strong acid (e.g., sulfuric acid) or a nucleophilic catalyst (e.g., 4-DMAP) can be added to activate the acetylating agent.[2]
Low Reaction Temperature If the reaction is too slow at lower temperatures, gradually increase the temperature and monitor for the formation of side products.
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the acetylating agent, rendering it inactive.[2]
Inadequate Mixing Ensure the reaction mixture is being stirred efficiently to promote contact between reactants.
Problem 3: Formation of C-Acylated Byproduct

Acetylation at the C3 position of the indoline ring is a possibility, especially under certain conditions.

Potential Cause Solution
Friedel-Crafts Conditions Avoid strongly acidic conditions, such as the use of Lewis acids like AlCl₃ with acetyl chloride, which are known to favor C-acylation.[2]
High Temperatures Elevated temperatures can sometimes promote C-acylation. Maintain a moderate reaction temperature.
Choice of Solvent The choice of solvent can influence the reaction's regioselectivity. Aprotic, non-polar solvents are generally preferred for N-acetylation.
Problem 4: Product Degradation or Discoloration

The appearance of a dark color in the reaction mixture or difficulties in isolating a clean product may indicate degradation.

Potential Cause Solution
Harsh Reaction Conditions High temperatures or the use of strong acids or bases can lead to the decomposition of the starting material or product.[2] Screen for milder reaction conditions.
Oxidation Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction requires heating.
Product Instability During Workup The acetylated product may be sensitive to aqueous workup. If possible, consider a non-aqueous workup or minimize the exposure time to aqueous solutions.[2]

Experimental Protocols

General Protocol for Mono-N-Acetylation of 5-Aminoindoline

This protocol provides a general starting point for the selective N-acetylation of 5-aminoindoline.

Materials:

  • 5-Aminoindoline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-aminoindoline (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, slowly add pyridine (1.1 eq).

  • Acetylating Agent Addition: Add acetic anhydride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways and Troubleshooting

Aminoindoline Acetylation Pathway

Acetylation_Pathway Aminoindoline Aminoindoline Monoacetylated Mono-N-acetylated Product (Desired) Aminoindoline->Monoacetylated Ac₂O (1 eq) Base, 0°C - RT CAcylated C-Acylated Byproduct Aminoindoline->CAcylated Harsh Conditions (e.g., Lewis Acid) Diacetylated Di-acetylated Byproduct Monoacetylated->Diacetylated Excess Ac₂O High Temp. Troubleshooting_Workflow Start Analyze Reaction Mixture (TLC/LC-MS) LowConversion Low/No Conversion Start->LowConversion Starting Material Remaining MultipleProducts Multiple Products Start->MultipleProducts Byproducts Detected GoodConversion Desired Product Formed Start->GoodConversion Clean Conversion CheckReagents Check Reagent Purity & Anhydrous Conditions LowConversion->CheckReagents Diacetylated Di-acetylation Observed MultipleProducts->Diacetylated If byproduct is less polar CAcylated C-Acylation Observed MultipleProducts->CAcylated If byproduct has same mass IncreaseTemp Increase Temperature Cautiously CheckReagents->IncreaseTemp If Reagents are OK AddCatalyst Add Catalyst (e.g., DMAP) IncreaseTemp->AddCatalyst If Still Slow ReduceEquivalents Reduce Ac₂O Equivalents Lower Temperature Diacetylated->ReduceEquivalents AvoidLewisAcids Avoid Lewis Acids Use Milder Conditions CAcylated->AvoidLewisAcids

References

Technical Support Center: Optimization of Reaction Conditions for Indoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Indoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this critical heterocyclic scaffold. Indolines are prevalent motifs in numerous natural products and biologically active compounds, making their efficient synthesis a key objective in medicinal and process chemistry.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and robust strategies for synthesizing the indoline core?

A: Several powerful strategies exist, with the choice depending on the available starting materials and desired substitution patterns. The most prevalent methods include:

  • Palladium-Catalyzed Intramolecular C-H Amination: This is a modern and elegant approach that forms the indoline ring by creating a C-N bond directly from an unactivated C(sp²)–H or C(sp³)–H bond of a precursor like a β-arylethylamine.[1][3] These reactions often employ a directing group, such as picolinamide (PA), to guide the catalyst to the correct C-H bond for high regioselectivity.[3][4]

  • Reductive Cyclization: This classical and reliable method typically involves the reduction of a nitro group on an ortho-substituted benzene ring, followed by an intramolecular cyclization. For example, 2-(2-nitrophenyl)ethanol derivatives can be cyclized using reducing agents like Fe/HCl or catalytic hydrogenation (e.g., H₂ with Pd/C) to form the indoline ring.[5][6][7]

  • Aza-Heck Cyclization: This palladium-catalyzed reaction involves the intramolecular coupling of an amine nucleophile with an alkene, providing a versatile route to indolines with various functionalities.[8]

  • Transition-Metal-Free Methods: Certain strategies avoid transition metals, such as iodine-mediated oxidative intramolecular amination of anilines or Brønsted acid-catalyzed transfer hydrogenation of indoles.[4]

Q2: My reaction is yielding the corresponding indole instead of the desired indoline. How can I prevent this aromatization?

A: Unwanted aromatization is a common problem, as the indole is often the thermodynamically more stable product. To favor the indoline, consider the following:

  • Choice of Oxidant/Reductant: In C-H amination reactions, the choice and stoichiometry of the oxidant are critical. Using a milder oxidant or carefully controlling its amount can prevent over-oxidation. In reductive cyclization, harsh acidic conditions or certain metal catalysts can promote dehydration of the indoline intermediate.[9]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can drive the dehydrogenation of the indoline product. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature can sometimes suppress the aromatization pathway.[10]

  • Protecting Groups: If the indoline nitrogen (N-H) is unprotected, it can be more susceptible to oxidation. Using a suitable protecting group (e.g., Boc, Cbz) can sometimes stabilize the indoline ring.

Q3: How do I select the appropriate catalyst for my synthesis?

A: Catalyst selection is substrate- and reaction-dependent.

  • For C-H Amination: Palladium(II) salts, particularly Palladium(II) acetate (Pd(OAc)₂), are the most common catalysts.[3] The catalyst loading is often a key parameter to optimize, with loadings as low as 0.5 mol% being effective in some protocols.[3]

  • For Reductive Cyclization: For catalytic hydrogenation, Palladium on carbon (Pd/C) is a standard choice.[5] For metal/acid reductions, simple iron powder is inexpensive and highly effective.[6][7]

  • For Aza-Heck Reactions: Palladium(0) complexes, often generated in situ from precursors like Pd₂(dba)₃, are typically used in conjunction with phosphine ligands.[8][9]

  • Other Metals: Copper and iron catalysts are also employed for various indoline syntheses and are attractive due to their lower cost and toxicity.[11][12]

Q4: My Fischer indole synthesis is failing when I try to make a 3-substituted indoline. Why is this happening?

A: The Fischer indole synthesis is notoriously difficult for certain substitution patterns, particularly for accessing 3-aminoindoles or related structures.[13] Computational and experimental studies have shown that strong electron-donating substituents at the position that will become C3 can alter the reaction mechanism.[14] Instead of the desired[11][11]-sigmatropic rearrangement, the reaction is diverted towards a heterolytic cleavage of the N-N bond in the hydrazine intermediate, which prevents cyclization.[13][14] In these cases, switching to a different synthetic strategy, such as a palladium-catalyzed method, is often necessary.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Low yield is the most common challenge and requires a systematic approach to diagnose.

References

Technical Support Center: Synthesis of Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their synthetic experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and relevant experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a substituted indoline is resulting in a very low yield. What are the common culprits?

Low yields are a frequent issue in indoline synthesis and can stem from several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly hinder the reaction's progress.[1]

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as the aniline or aldehyde/ketone, can lead to unwanted side reactions and a reduction in the desired product.[1]

  • Inappropriate Catalyst Selection: The choice and concentration of the catalyst are often critical and substrate-dependent. An unsuitable catalyst may lead to low conversion or the formation of side products.[1]

  • Steric Hindrance: Bulky substituents on the reactants can impede the desired bond formation, slowing down the reaction or preventing it from going to completion.[1][2]

  • Substrate Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition and a lower yield.[2]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products, such as diastereomers or regioisomers, is a common challenge.[1][2] To enhance selectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product and improve selectivity.[1]

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome of the reaction. Experimenting with different solvents may improve diastereoselectivity.[2]

  • Use of Bulky Substituents or Protecting Groups: Introducing a bulky substituent can control the stereoselection.[2] Protecting sensitive functional groups can prevent unwanted side reactions.[2]

  • Catalyst Choice: The catalyst can have a significant impact on stereoselectivity. Chiral catalysts or ligands are often employed in asymmetric synthesis to obtain a specific enantiomer or diastereomer.

Q3: Purification of my substituted indoline is proving to be difficult. What are some common strategies?

Purification can be challenging due to the presence of closely-related byproducts or unreacted starting materials.[3]

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes, adding a small amount of a modifier like triethylamine or acetic acid can improve separation.[3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Derivative Formation: In some cases, converting the indoline to a crystalline derivative, purifying the derivative, and then cleaving it to obtain the pure indoline can be a viable strategy.

  • Aqueous Workup: An acidic or basic wash during the workup can help remove certain impurities.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis

The Fischer indole synthesis is a classic method, but it can be prone to failure with certain substrates.[4][5]

Symptom Possible Cause Suggested Solution
No desired product, only starting materials remain.Reaction conditions are too mild; insufficient acid catalysis.Try a stronger acid catalyst (e.g., methanesulfonic acid) or increase the reaction temperature.[3]
Formation of aniline and other byproducts instead of the indoline.The ene-hydrazine intermediate is undergoing a competing cleavage reaction. This is common with electron-donating substituents.[4][5]The use of Lewis acids (e.g., ZnCl2) instead of protic acids can sometimes improve the yield of the desired cyclization product.[5]
Low yield with 3-amido substituted indoles.The N-N bond in the ene-hydrazine intermediate is weakened, favoring dissociation.[4][5]Consider alternative synthetic routes that do not rely on the Fischer indolization for this substitution pattern.
Issue 2: Poor Diastereoselectivity in Cyclization Reactions

Achieving high diastereoselectivity is crucial when creating multiple stereocenters.

Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers.Insufficient facial bias in the cyclization precursor or flexibility of the forming ring system.[2]Employ a solvent that enhances stereochemical control (e.g., HFIP).[2]
Introduce a bulky substituent to direct the stereoselection.[2]
Consider rigidifying the precursor through temporary tethering.[2]

Experimental Protocols

Protocol 1: General Procedure for a Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines, which are a class of substituted indolines.

  • Reactant Preparation: Dissolve the tryptamine starting material and the desired aldehyde or ketone in a suitable dry solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%) to the reaction mixture.[1] For less reactive substrates, stoichiometric amounts of acid may be necessary.[1]

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_purity->optimize_conditions Purity Confirmed check_purity->optimize_conditions Impurities Found & Purified change_catalyst Screen Different Catalysts optimize_conditions->change_catalyst No Improvement alternative_route Explore Alternative Synthetic Route optimize_conditions->alternative_route Yield Improved change_solvent Vary the Solvent change_catalyst->change_solvent No Improvement change_catalyst->alternative_route Yield Improved protecting_groups Consider Protecting Groups change_solvent->protecting_groups No Improvement change_solvent->alternative_route Yield Improved protecting_groups->alternative_route Still Low Yield

Caption: A decision tree for troubleshooting low yields in substituted indoline synthesis.

General Reaction Scheme: Catalytic Synthesis of 3-Substituted Indoles

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Indole Indole Product 3-Substituted Indole Indole->Product Electrophile Electrophile (e.g., Carbonyl Compound) Electrophile->Product Catalyst Catalyst (Acid, Base, or Metal) Catalyst->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product Byproducts Potential Byproducts (e.g., bis(indolyl)methanes) Product->Byproducts Side Reactions

Caption: A generalized reaction scheme for the catalytic synthesis of 3-substituted indoles.

References

Technical Support Center: Purification of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Aminoindolin-1-yl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While the impurity profile can vary based on the specific synthetic route, common impurities in the acetylation of aminoindolines may include:

  • Starting Materials: Unreacted 4-aminoindoline.

  • Over-acetylation Products: Di-acetylated species, where an acetyl group is added to the aromatic amino group in addition to the indoline nitrogen.

  • Byproducts from Synthesis: Other compounds formed through side reactions specific to your synthetic pathway.

  • Reagents and Solvents: Residual acetic anhydride, catalysts, or solvents used in the reaction.

Q2: My crude this compound product is a dark oil or discolored solid. How can I remove the color?

A2: Colored impurities are common in reactions involving aromatic amines. Here are a few approaches:

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating colored impurities from your desired product.

  • Solvent Washes: Sometimes, washing the crude product with a solvent in which the desired compound has low solubility can remove some colored impurities.

Q3: I'm having trouble getting my this compound to crystallize. What can I do?

A3: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:

  • Insufficient Saturation: The solution may not be concentrated enough. Try carefully evaporating some of the solvent to increase the concentration of your compound.

  • Inappropriate Solvent: The chosen solvent may not be ideal. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or use a co-solvent system.

  • Presence of Impurities: High levels of impurities can inhibit crystal formation. Consider a preliminary purification step like column chromatography.

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try:

    • Scratching the inside of the flask at the meniscus with a glass rod.

    • Adding a seed crystal of pure this compound.

    • Cooling the solution slowly, followed by placing it in an ice bath or refrigerator.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities. To address this:

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

  • Use a Co-solvent System: Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in a cold bath.

Q5: What are suitable solvent systems for the column chromatography of this compound?

A5: For the purification of an amino-containing compound like this compound on normal-phase silica gel, a common issue is peak tailing due to the basic nature of the amine interacting with the acidic silica. To mitigate this:

  • Mobile Phase with a Basic Modifier: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. To prevent tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[1]

  • Amine-Bonded Silica: For particularly challenging separations, using a column packed with amine-bonded silica can provide a more alkaline environment and improve peak shape without the need for a mobile phase modifier.[1][2]

A typical starting gradient could be from 10% to 60% ethyl acetate in hexane with 0.5% triethylamine.

Q6: How can I monitor the purity of my this compound?

A6: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring purity.

  • TLC: Use silica gel plates and a mobile phase similar to what you would use for column chromatography (e.g., hexane/ethyl acetate with a small amount of triethylamine). The spots can be visualized under UV light or by staining with an appropriate reagent like ninhydrin (for the primary amine) or potassium permanganate.

  • HPLC: Reversed-phase HPLC is a powerful tool for assessing purity. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is a common setup. The purity is determined by the relative area of the product peak compared to impurity peaks.

Quantitative Data Summary

Table 1: General Solubility of Structurally Similar Compounds

SolventSolubility of 1-(4-aminophenyl)ethanoneExpected Solubility of this compound
WaterLow, increases with temperature and under acidic conditions[2]Likely low, may increase with temperature and in acidic media.
EthanolSoluble[2]Likely soluble.
AcetoneSoluble[2]Likely soluble.
ChloroformSoluble[2]Likely soluble.
Hexane/HeptaneLowLikely low.
Ethyl AcetateModerate to highLikely moderate to high.

Table 2: Suggested Starting Conditions for Chromatographic Purification

TechniqueStationary PhaseMobile Phase SystemGradient/EluentDetection
TLC Silica Gel 60 F254Hexane/Ethyl Acetate/Triethylamine70:30:0.5 (v/v/v)UV (254 nm), Ninhydrin stain
Column Chromatography Silica Gel (230-400 mesh)Heptane/Ethyl Acetate/TriethylamineGradient: 0-50% Ethyl AcetateTLC monitoring
HPLC (Reversed-Phase) C18, 5 µmWater (0.1% TFA) / Acetonitrile (0.1% TFA)Gradient: 10-90% AcetonitrileUV (e.g., 254 nm)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 heptane/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal (Optional) Add Activated Charcoal dissolve->charcoal If colored hot_filter Hot Filtration dissolve->hot_filter If not colored charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Crystals filter_wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue no_crystals Failure to Crystallize start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Recovery Yield start->low_yield tailing Peak Tailing (TLC/Column) start->tailing poor_sep Poor Separation start->poor_sep sol_conc Concentrate Solution no_crystals->sol_conc Cause: Not Saturated sol_scratch Scratch Flask / Add Seed no_crystals->sol_scratch Cause: Nucleation Barrier sol_solvent Change Solvent System oiling_out->sol_solvent Cause: High BP Solvent sol_slow_cool Slower Cooling oiling_out->sol_slow_cool Cause: Rapid Cooling sol_less_solvent Use Less Solvent low_yield->sol_less_solvent Cause: Too Much Solvent sol_add_base Add Triethylamine to Mobile Phase tailing->sol_add_base Cause: Basic Amine sol_change_gradient Optimize Solvent Gradient poor_sep->sol_change_gradient Cause: Improper Polarity

References

preventing degradation of 1-(4-Aminoindolin-1-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Aminoindolin-1-yl)ethanone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8°C) are ideal.[1] For analogous compounds, storage at room temperature under an inert atmosphere and protected from light has also been suggested.[2][3] To minimize degradation, always store in a well-ventilated area.[4]

Q2: My this compound powder has changed color (e.g., from off-white to brown). What could be the cause?

Color change is a common indicator of chemical degradation. For compounds containing an amino group, such as this compound, discoloration is often due to oxidation. Exposure to air (oxygen) and/or light can accelerate this process.

Q3: I observe a new peak in the HPLC analysis of my stored this compound. What could this impurity be?

A new peak in the chromatogram likely represents a degradation product. Based on the structure of this compound, two primary degradation pathways are possible:

  • Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: The acetamide group can undergo hydrolysis, particularly in the presence of moisture or acidic/basic contaminants, to yield 4-aminoindoline and acetic acid.

Q4: Is this compound sensitive to moisture?

Yes, compounds with functional groups like amides are susceptible to hydrolysis in the presence of moisture. It is crucial to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture. Some guidelines for moisture-sensitive products recommend storing them in a dry place or in their original, tightly closed packaging.[5][6]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorptionStore the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light. Ensure the storage container is tightly sealed and stored in a desiccator.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation (oxidation or hydrolysis)1. Confirm the identity of the degradation product using mass spectrometry. 2. Review storage conditions and handling procedures to identify potential exposure to air, light, or moisture. 3. Purify the material if necessary and if the degradation is minimal.
Decreased purity over time confirmed by quantitative analysis Ongoing degradation due to suboptimal storageTransfer the compound to a more suitable storage environment (e.g., refrigerated, under inert gas, desiccated). Consider aliquoting the compound to minimize repeated opening and closing of the main container.
Inconsistent experimental results Use of degraded starting materialAlways check the purity of this compound by a suitable analytical method (e.g., HPLC, NMR) before use, especially if it has been in storage for an extended period.

Potential Degradation Pathways

The primary functional groups of this compound that are susceptible to degradation are the aromatic amino group and the acetamide linkage. The following diagram illustrates the potential degradation pathways.

G A This compound B Oxidized Products A->B Oxidation (O2, light) C 4-Aminoindoline A->C Hydrolysis (H2O) D Acetic Acid C->D +

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

Protocol 2: Workflow for Investigating Degradation

This workflow provides a systematic approach to identifying and addressing the degradation of this compound.

G A Observe signs of degradation (e.g., color change, new HPLC peak) B Analyze sample by LC-MS to identify degradation products A->B C Review storage and handling procedures B->C D Were conditions optimal? (cool, dry, dark, inert) C->D E Implement corrective actions: - Store under inert gas - Refrigerate - Protect from light - Use desiccator D->E No F Consider purifying the material if necessary D->F Yes G Re-analyze to confirm stability E->G F->G

Caption: Workflow for troubleshooting the degradation of this compound.

Data Presentation: Example Stability Study

The following table presents example data from a hypothetical stability study of this compound under various storage conditions. This illustrates how to present quantitative stability data.

Storage Condition Time (Months) Purity (%) by HPLC Appearance
25°C / 60% RH, Exposed to Light 099.5Off-white powder
395.2Light brown powder
689.8Brown powder
25°C / 60% RH, Protected from Light 099.5Off-white powder
398.9Off-white powder
698.1Off-white powder
4°C, Protected from Light, Inert Atmosphere 099.5Off-white powder
399.4Off-white powder
699.3Off-white powder

Logical Diagram for Storage Condition Selection

The selection of appropriate storage conditions is critical for maintaining the stability of this compound. This diagram provides a logical approach to determining the best storage strategy.

G A Is the compound an aminoindoline derivative? B High susceptibility to oxidation A->B Yes D Does the compound have hydrolyzable groups (e.g., amide)? A->D Yes C Store under inert atmosphere (e.g., Argon, Nitrogen) B->C E Susceptible to hydrolysis D->E Yes G Is the compound light-sensitive? D->G Yes F Store in a dry environment (e.g., desiccator) E->F H Protect from light G->H Yes I Is cold-chain transport recommended? G->I Yes J Store at refrigerated temperature (2-8°C) I->J Yes

References

Technical Support Center: Synthesis of 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Aminoindolin-1-yl)ethanone. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: I am not getting any product, or the yield of this compound is very low. What are the possible causes and solutions?

A1: Low or no yield in the N-acetylation of 4-aminoindoline can stem from several factors. Here's a systematic troubleshooting approach:

  • Reagent Quality:

    • 4-Aminoindoline: Ensure the starting material is pure and free from degradation. Over time, aromatic amines can oxidize and darken, which may inhibit the reaction. Consider purification by recrystallization or column chromatography if the starting material appears impure.

    • Acetylating Agent: Use a fresh, unopened bottle of acetic anhydride or acetyl chloride. These reagents are sensitive to moisture and can hydrolyze, reducing their effectiveness.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While the N-acetylation of aromatic amines can be performed in various solvents, some are more effective than others. Acetonitrile has been shown to be a particularly effective solvent for acetylation reactions.[1] In some cases, the reaction can even be performed under solvent-free conditions.[2]

    • Temperature: The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial. However, excessive heat can lead to side product formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary depending on the solvent and temperature. For the acetylation of aniline with acetic anhydride at room temperature, reactions are often complete within 5-15 minutes.[2]

  • Work-up Procedure:

    • Hydrolysis of Excess Acetic Anhydride: Ensure that the excess acetic anhydride is completely hydrolyzed during the work-up, typically by adding water or a bicarbonate solution.

    • Product Extraction: The product, this compound, may have some water solubility. Ensure efficient extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product shows multiple spots on TLC, or the NMR spectrum indicates the presence of impurities. What are the likely side products and how can I purify my compound?

A2: The primary impurity is often unreacted 4-aminoindoline. Another possibility is the formation of di-acetylated products, although this is less common for aromatic amines under standard conditions.

  • Identifying Impurities:

    • Unreacted Starting Material: This will have a different Rf value on a TLC plate compared to the product. It can be identified by co-spotting with the 4-aminoindoline starting material.

    • Side Products: Characterize the impurities using spectroscopic methods like NMR and Mass Spectrometry if they are present in significant amounts.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and other impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the product is a solid and the main impurity is the starting material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Based on studies of similar N-acetylation reactions, acetonitrile is often a superior solvent, leading to faster reaction rates.[1] However, other solvents like dichloromethane, chloroform, and even water have been used with good to excellent yields for the acetylation of aromatic amines.[2] The choice of solvent may also depend on the subsequent work-up and purification steps. For a comparative overview, refer to the data in Table 1.

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used for this synthesis. However, it reacts vigorously with moisture and releases HCl gas, requiring the use of a base (like triethylamine or pyridine) to neutralize the acid and drive the reaction to completion. The work-up procedure will also need to account for the removal of the hydrochloride salt of the base.

Q3: Is a catalyst necessary for this reaction?

A3: For the N-acetylation of amines with acetic anhydride, a catalyst is generally not required.[2] The reaction proceeds efficiently under neutral conditions. However, for less reactive amines or when using less reactive acetylating agents, a Lewis acid catalyst might be employed.[3][4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material (4-aminoindoline) and the product (this compound). The product, being more polar due to the amide group, will typically have a lower Rf value than the starting amine.

Data Presentation

Table 1: Solvent Effects on the N-Acetylation of Aniline with Acetic Anhydride at Room Temperature

SolventReaction Time (minutes)Yield (%)
Water590
Dichloromethane581
Chloroform579
Acetonitrile778
Tetrahydrofuran675
Diethyl Ether1076
Ethyl Acetate1272
No Solvent589

Data adapted from a study on the N-acylation of aniline, which serves as a model for the synthesis of this compound.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline based on standard N-acetylation procedures for aromatic amines.

Materials:

  • 4-Aminoindoline

  • Acetic Anhydride

  • Solvent (e.g., Acetonitrile, Dichloromethane, or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoindoline (1 equivalent) in the chosen solvent (e.g., acetonitrile, 10 mL per gram of amine).

  • Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 to 1.5 equivalents) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to quench the excess acetic anhydride. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Aminoindoline in Solvent add_reagent Add Acetic Anhydride start->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield reagent_quality Poor Reagent Quality start->reagent_quality reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions workup_issues Inefficient Work-up start->workup_issues purify_sm Purify Starting Material reagent_quality->purify_sm fresh_reagents Use Fresh Reagents reagent_quality->fresh_reagents optimize_solvent Optimize Solvent reaction_conditions->optimize_solvent adjust_temp Adjust Temperature reaction_conditions->adjust_temp monitor_time Monitor Reaction Time reaction_conditions->monitor_time complete_hydrolysis Ensure Complete Hydrolysis workup_issues->complete_hydrolysis efficient_extraction Improve Extraction workup_issues->efficient_extraction

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Efficient Indoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of indolines.

Troubleshooting Guide

Issue 1: Low to No Product Yield in Palladium-Catalyzed C-H Amination

Question: I am attempting an intramolecular C-H amination to synthesize an indoline using a palladium catalyst, but I am observing very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed C-H amination for indoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: The active palladium species may be deactivating prematurely.

    • Solution: Ensure rigorous exclusion of air and moisture by using anhydrous solvents and inert atmosphere (Nitrogen or Argon). Impurities in substrates or solvents can poison the catalyst; purify starting materials if necessary.[1]

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the C-H activation and reductive elimination steps.

    • Solution: Screen a variety of ligands. For C(sp³)–H amination, ligands like picolinamide (PA) can be effective directing groups.[2] For C(sp²)–H amination, bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.[3]

  • Suboptimal Oxidant: Many Pd(II)-catalyzed C-H amination reactions require a stoichiometric oxidant to regenerate the active catalyst.

    • Solution: The choice of oxidant is critical. Common oxidants include PhI(OAc)₂, AgOAc, or F⁺ reagents.[4][5] The reaction outcome can be sensitive to the oxidant used, so screening different oxidants may be necessary. For instance, F⁺ reagents have been shown to minimize non-productive side reactions like halogenation or acetoxylation.[4]

  • Inappropriate Reaction Conditions: Temperature and solvent can significantly influence the reaction rate and catalyst stability.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A solvent screen is also recommended, as solvent polarity and coordinating ability can affect the catalytic cycle.

Issue 2: Poor Diastereo- or Enantioselectivity in Asymmetric Indoline Synthesis

Question: I am performing an enantioselective indoline synthesis, but the product is obtained with low enantiomeric excess (ee) or as a racemic mixture. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a common challenge. The choice of catalyst, ligand, and reaction conditions are paramount.

  • Chiral Ligand Mismatch: The chiral ligand may not be suitable for the specific substrate or reaction type.

    • Solution: Screen a library of chiral ligands. For copper-catalyzed hydroamination, chiral bisphosphine ligands like (S,S)-Ph-BPE have shown excellent results.[6] For Brønsted acid catalysis, chiral phosphoric acids are effective.[7]

  • Non-Optimal Catalyst System: The metal precursor and counter-ion can influence the geometry of the transition state and thus the enantioselectivity.

    • Solution: For gold-catalyzed cyclizations, while chiral catalysis can be challenging due to the linear coordination of gold(I), the use of binuclear gold catalysts with atropisomeric bisphosphine ligands or chiral counterions has shown promise.[8]

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic enantioselective pathway.

    • Solution: Lowering the reaction temperature can sometimes suppress the uncatalyzed reaction. Also, ensure that the catalyst loading is optimized; too low a concentration might not be sufficient to outcompete the background reaction.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: A solvent screen is crucial. For instance, in a CuH-catalyzed synthesis of 2,3-disubstituted indolines, a mixture of MTBE/THF was found to be optimal for high yield and enantioselectivity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for indoline synthesis?

A1: Several classes of transition metal catalysts are widely used for indoline synthesis, each with its own advantages:

  • Palladium Catalysts: These are highly versatile for intramolecular C-H amination of both C(sp²)–H and C(sp³)–H bonds.[2][4][5][9] They are often used in combination with specific ligands and oxidants.

  • Rhodium Catalysts: Rhodium catalysts are effective for the synthesis of highly substituted indolines, for instance, through reactions of N-sulfonyl-1,2,3-triazoles with ortho-vinylanilines.[10] They can also be used for direct C-H functionalization to introduce substituents on the indoline core.[11][12]

  • Copper Catalysts: Copper-catalyzed methods, particularly hydroamination of alkenes, provide a powerful route to chiral indolines.[6][13]

  • Gold Catalysts: Gold catalysts are particularly useful for the cyclization of alkyne-tethered indoles, often proceeding with high diastereoselectivity.[8][14][15]

  • Iron Catalysts: Iron catalysts offer a more sustainable and cost-effective alternative for reactions such as N-alkylation of indolines.[16]

  • Brønsted Acid Catalysts: Chiral Brønsted acids can be used for the metal-free enantioselective reduction of 3H-indoles to indolines.[7]

Q2: How do I choose between targeting a C(sp²)–H versus a C(sp³)–H bond for intramolecular amination in my substrate?

A2: The choice depends on the substrate structure and the desired product.

  • C(sp²)–H Amination: This is typically used for the synthesis of indolines from β-arylethylamine precursors. Palladium catalysts are commonly employed for this transformation.[9]

  • C(sp³)–H Amination: This approach is suitable for substrates containing accessible C(sp³)–H bonds at the γ or δ position to the nitrogen atom. Again, palladium catalysis is a prominent method.[2] The regioselectivity can often be controlled by the directing group and the inherent reactivity of the C-H bonds (e.g., primary vs. secondary vs. tertiary).

Q3: My indoline synthesis is plagued by the formation of side products. What are some common side reactions and how can I mitigate them?

A3: Side product formation is a common issue. Some typical side reactions include:

  • Over-oxidation to Indole: In some catalytic systems, the indoline product can be further oxidized to the corresponding indole.

    • Mitigation: Careful control of the oxidant amount and reaction time is crucial. In some cases, a milder oxidant may be required.

  • Acetoxylation or Halogenation: When using oxidants like PhI(OAc)₂ or in the presence of halide sources, undesired acetoxylation or halogenation of the aromatic ring can occur.

    • Mitigation: Switching to a different oxidant, such as an F⁺ reagent, can often suppress these side reactions.[4]

  • Dimerization or Polymerization of Starting Material: This can occur, especially at higher temperatures or concentrations.

    • Mitigation: Lowering the reaction temperature and using a more dilute solution can help. Slow addition of one of the reactants can also be beneficial.

Data Presentation

Table 1: Comparison of Catalytic Systems for Enantioselective Indoline Synthesis

Catalyst SystemSubstrate TypeYield (%)ee (%)Key FeaturesReference
--INVALID-LINK--₂N-mesyl-2-allylaniline7377Enantioselective alkene hydroamination/cyclization.[13]
CuH/(S,S)-Ph-BPEStyrene derivative9290Highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines.[6]
Chiral Phosphoric Acid3H-Indole9897Metal-free Brønsted acid catalyzed transfer hydrogenation.[7]
[Rh₂(Piv)₄]N-sulfonyl-1,2,3-triazole and ortho-vinylaniline85N/A (diastereoselective)Diastereoselective synthesis of tetrasubstituted indolines.[10]
Pd(OAc)₂ / PicolinamideAmine with γ-C(sp³)–H bonds70-90N/A (diastereoselective)Intramolecular amination of unactivated C(sp³)–H bonds.[2]

Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed C(sp³)–H Amination

EntryPd Catalyst (mol%)LigandOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (10)PicolinamidePhI(OAc)₂Toluene1002475[2]
2Pd(OAc)₂ (5)Picolinamide1-Fluoro-2,4,6-trimethylpyridinium triflateToluene1004882[2]
3PdCl₂(CH₃CN)₂ (10)NoneAgOAcDCE801265[5]

Experimental Protocols

Protocol 1: Enantioselective Copper-Catalyzed Hydroamination/Cyclization (Adapted from[13])

  • Catalyst Preparation: In a glovebox, a solution of Cu(OTf)₂ (15 mol%) and (R,R)-Ph-box ligand (16.5 mol%) in anhydrous toluene is stirred for 1 hour.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the substrate (e.g., N-mesyl-2-allylaniline, 1.0 equiv), 2,6-di-tert-butyl-4-methylpyridine (1.0 equiv), and 1,4-cyclohexadiene (3.0 equiv).

  • Reaction Execution: The pre-formed catalyst solution is added to the reaction vessel. The mixture is heated to 100 °C and stirred for 8 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 2-methylindoline. Enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amination (Adapted from[2])

  • Reaction Setup: To an oven-dried Schlenk tube, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and 1-fluoro-2,4,6-trimethylpyridinium triflate (2.0 equiv).

  • Solvent Addition: Anhydrous toluene is added via syringe under an inert atmosphere.

  • Reaction Execution: The tube is sealed and the reaction mixture is stirred at 100 °C for 48 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to yield the indoline product.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Optimization cluster_start Substrate & Goal Definition cluster_catalyst_selection Initial Catalyst Screening cluster_optimization Reaction Condition Optimization cluster_analysis Analysis and Iteration start Define Substrate and Target Indoline (e.g., Chiral, Substituted) catalyst_choice Select Initial Catalyst Class (Pd, Cu, Rh, Au, etc.) based on literature precedence for similar transformations. start->catalyst_choice ligand_screen Screen a diverse set of ligands (e.g., phosphines, NHCs, chiral ligands). catalyst_choice->ligand_screen solvent_screen Solvent Screening (Toluene, DCE, THF, etc.) ligand_screen->solvent_screen temp_screen Temperature Optimization solvent_screen->temp_screen oxidant_screen Oxidant/Additive Screening (if applicable) temp_screen->oxidant_screen analysis Analyze Results (Yield, Selectivity via NMR, HPLC, etc.) oxidant_screen->analysis troubleshoot Troubleshoot based on outcome (e.g., low yield, side products). Refer to Troubleshooting Guide. analysis->troubleshoot Unsatisfactory Results success Optimized Conditions Achieved analysis->success Satisfactory Results troubleshoot->catalyst_choice Iterate Catalyst/Ligand troubleshoot->solvent_screen Re-optimize Conditions

Caption: Catalyst optimization workflow.

catalyst_selection_pathway Catalyst Selection Decision Pathway start Goal: Synthesize Indoline q1 Is enantioselectivity required? start->q1 q1->a1_yes Yes q1->a1_no No chiral_catalysis Pursue Asymmetric Catalysis a1_yes->chiral_catalysis achiral_catalysis Standard Catalytic Methods a1_no->achiral_catalysis q2_chiral Precursor Type? chiral_catalysis->q2_chiral q2_achiral Reaction Type? achiral_catalysis->q2_achiral alkene_precursor Amino-alkene q2_chiral->alkene_precursor indole_precursor 3H-Indole q2_chiral->indole_precursor alkyne_precursor Alkyne-tethered indole q2_chiral->alkyne_precursor ch_amination C-H Amination q2_achiral->ch_amination cyclization Other Cyclizations q2_achiral->cyclization cu_catalyst Consider Chiral Cu Catalysts (e.g., Cu/Ph-box) alkene_precursor->cu_catalyst acid_catalyst Consider Chiral Brønsted Acids indole_precursor->acid_catalyst gold_catalyst Consider Chiral Au Catalysts alkyne_precursor->gold_catalyst pd_catalyst Consider Pd Catalysts ch_amination->pd_catalyst rh_fe_catalyst Consider Rh or Fe Catalysts cyclization->rh_fe_catalyst

Caption: Catalyst selection decision pathway.

References

Technical Support Center: Analytical Methods for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical methods in reaction monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide
Problem Possible Causes Solutions
Pressure Fluctuations or High Backpressure [1][2][3]Clogged frits, filters, or guard columns.[2][3] Air bubbles in the pump or detector.[3] Blocked tubing or injector port.[3] Salt precipitation from buffer solutions. Sample precipitation on the column.[4]Systematically inspect and clean or replace filters and frits.[2][3] Degas the mobile phase and purge the pump.[1][2] Check for kinks and flush the tubing and injector.[3] Flush the system with a weak, organic solvent to dissolve salt buildup. Ensure sample is fully dissolved in the mobile phase; consider sample preparation adjustments.[4]
Peak Tailing or Fronting [1][2][4][5]Column overload.[5] Active sites on the column interacting with the analyte.[4][5] Inappropriate mobile phase pH for the analyte.[2][6] Sample solvent stronger than the mobile phase.[4]Dilute the sample or inject a smaller volume.[5] Use a column with better end-capping or add a competing agent to the mobile phase.[4] Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[2][6] Dissolve the sample in the mobile phase or a weaker solvent.[4]
Baseline Noise or Drift [1][5]Contaminated or improperly prepared mobile phase. Air bubbles in the system. Detector issues (e.g., dirty flow cell, lamp aging).[1] Leaks in the system.[1]Prepare fresh mobile phase and degas thoroughly.[1] Purge the system to remove air.[2] Clean the detector flow cell and check lamp performance.[1] Inspect all fittings and connections for leaks.[1]
Variable or Drifting Retention Times [1][4]Changes in mobile phase composition. Temperature fluctuations.[4] Column equilibration issues.[4] Pump malfunction or leaks.[1]Ensure accurate mobile phase preparation and mixing. Use a column oven to maintain a constant temperature.[4] Allow sufficient time for the column to equilibrate with the new mobile phase.[4] Check pump performance and inspect for leaks.[1]
Ghost Peaks [4]Contaminants in the mobile phase or from previous injections. Sample carryover in the injector.Use high-purity solvents and prepare fresh mobile phase. Implement a needle wash step in the injection sequence.
Frequently Asked Questions (FAQs)

Q1: How do I choose the right HPLC column for my reaction?

A1: The choice of column depends on the polarity of your reactants, products, and any intermediates. For many organic reactions, a C18 reversed-phase column is a good starting point.[6] The selection should be based on factors like the hydrophobicity and functional groups of the analytes.

Q2: What should I do if my compound of interest is not retained on a C18 column?

A2: If your compound is highly polar and elutes with the solvent front on a C18 column, you could try a more polar stationary phase (like a C8 or a cyano-bonded phase) or consider using Hydrophilic Interaction Liquid Chromatography (HILIC). Adjusting the mobile phase to be more aqueous can also increase retention in reversed-phase chromatography.

Q3: How often should I replace my guard column and frits?

A3: This depends on the cleanliness of your samples and mobile phase. A significant increase in backpressure is a primary indicator that these components may need replacement.[2] Regularly filtering your samples and mobile phase can extend their lifetime.

Experimental Protocol: Monitoring a Reaction by HPLC
  • Method Development (Initial Setup):

    • Select a suitable column and mobile phase based on the polarity of the reaction components. A common starting point is a C18 column with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).[6]

    • Inject standards of your starting material(s) and, if available, your expected product to determine their retention times.

    • Optimize the mobile phase composition and gradient to achieve good separation of all key components in a reasonable timeframe.

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Immediately quench the reaction to stop its progress. This can be achieved by rapid cooling, dilution, or adding a chemical quencher.

    • Dilute the quenched aliquot with a suitable solvent (ideally the mobile phase) to a concentration appropriate for HPLC analysis.[6]

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak areas of the starting material(s), product(s), and any significant intermediates or byproducts.

  • Data Interpretation:

    • Plot the concentration (or peak area) of reactants and products as a function of time to generate a reaction profile.

    • From this data, you can determine the reaction rate, conversion, and yield.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure Pressure Issue? start->pressure baseline Baseline Issue? pressure->baseline No pressure_check Check for leaks Inspect filters/frits Purge pump pressure->pressure_check Yes peak_shape Peak Shape Issue? baseline->peak_shape No baseline_check Prepare fresh mobile phase Clean detector flow cell Check for leaks baseline->baseline_check Yes retention_time Retention Time Issue? peak_shape->retention_time No peak_shape_check Adjust sample concentration Optimize mobile phase pH Check for column overload peak_shape->peak_shape_check Yes retention_time_check Check mobile phase composition Ensure column equilibration Verify pump performance retention_time->retention_time_check Yes end_node Problem Resolved pressure_check->end_node baseline_check->end_node peak_shape_check->end_node retention_time_check->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Gas Chromatography (GC)

Troubleshooting Guide
Problem Possible Causes Solutions
No Peaks or Very Small Peaks Syringe issue (not drawing up sample). Split vent flow is too high. Detector not lit (for FID).[7]Check syringe for blockages and ensure proper sample uptake. Adjust the split ratio to allow more sample onto the column. Check detector gas flows and attempt to re-ignite the flame.[7]
Peak Tailing or Fronting [5]Column overloading.[5] Active sites in the inlet liner or on the column.[8] Injection temperature is too low.Dilute the sample or inject a smaller volume.[9] Use a deactivated liner and/or a more inert column.[8] Increase the injector temperature to ensure complete and rapid vaporization.
Poor Resolution or Peak Overlap [5]Inappropriate temperature program.[5] Incorrect carrier gas flow rate.[9] Column is not suitable for the separation.[5]Optimize the temperature ramp rate or initial/final temperatures.[5] Verify and adjust the carrier gas flow rate.[9] Select a column with a different stationary phase that offers better selectivity for the analytes.[5]
Baseline Noise or Spikes [5]Contaminated carrier gas or detector gases.[9][10] Septum bleed.[5] Column bleed.[5] Electrical interference.[5]Use high-purity gases and install appropriate traps.[9][10] Replace the septum.[5] Condition the column according to the manufacturer's instructions.[5] Check for proper grounding of the instrument.[5]
Shifting Retention Times [7][9]Fluctuations in carrier gas flow rate.[7][9] Leaks in the system.[7][10] Changes in oven temperature profile.Use a two-stage regulator for the carrier gas cylinder to ensure stable pressure.[7][9] Perform a leak check of the system, especially at the injector and column fittings.[7][10] Verify the accuracy and reproducibility of the oven temperature program.
Frequently Asked Questions (FAQs)

Q1: My compounds are not volatile enough for GC analysis. What can I do?

A1: If your compounds have low volatility or contain polar functional groups (e.g., -OH, -NH2, -COOH), you can often use derivatization. This process chemically modifies the analytes to make them more volatile and thermally stable.[11]

Q2: What is the difference between split and splitless injection?

A2: Split injection is used for concentrated samples, where only a portion of the injected sample enters the column, and the rest is vented.[8] Splitless injection is used for trace analysis, where the entire vaporized sample is transferred to the column.[8]

Q3: How do I prevent my syringe from getting clogged?

A3: Ensure your sample is fully dissolved and free of particulate matter.[12] Always clean the syringe thoroughly with an appropriate solvent after each injection.[13]

Experimental Protocol: Monitoring a Reaction by GC
  • Method Development:

    • Select a GC column with a stationary phase appropriate for the volatility and polarity of your analytes.

    • Develop a temperature program that separates the starting materials from the products. This typically involves an initial hold, a temperature ramp, and a final hold.

    • Set the injector and detector temperatures appropriately. The injector should be hot enough to vaporize the sample instantly, and the detector should be hotter than the final oven temperature to prevent condensation.

  • Sample Preparation:

    • At specified time points, take an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).[11]

    • If necessary, add an internal standard to the diluted sample for more accurate quantification.

    • Transfer the final solution to a GC autosampler vial.[11]

  • Analysis:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • Acquire the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to the reactants and products based on their retention times (previously determined with standards).

    • Calculate the peak areas to determine the relative amounts of each component. The percent conversion can be calculated from the disappearance of the starting material.

Workflow for GC Method Development

GC_Method_Development start Define Analytes and Matrix column_selection Select Column (Polarity, Length, Diameter) start->column_selection inlet_params Set Inlet Parameters (Temp, Injection Mode) column_selection->inlet_params oven_program Develop Oven Program (Initial T, Ramp, Final T) inlet_params->oven_program detector_params Set Detector Parameters (Temp, Gas Flows) oven_program->detector_params analyze_sample Analyze Standard Mixture detector_params->analyze_sample optimization Optimize Parameters (Resolution, Peak Shape, Run Time) analyze_sample->optimization Separation not optimal final_method Finalized Analytical Method analyze_sample->final_method Separation is optimal optimization->analyze_sample

Caption: A workflow diagram for developing a new GC method.

Thin-Layer Chromatography (TLC)

Troubleshooting Guide
Problem Possible Causes Solutions
Streaking or Elongated Spots [14]Sample is overloaded.[14] Sample is too polar for the stationary phase. The compound is acidic or basic.[14]Dilute the sample before spotting.[14] Try a more polar mobile phase or a different stationary phase (e.g., reversed-phase).[14] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[14]
No Spots Visible Compound is not UV-active.[14] Sample is too dilute.[14] Compound is volatile and has evaporated.[14]Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[14] Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[14] This method may not be suitable for highly volatile compounds.[14]
Rf Value is Too High or Too Low Mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the polarity of the mobile phase. For a high Rf, decrease the polarity (e.g., add more of the non-polar solvent). For a low Rf, increase the polarity.
Irregular Solvent Front The TLC plate was not placed evenly in the developing chamber. The chamber was not properly saturated with solvent vapor.Ensure the plate is vertical and the solvent level is below the spotting line.[15] Place a piece of filter paper in the chamber to aid in saturation before developing the plate.
Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system for TLC?

A1: The goal is to find a solvent system where your starting material has an Rf value of approximately 0.3-0.5.[15][16] Start with a common mixture, such as ethyl acetate/hexanes, and adjust the ratio to achieve the desired separation.[15]

Q2: What is a "co-spot" and why is it useful?

A2: A co-spot is a lane on the TLC plate where both the reaction mixture and the starting material are spotted on top of each other.[16] It helps to confirm the identity of the starting material spot in the reaction mixture, especially if the Rf values are very similar or if the reaction matrix affects the chromatography.[16][17]

Experimental Protocol: Monitoring a Reaction by TLC
  • Preparation:

    • Prepare a developing chamber with a suitable mobile phase. The solvent level should be below the origin line of the TLC plate.[15]

    • Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).[16]

  • Spotting:

    • Using a capillary tube, spot a small amount of the diluted starting material in the "SM" lane and the "Co" lane.[16]

    • At a specific time point, take a small aliquot of the reaction mixture.[17]

    • Spot the reaction mixture in the "Rxn" lane and on top of the starting material spot in the "Co" lane.[16]

    • Ensure the spots are small and concentrated.

  • Development and Visualization:

    • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[15]

    • Visualize the spots, typically first under a UV lamp. Circle any visible spots.[16]

    • If necessary, use a chemical stain to visualize UV-inactive compounds.[16]

  • Interpretation:

    • The reaction is progressing if the spot corresponding to the starting material decreases in intensity in the "Rxn" lane, and a new spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide
Problem Possible Causes Solutions
Broad Peaks / Poor Resolution Poorly shimmed magnetic field.[18] Presence of solid particles in the sample.[18][19] Sample concentration is too high.[20] Paramagnetic impurities.[21]Re-shim the spectrometer.[18] Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette to remove solids.[18][19] Dilute the sample.[20] Purify the sample to remove paramagnetic species.
Low Signal-to-Noise Ratio Sample concentration is too low.[19][22]Increase the sample concentration or increase the number of scans acquired.[19][20]
Baseline Artifacts (e.g., "rolling" baseline) Signal from a very intense peak (e.g., solvent) is overwhelming the detector.[23]Use a solvent suppression technique (e.g., presaturation).[23] Reduce the receiver gain.[23]
Spinning Sidebands Non-optimal shimming of non-spinning shims (X, Y).[22] Poor quality or damaged NMR tube.[22]Optimize the X and Y shims.[22] Use a high-quality, clean, and unscratched NMR tube.[19]
Frequently Asked Questions (FAQs)

Q1: Why do I need to use a deuterated solvent?

A1: Deuterated solvents are used for several reasons: 1) To avoid a large, overwhelming solvent signal in ¹H NMR.[24] 2) The deuterium signal is used by the spectrometer to "lock" the magnetic field, which stabilizes it against drift.[24][25] 3) The lock signal is also used for shimming to improve the magnetic field homogeneity.[18]

Q2: How much sample do I need for NMR?

A2: For a standard ¹H NMR spectrum, 1-5 mg of a small molecule is typically sufficient.[21] For ¹³C NMR, which is much less sensitive, 5-30 mg may be required.[21]

Experimental Protocol: Monitoring a Reaction by NMR
  • Preparation:

    • Set up the reaction in a suitable deuterated solvent if possible. If not, the reaction must be sampled into a deuterated solvent.

    • Add a small amount of a non-reactive internal standard to the reaction mixture. The standard should have a simple spectrum with a peak that does not overlap with any reactant or product signals.

  • Sample Acquisition:

    • At time zero (before initiating the reaction), acquire an NMR spectrum. This will serve as your reference.

    • Initiate the reaction.

    • Acquire spectra at regular time intervals throughout the course of the reaction.[25]

  • Data Processing and Interpretation:

    • Process each spectrum consistently (phasing, baseline correction).

    • Integrate the peak of the internal standard and set its integral to a constant value (e.g., 1.00).

    • Integrate the peaks corresponding to a reactant and a product.

    • The change in the relative integrals of the reactant and product peaks over time indicates the reaction progress.[26] This allows for the calculation of conversion and, in some cases, reaction kinetics.

UV-Visible (UV-Vis) Spectroscopy

Troubleshooting Guide
Problem Possible Causes Solutions
Absorbance is Too High (> 2 AU) Sample is too concentrated.[27]Dilute the sample or use a cuvette with a shorter path length.[27]
Noisy Spectrum Low light throughput (dirty optics, failing lamp). Sample is scattering light (e.g., due to suspended particles).Check and clean the cuvette and sample compartment. Check the lamp status. Filter or centrifuge the sample to remove particulates.
Irreproducible Readings Temperature fluctuations affecting the reaction rate or sample properties.[27] Solvent evaporation, causing concentration to change.[27]Use a temperature-controlled cuvette holder.[27] Keep the cuvette capped when not actively measuring.
Frequently Asked Questions (FAQs)

Q1: When is UV-Vis spectroscopy a good choice for reaction monitoring?

A1: This technique is ideal when at least one of the reactants or products has a distinct chromophore that absorbs in the UV-Vis range, and its absorbance changes predictably as the reaction progresses.[28][29][30]

Experimental Protocol: Monitoring a Reaction by UV-Vis
  • Wavelength Selection:

    • Acquire full UV-Vis spectra of the starting material(s) and product(s).

    • Identify an analytical wavelength where a major component (reactant or product) absorbs strongly, and other components have minimal absorbance to avoid spectral overlap.[30]

  • Analysis:

    • Initiate the reaction directly in a cuvette inside the spectrophotometer (if possible) or sample from a reaction vessel at timed intervals.

    • Monitor the absorbance at the selected wavelength over time.[29]

  • Data Interpretation:

    • According to the Beer-Lambert law, absorbance is directly proportional to concentration.[29]

    • Plot absorbance vs. time to obtain a kinetic trace of the reaction. This data can be used to determine reaction rates and rate constants.[28]

Mass Spectrometry (MS)

Troubleshooting Guide
Problem Possible Causes Solutions
No Signal or Weak Signal Ion source is dirty. Sample concentration is too low. Inefficient ionization.Clean the ion source according to the manufacturer's instructions. Increase the sample concentration. Optimize ionization source parameters (e.g., voltages, gas flows, temperature).
Unstable Signal Inconsistent sample introduction (e.g., unstable flow rate in flow injection). Fluctuations in ion source conditions.Check the pump and tubing for the sample introduction system. Ensure all source parameters are stable.
Contamination Peaks Contaminants from solvents, tubing, or previous samples.Use high-purity solvents. Flush the system thoroughly between analyses.
Frequently Asked Questions (FAQs)

Q1: What are the advantages of using MS for reaction monitoring?

A1: MS provides high sensitivity and selectivity, allowing for the direct detection of reactants, products, intermediates, and byproducts by their mass-to-charge ratio.[6][31] This is particularly useful for complex reaction mixtures and for identifying unknown species.[32]

Experimental Protocol: Monitoring a Reaction by MS
  • Setup:

    • Set up a continuous sampling interface between the reaction vessel and the mass spectrometer's ion source. This can be a simple syringe pump infusion or a more sophisticated automated sampling system.[33]

  • Analysis:

    • Acquire mass spectra over the course of the reaction. This can be done in full scan mode to observe all ions, or in selected ion monitoring (SIM) mode to track specific masses with higher sensitivity.

  • Data Interpretation:

    • Extract the ion chromatograms for the m/z values corresponding to the reactants and products.

    • Plot the ion intensity vs. time to monitor the progress of the reaction.[31] This provides a qualitative or semi-quantitative view of the reaction kinetics.

References

Technical Support Center: Overcoming Poor Solubility of Indoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of indoline intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my indoline intermediates exhibit such low aqueous solubility?

A1: The poor aqueous solubility of many indoline derivatives is primarily due to their molecular structure. The indoline ring system is largely hydrophobic. The addition of other lipophilic substituents can further decrease water solubility.[1] This is a common challenge, as over 70% of new chemical entities in drug development are poorly soluble.[2] Low aqueous solubility is a major problem that can hinder formulation development and lead to poor bioavailability.[3]

Q2: What are the primary factors I should consider that affect the solubility of my intermediate?

A2: Several factors can significantly impact the solubility of your indoline intermediate. Key factors include the nature of the solvent, temperature, and the molecular structure of the intermediate itself.[4] The principle of "like dissolves like" is fundamental; polar intermediates are more soluble in polar solvents, while non-polar intermediates dissolve better in non-polar solvents.[4] For most solid compounds, solubility increases with increasing temperature.[5][6] The presence of specific functional groups and the overall size and complexity of the molecule also play a crucial role.[4]

Q3: What are the initial strategies I should try to improve the solubility of a poorly soluble indoline intermediate?

A3: A systematic approach is recommended, starting with simpler methods.[7] The most common initial strategies involve using co-solvents and adjusting the pH of the solution.[7][8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, enhancing the solubility of hydrophobic compounds.[7][9] If your indoline derivative has an ionizable group, modifying the pH can significantly increase its solubility.[1][8]

Q4: Can pH adjustment be an effective technique for indoline derivatives?

A4: Yes, pH modification can be a highly effective technique if your molecule possesses ionizable groups.[1] The indoline nitrogen is weakly basic and can be protonated under acidic conditions, which can lead to a significant increase in aqueous solubility.[1][7] Conversely, if your derivative contains an acidic moiety, increasing the pH can enhance solubility.[1] It is crucial to determine the pKa of your specific compound to identify the optimal pH for dissolution.[1]

Q5: What are cyclodextrins, and how can they improve the solubility of my compound?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10] They can encapsulate a poorly soluble "guest" molecule, like an indoline intermediate, within their cavity, forming an inclusion complex.[8][10] This complex has a hydrophilic exterior, which allows it to be more readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the compound.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[10]

Q6: What are solid dispersions and how can they enhance solubility?

A6: A solid dispersion refers to a system where a hydrophobic drug (the indoline intermediate) is dispersed within a hydrophilic polymer matrix.[3][11] This technique can improve the dissolution rate and bioavailability of poorly soluble compounds.[11] The drug within the dispersion can exist in an amorphous state, which has a higher energy and thus greater solubility than its stable crystalline form.[12] Commonly used hydrophilic carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[3]

Troubleshooting Guide for Common Solubility Issues

Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. The final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium, even with a small percentage of DMSO.[1]1. Confirm Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration in your final assay medium.[1]2. Reduce Stock Concentration: Lower the concentration of your DMSO stock solution and perform the dilution again.[1]3. Incorporate a Co-solvent: Add a water-miscible co-solvent (e.g., Ethanol, PEG 400) to the aqueous buffer to increase the compound's solubility.[1]4. Use Solubilizing Agents: Consider pre-forming an inclusion complex with a cyclodextrin before dilution.[1]
Low and variable results in cell-based assays. The compound is not fully dissolved in the assay medium, leading to an inaccurate effective concentration and inconsistent biological data.[1]1. Verify Dissolution: Visually inspect your assay plates for any signs of precipitation. 2. Re-evaluate Solubility Limit: Determine the compound's solubility directly in the cell culture medium. 3. Optimize Formulation: Prepare the dosing solution using a co-solvent system or a cyclodextrin-based formulation known to be compatible with your cell line. Ensure the final concentration of any excipient (e.g., DMSO <0.1%) is non-toxic to the cells.[8]
Poor or inconsistent bioavailability in in vivo studies. The compound's low aqueous solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[13] The dissolution rate is the rate-limiting step for absorption.1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate.[14]2. Amorphous Solid Dispersions: Formulate the compound as a solid dispersion with a hydrophilic polymer to improve dissolution.[2]3. Lipid-Based Formulations: For highly lipophilic compounds, utilize lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) to enhance absorption.[10][15]
Difficulty preparing a stock solution at the desired concentration. The intermediate has very low intrinsic solubility even in common organic solvents like DMSO.1. Screen Solvents: Test a panel of alternative organic solvents (e.g., DMF, NMP, DMA).2. Gentle Heating: Try gently heating the solvent while dissolving the compound, followed by cooling to room temperature. Be cautious of potential compound degradation.[7]3. Use a Co-solvent System: Prepare the stock in a mixture of solvents (e.g., DMSO/Ethanol).4. Sonication: Use an ultrasonic bath to aid the dissolution process.

Data Presentation: Impact of Solubilization Techniques

The following tables provide representative data on how different formulation strategies can impact the solubility of poorly soluble compounds, analogous to many indoline intermediates.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solvent System (v/v in Water)Illustrative Solubility (µg/mL)Fold Increase (vs. Water)
Water0.51
10% Ethanol5.210.4
20% Ethanol25.150.2
10% PEG 4008.917.8
20% PEG 40045.390.6
10% DMSO12.525.0

Data are illustrative to demonstrate the principle of co-solvency.

Table 2: Effect of pH on the Solubility of a Weakly Basic Indoline Derivative (pKa = 4.5)

Solution pHIllustrative Solubility (µg/mL)Fold Increase (vs. pH 7.4)
7.41.21
6.05.84.8
5.050.141.8
4.0480.7400.6
3.0>1000>833

Data are illustrative to demonstrate the principle of pH-dependent solubility for an ionizable compound.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • Indoline intermediate

  • Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)[7]

  • Scintillation vials or glass test tubes[7]

  • Orbital shaker with temperature control[7]

  • Centrifuge[7]

  • Validated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)[7]

Procedure:

  • Add an excess amount of the indoline intermediate to a vial containing a known volume of the solvent. The presence of undissolved solid is essential.[7]

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]

  • Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand, permitting the undissolved solid to settle.[7]

  • Carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot at high speed to pellet any remaining suspended solid particles.[7]

  • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method.[7]

Protocol 2: Kinetic Solubility Assay via DMSO Stock Dilution

This method assesses the solubility of a compound under conditions that mimic its use in high-throughput screening assays.

Materials:

  • Concentrated DMSO stock solution of the indoline intermediate (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader or HPLC system for analysis

Procedure:

  • Pipette the aqueous buffer into the wells of the 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer (e.g., 1-2 µL into 100-200 µL) to achieve the desired final concentration.

  • Seal the plate and shake at room temperature for a set period (e.g., 1-2 hours).

  • Measure the amount of compound that has precipitated, often by detecting light scattering (nephelometry), or measure the concentration of the compound remaining in solution after filtration or centrifugation.

  • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Visualizations

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble Indoline Intermediate CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable AdjustpH Optimize pH CheckIonizable->AdjustpH Yes UseCosolvent Screen Co-solvents (Ethanol, PEG 400, etc.) CheckIonizable->UseCosolvent No AdvancedMethods Consider Advanced Techniques AdjustpH->AdvancedMethods Insufficient End Solubility Enhanced AdjustpH->End Sufficient UseCosolvent->AdvancedMethods Insufficient UseCosolvent->End Sufficient Cyclodextrin Cyclodextrin Inclusion Complex AdvancedMethods->Cyclodextrin SolidDispersion Solid Dispersion (Amorphous Form) AdvancedMethods->SolidDispersion ParticleSize Particle Size Reduction (Micronization) AdvancedMethods->ParticleSize LipidBased Lipid-Based Formulation (e.g., SEDDS) AdvancedMethods->LipidBased Cyclodextrin->End SolidDispersion->End ParticleSize->End LipidBased->End

Caption: A workflow for selecting a suitable solubility enhancement technique.

G cluster_1 Shake-Flask Experimental Workflow Step1 1. Add excess compound to solvent in vial Step2 2. Seal vial and place on orbital shaker Step1->Step2 Step3 3. Shake for 24-48h at constant temp. Step2->Step3 Step4 4. Allow solids to settle Step3->Step4 Step5 5. Withdraw supernatant sample Step4->Step5 Step6 6. Centrifuge sample to remove fine particles Step5->Step6 Step7 7. Analyze concentration of clear supernatant (HPLC) Step6->Step7

Caption: The experimental workflow for the shake-flask solubility method.

G cluster_2 Cyclodextrin Inclusion Complex Mechanism cluster_props1 Properties CD Cyclodextrin Complex Soluble Inclusion Complex CD->Complex Encapsulation CD_prop Hydrophilic Exterior Lipophilic Cavity CD->CD_prop Indoline Indoline Intermediate Indoline->Complex Encapsulation Indoline_prop Poorly Water Soluble Indoline->Indoline_prop Complex_prop Increased Apparent Aqueous Solubility Complex->Complex_prop

Caption: Mechanism of solubility enhancement using a cyclodextrin.

References

Technical Support Center: Scaling Up 1-(4-Aminoindolin-1-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scale-up of 1-(4-Aminoindolin-1-yl)ethanone, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process starting from 4-nitroindoline. The first step is the reduction of the nitro group to an amine, followed by the N-acetylation of the indoline nitrogen. For larger scale operations, direct acetylation of 4-aminoindoline is also a viable option, though selective acetylation can be a challenge.

Q2: What are the critical parameters to control during the acetylation step?

A2: Temperature, choice of acetylating agent, and stoichiometry are critical. The reaction is typically exothermic, and uncontrolled temperature can lead to side product formation. The choice between acetic anhydride and acetyl chloride will influence the reaction rate and byproduct profile. A slight excess of the acetylating agent is generally used to ensure complete conversion, but a large excess can complicate purification.

Q3: What are the typical solvents used for this reaction and what are the considerations for scale-up?

A3: Dichloromethane (DCM) and ethyl acetate are commonly used at the lab scale. For scale-up, factors such as toxicity, environmental impact, and ease of recovery become more important. Ethyl acetate is often preferred for its lower toxicity. Acetonitrile can also be considered as a greener alternative.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for monitoring the disappearance of the starting material (4-aminoindoline) and the appearance of the product. For TLC, a mobile phase of ethyl acetate/hexane is typically effective.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a dark place under an inert atmosphere at room temperature to prevent degradation.[1]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Reaction

Low or incomplete conversion of the starting material is a common issue when scaling up the synthesis of this compound.

Potential Cause Recommended Solution
Insufficient Acetylating Agent Ensure accurate stoichiometry. On a larger scale, minor inaccuracies in weighing can lead to significant molar deficits. A slight excess (1.1-1.2 equivalents) of the acetylating agent is recommended.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can stall the reaction. Maintain a consistent temperature, typically between 0-25°C, depending on the chosen solvent and acetylating agent.
Poor Mixing In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure the stirring speed is adequate for the vessel size and geometry.
Deactivated Reagents Acetic anhydride and acetyl chloride are sensitive to moisture. Use freshly opened bottles or properly stored reagents.
Problem 2: Formation of Impurities and Side Products

The formation of byproducts can complicate purification and reduce the overall yield and purity of the final product.

Potential Impurity/Side Product Formation Mechanism Mitigation Strategy
Di-acetylated Product Acetylation of both the indoline nitrogen and the amino group.Control the stoichiometry of the acetylating agent carefully. A slow, dropwise addition of the acetylating agent at a low temperature (0-5°C) can improve selectivity.
O-acetylated Product (if residual water is present) Reaction of acetic anhydride with water to form acetic acid, which can then participate in side reactions.Ensure all glassware and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended for large-scale synthesis.
Polymeric Materials Self-condensation or polymerization of starting materials or intermediates, often promoted by excessive heat.Maintain strict temperature control throughout the reaction. Use a reactor with efficient heat transfer capabilities.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative example for a laboratory-scale synthesis.

  • Reaction Setup: To a solution of 4-aminoindoline (1.0 eq) in dichloromethane (10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Acetylating Agent: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-aminoindoline in DCM with Triethylamine setup Cool to 0°C under N2 start->setup add_reagent Dropwise addition of Acetic Anhydride setup->add_reagent react Stir at RT for 2-4h add_reagent->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Water monitor->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Concentrate and Purify (Chromatography/Recrystallization) dry->purify

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Stoichiometry Issue start->cause1 cause2 Temperature Too Low start->cause2 cause3 Poor Mixing start->cause3 sol1 Verify Reagent Amounts (Use 1.1-1.2 eq Acylating Agent) cause1->sol1 sol2 Maintain Optimal Temperature (0-25°C) cause2->sol2 sol3 Increase Stirring Speed cause3->sol3

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Validation & Comparative

Comparative Biological Activity of Indoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel indoline derivatives, with a focus on their anti-inflammatory and potential anticancer properties. The information is supported by experimental data to aid in the evaluation of these compounds for further investigation.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This guide focuses on the comparative analysis of a series of indoline derivatives, providing quantitative data on their biological performance and detailed experimental methodologies.

Anti-inflammatory Activity of Indoline Derivatives

A study focused on a series of novel indoline derivatives synthesized from an N-(4-aminophenyl) indoline-1-carbothioamide precursor demonstrated significant anti-inflammatory potential. The in vitro anti-inflammatory activity was assessed using a standard anti-denaturation assay, which measures the ability of a compound to inhibit protein denaturation, a key process in inflammation.

Table 1: In Vitro Anti-inflammatory Activity of Indoline Derivatives

Compound IDStructureIC50 (µg/mL) for Protein Denaturation Inhibition
3a N-(4-aminophenyl)indoline-1-carbothioamide115.4[1]
3b N-(substituted phenyl)indoline-1-carbothioamide109.1[1]
4a Thiazole-substituted indoline derivative62.2[1]
4b Thiazole-substituted indoline derivative60.7[1]
5a Carboxamide-substituted indoline derivative97.8[1]
Diclofenac Sodium (Standard) -54.2[1]

The results indicate that the thiazole-substituted indoline derivatives 4a and 4b exhibited the most potent anti-inflammatory activity, with IC50 values comparable to the standard drug, diclofenac sodium[1]. The carboxamide derivative 5a showed moderate activity, while the precursor compounds 3a and 3b displayed the least activity[1]. This structure-activity relationship (SAR) suggests that the introduction of a thiazole moiety significantly enhances the anti-inflammatory potential of the indoline scaffold.

Experimental Protocol: In Vitro Anti-denaturation Assay

The anti-inflammatory activity of the synthesized indoline derivatives was evaluated by their ability to inhibit protein denaturation. The detailed experimental protocol is as follows:

  • Preparation of Solutions: A reaction mixture (0.5 mL) was prepared containing 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound at various concentrations (10-100 µg/mL).

  • pH Adjustment: The pH of the reaction mixtures was adjusted to 6.3 using a small amount of 1N hydrochloric acid.

  • Incubation: The samples were incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation was induced by heating the samples at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) was added to each sample. The absorbance was measured spectrophotometrically at a wavelength of 416 nm.

  • Control and Standard: A control sample (without the test compound) and a standard (diclofenac sodium) were treated in the same manner.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation was calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of protein denaturation, was determined by plotting the percentage inhibition against the concentration of the test compounds.

Potential Anticancer Activity of Related Indoline and Indole Derivatives

While specific anticancer data for 1-(4-Aminoindolin-1-yl)ethanone derivatives is limited in the reviewed literature, the broader class of indoline and indole derivatives has shown significant promise as anticancer agents. Research has demonstrated that these compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis and cell proliferation.

For instance, 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines, including non-small cell lung cancer (A549), oral epithelial (KB), melanoma (K111), and large cell lung cancer (NCI-H460) cell lines[2]. Some of these compounds exhibited potent antitumor activities with IC50 values in the low micromolar range[2].

Signaling Pathway Inhibition

Many indolin-2-one derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis. By blocking the VEGFR signaling pathway, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->P1 Autophosphorylation & Activation Angiogenesis Angiogenesis, Cell Proliferation, Survival P1->Angiogenesis Inhibitor Indolin-2-one Derivative Inhibitor->VEGFR Inhibition

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel compounds for anticancer activity typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) on Cancer Cell Lines Characterization->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assays) IC50->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Enzyme_Assay->Pathway_Analysis Cell_Cycle Cell Cycle Analysis & Apoptosis Assays Pathway_Analysis->Cell_Cycle Animal_Models Animal Models of Cancer Cell_Cycle->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Models->Efficacy_Toxicity

Conclusion

The presented data highlights the potential of indoline derivatives as a promising class of compounds for the development of new therapeutic agents. The thiazole-substituted indoline derivatives, in particular, have demonstrated potent anti-inflammatory activity comparable to existing drugs. While further research is needed to fully elucidate the anticancer potential of this compound derivatives specifically, the broader indoline and indole classes show significant promise, primarily through the inhibition of key signaling pathways involved in cancer progression. The provided experimental protocols and workflows serve as a valuable resource for researchers aiming to design and evaluate novel indoline-based compounds for various biological activities.

References

A Comparative Guide to the Synthesis of 1-Acetyl-4-aminoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 1-acetyl-4-aminoindoline, a molecule of interest in medicinal chemistry and drug discovery. The synthesis of this target molecule can be strategically divided into two key stages: the formation of the 4-aminoindoline core followed by its N-acetylation. This document outlines a validated route to the 4-aminoindoline precursor and subsequently compares different methodologies for the final acetylation step, providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable synthetic strategy.

Part 1: Synthesis of the 4-Aminoindoline Precursor

A common and effective route for the synthesis of 4-aminoindole, the direct precursor to 4-aminoindoline upon reduction, starts from 2-methyl-3-nitroaniline. This multi-step synthesis involves protection of the amino group, cyclization to form the indole ring, and subsequent reduction of the nitro group.[1]

Synthesis Pathway of 4-Aminoindole

A patented method outlines a three-step process to obtain 4-aminoindole from 2-methyl-3-nitroaniline.[1] This process involves:

  • Acetyl Protection: The amino group of 2-methyl-3-nitroaniline is protected using acetic anhydride.

  • Cyclization: The resulting N-(2-methyl-3-nitrophenyl)acetamide undergoes a cyclization reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 4-nitroindoline.

  • Nitro Reduction: The nitro group of 4-nitroindoline is then reduced to an amino group to yield 4-aminoindole.[1]

The subsequent reduction of the indole to an indoline is a standard procedure, typically achieved through catalytic hydrogenation.

Experimental Protocol for 4-Aminoindole Synthesis[1]

Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)acetamide

  • To a solution of 2-methyl-3-nitroaniline (1000g, 6.57 mol) in acetonitrile (2500 mL), add acetic anhydride (807g, 7.90 mol) under mechanical stirring.

  • Heat the mixture to 90°C and maintain for 2 hours.

  • After completion of the reaction (monitored by HPLC), cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting solid by suction filtration, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.

    • Yield: 97% (1240g)

Step 2: Synthesis of 4-Nitroindoline

  • In a 2L reaction flask under a nitrogen atmosphere, dissolve N-(2-methyl-3-nitrophenyl)acetamide (250g, 1.29 mol) in DMF (1250 mL).

  • Add pyrrolidine (110.5g, 1.55 mol) and DMF-DMA (180.5g, 1.51 mol) at room temperature with stirring.

  • Heat the mixture to 100°C and stir overnight.

  • After completion (monitored by TLC), cool to room temperature and remove the majority of DMF by distillation under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Collect the solid by suction filtration and recrystallize from ethanol to obtain 4-nitroindoline.

    • Yield: 62% (130g)

Step 3: Synthesis of 4-Aminoindole

  • To a 1L reaction flask, add 4-nitroindoline (100g, 0.62 mol), ethanol (400 mL), and water (100 mL).

  • Add reduced iron powder (130g, 2.32 mol) at room temperature with stirring.

  • Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.

  • Continue stirring at reflux for 2 hours.

  • After completion (monitored by TLC), cool to room temperature and filter.

  • Evaporate the solvent from the filtrate to obtain the crude product.

Part 2: Comparative Analysis of N-Acetylation Routes for 4-Aminoindoline

Once 4-aminoindoline is obtained, the final step is the selective acetylation of the amino group at the 1-position. Several common acetylating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, cost, safety, and ease of work-up. Below is a comparison of two primary methods.

Data Presentation: Comparison of Acetylation Methods
Parameter Route A: Acetyl Chloride Route B: Acetic Anhydride
Reagent Cost Generally lowerModerate
Reactivity High, very reactiveModerate, often requires a catalyst or base
Reaction Conditions Typically low temperature (0°C to RT)Room temperature to gentle heating
Reaction Time Short (minutes to a few hours)Longer (several hours)
Byproducts HCl (corrosive)Acetic acid (less corrosive)
Work-up Requires neutralization of HClTypically requires aqueous work-up to remove acetic acid and excess anhydride
Safety Highly corrosive and moisture-sensitiveIrritant and moisture-sensitive
Potential for Over-Acylation Higher, due to high reactivityLower, more controllable
Experimental Protocols for Acetylation

Route A: Acetylation using Acetyl Chloride

This method utilizes the high reactivity of acetyl chloride for a rapid and efficient acetylation.[2]

  • Dissolve 4-aminoindoline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Route B: Acetylation using Acetic Anhydride

This is a common and milder alternative to using acetyl chloride, often requiring a base or catalyst.[3][4]

  • Dissolve 4-aminoindoline (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Add acetic anhydride (1.2 equivalents) to the solution.

  • If not using pyridine as the solvent, add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a base like triethylamine.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to remove acetic acid and any unreacted acetic anhydride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Pathway of 1-Acetyl-4-aminoindoline

Synthesis_Pathway A 2-Methyl-3-nitroaniline B N-(2-Methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride C 4-Nitroindoline B->C DMF-DMA, Pyrrolidine D 4-Aminoindole C->D Fe, HCl E 4-Aminoindoline D->E Catalytic Hydrogenation F 1-Acetyl-4-aminoindoline E->F Acetylation

Caption: Overall synthetic route to 1-acetyl-4-aminoindoline.

Comparison of Acetylation Routes

Acetylation_Comparison cluster_start Starting Material cluster_route_a Route A cluster_route_b Route B cluster_end Final Product Start 4-Aminoindoline A1 Acetyl Chloride, Triethylamine Start->A1 B1 Acetic Anhydride, Pyridine/DMAP Start->B1 A2 HCl byproduct A1->A2 End 1-Acetyl-4-aminoindoline A1->End B2 Acetic Acid byproduct B1->B2 B1->End

Caption: Comparison of two primary N-acetylation methods.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Aminoindoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aminoindoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminoindoline analogs across various biological targets, supported by experimental data and detailed methodologies.

The inherent structural features of the aminoindoline core, including its hydrogen bond donors and acceptors, aromatic ring system, and conformational flexibility, allow for facile modification and optimization of its pharmacological profile. Researchers have successfully tailored aminoindoline derivatives to target a range of biological entities, leading to the development of promising candidates for the treatment of cancer, inflammation, and other diseases. This guide will delve into the key structural modifications that govern the activity of these analogs against different targets, presenting a clear comparison of their potency and providing the necessary experimental context for informed drug design.

Comparative Analysis of Biological Activity

The biological activity of aminoindoline analogs is profoundly influenced by the nature and position of substituents on the indoline ring system. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Anticancer Activity

Aminoindoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The SAR studies reveal that substitutions at the N1 and C5 positions of the indoline ring are critical for modulating this activity.

Compound IDN1-SubstituentC5-SubstituentCell LineIC50 (µM)Reference
1a -H-NO2MGC-803>100[1]
1b -CH2CH2OH-NO2MGC-80385.3[1]
9d -SO2-(4-chlorophenyl)-NH-CO-(2-methoxyphenyl)MGC-8031.84[1]
9d -SO2-(4-chlorophenyl)-NH-CO-(2-methoxyphenyl)A5496.82[1]
9d -SO2-(4-chlorophenyl)-NH-CO-(2-methoxyphenyl)Kyse301.61[1]
EI 1 Not specifiedNot specifiedMCF-7Not specified[2]
EI 4 Not specifiedNot specifiedMCF-7Not specified[2]
EI 11 Not specifiedNot specifiedMCF-7Not specified[2]

Table 1: Cytotoxicity of Aminoindoline Analogs against various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of aminoindoline analogs have been attributed to their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Compound IDStructure/ModificationAssayIC50 (µM)Reference
UA-1 Ursolic acid with indole ring at C-3NO Inhibition2.2 ± 0.4[3]
UA (parent) Ursolic acidNO Inhibition17.5 ± 2.0[3]
13b Indole-2-formamide benzimidazole[2,1-b]thiazole derivativeNO Inhibition10.992[4]
13b Indole-2-formamide benzimidazole[2,1-b]thiazole derivativeIL-6 Inhibition2.294[4]
13b Indole-2-formamide benzimidazole[2,1-b]thiazole derivativeTNF-α Inhibition12.901[4]
13f Indole-2-formamide benzimidazole[2,1-b]thiazole derivativeIL-6 Inhibition1.539[4]

Table 2: Anti-inflammatory activity of Aminoindoline Analogs.

Enzyme Inhibition

Aminoindoline derivatives have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and dual 5-lipoxygenase (5-LOX)/soluble epoxide hydrolase (sEH), which are implicated in cancer and inflammation, respectively.[5][6][7][8]

Compound IDTarget EnzymeIC50 (µM)Reference
43 5-LOX1.38 ± 0.23 (cellular)[5][6]
43 5-LOX0.45 ± 0.11 (isolated)[5][6]
73 5-LOX0.41 ± 0.01[5][6]
73 sEH0.43 ± 0.10[5][6]
Epacadostat IDO10.07 (enzyme)[7]
Epacadostat IDO10.019 (cellular)[7]
Compound 13 hIDO10.19[]

Table 3: Enzyme inhibitory activity of Aminoindoline Analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of aminoindoline analogs against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MGC-803, A549, Kyse30) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aminoindoline analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of aminoindoline analogs to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[3][4]

5-LOX and sEH Inhibition Assays

Objective: To determine the inhibitory activity of aminoindoline analogs against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).

Methodology for 5-LOX Inhibition:

  • Enzyme Source: Recombinant human 5-LOX is used.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing CaCl2 and ATP.

  • Incubation: The enzyme is pre-incubated with the test compounds at various concentrations for a specific time at a controlled temperature.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Product Detection: The formation of 5-LOX products (e.g., leukotrienes) is monitored using a suitable method, such as spectrophotometry or HPLC.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[5][6]

Methodology for sEH Inhibition:

  • Enzyme Source: Recombinant human sEH is used.

  • Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is used.

  • Assay: The enzyme, test compound, and substrate are incubated together in a 96-well plate.

  • Fluorescence Measurement: The hydrolysis of the substrate by sEH releases a fluorescent product, and the increase in fluorescence is measured over time using a fluorescence plate reader.

  • IC50 Calculation: The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.[5][6]

Visualizing the SAR Landscape

To better understand the relationships between chemical structure and biological activity, as well as the underlying mechanisms of action, the following diagrams have been generated using Graphviz.

SAR_Anticancer SAR of Aminoindoline Analogs for Anticancer Activity cluster_scaffold Aminoindoline Scaffold cluster_substituents Substitutions & Activity cluster_activity Biological Outcome Scaffold Aminoindoline Core N1 C5 N1_sub N1-Substitution (e.g., -SO2-Aryl) Scaffold:f1->N1_sub C5_sub C5-Substitution (e.g., -NH-CO-Aryl) Scaffold:f2->C5_sub Activity Increased Cytotoxicity (Lower IC50) N1_sub->Activity C5_sub->Activity

Caption: Key substitutions on the aminoindoline scaffold influencing anticancer activity.

Anti_Inflammatory_Pathway Mechanism of Anti-inflammatory Action LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Upregulation NFkB->iNOS COX2 COX-2 Upregulation NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Aminoindoline Aminoindoline Analog Aminoindoline->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by aminoindoline analogs.

Experimental_Workflow_Cytotoxicity Experimental Workflow for Cytotoxicity (MTT Assay) start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Aminoindoline Analogs cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition dissolve_formazan Dissolve Formazan Crystals mtt_addition->dissolve_formazan read_absorbance Measure Absorbance (490 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for determining the cytotoxicity of aminoindoline analogs.

This guide provides a foundational understanding of the structure-activity relationships of aminoindoline analogs. The presented data and methodologies serve as a valuable resource for the rational design of novel and potent therapeutic agents based on this versatile scaffold. Further exploration into the three-dimensional SAR and the optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications.

References

Validation of 1-(4-Aminoindolin-1-yl)ethanone as a Precursor in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(4-Aminoindolin-1-yl)ethanone as a precursor for the synthesis of pharmaceutically relevant compounds. The performance of this precursor is evaluated by comparing its synthetic route with that of an alternative precursor, 4-nitroindole, for the preparation of the key intermediate, 4-aminoindoline. This guide includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of the synthetic pathways to aid researchers in making informed decisions for their synthetic strategies.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The choice of a suitable starting material is crucial for the efficient and cost-effective synthesis of complex drug candidates. This compound is a versatile precursor offering a strategic entry point for the elaboration of the indoline core. The presence of a primary amino group on the benzene ring and an acetylated nitrogen in the five-membered ring allows for selective functionalization, making it an attractive building block in drug discovery programs.

This guide validates the utility of this compound by presenting a detailed synthetic protocol and comparing it with an alternative route starting from 4-nitroindole.

Comparative Analysis of Precursor Synthesis

The synthesis of the key intermediate, 4-aminoindoline, is a critical step in the preparation of various substituted indoline derivatives. Below is a comparison of two synthetic pathways to obtain this intermediate, starting from either 2-methyl-3-nitroaniline (leading to this compound) or 4-nitroindole.

Table 1: Comparison of Synthetic Pathways to 4-Aminoindoline

ParameterPathway 1: Via this compoundPathway 2: From 4-Nitroindole
Starting Material 2-Methyl-3-nitroaniline4-Nitroindole
Key Intermediate 4-NitroindoleNot Applicable
Number of Steps 42
Key Transformations Acetylation, Cyclization, Reduction, DeacetylationReduction of nitro group and indole ring
Overall Estimated Yield ~55-60%Variable, depends on reduction method
Key Reagents Acetic anhydride, DMF-DMA, Fe/HCl, NaOHH₂/Pd/C, NaBH₃CN, or other reducing agents
Advantages Readily available starting material, well-defined steps.Shorter synthetic route.
Disadvantages Longer synthetic route, use of iron in reduction.Potential for over-reduction or side products.

Experimental Protocols

Pathway 1: Synthesis of this compound and subsequent conversion to 4-Aminoindoline

This pathway involves a four-step synthesis starting from 2-methyl-3-nitroaniline.

Step 1: Acetylation of 2-methyl-3-nitroaniline

  • Reaction: 2-methyl-3-nitroaniline is reacted with acetic anhydride to protect the amino group.

  • Procedure: To a solution of 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile, acetic anhydride (1.2 eq) is added. The reaction mixture is heated to 90°C for 2 hours. After completion, the mixture is cooled and poured into ice water to precipitate the product, N-(2-methyl-3-nitrophenyl)acetamide. The solid is collected by filtration, washed with cold water, and dried.

  • Yield: Approximately 97%.[1]

Step 2: Cyclization to 1-Acetyl-4-nitroindoline

  • Reaction: N-(2-methyl-3-nitrophenyl)acetamide undergoes an intramolecular cyclization to form the indoline ring.

  • Procedure: N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) is dissolved in DMF. Pyrrolidine (1.2 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.17 eq) are added, and the mixture is heated to 100°C overnight. The reaction is monitored by TLC. After completion, the DMF is removed under reduced pressure, and the residue is poured into ice water to precipitate the product. The solid is collected by filtration and recrystallized from ethanol to yield 1-acetyl-4-nitroindoline.

  • Yield: Approximately 62%.[1]

Step 3: Reduction to this compound

  • Reaction: The nitro group of 1-acetyl-4-nitroindoline is reduced to a primary amine.

  • Procedure: 1-acetyl-4-nitroindoline (1.0 eq) is suspended in a mixture of ethanol and water. Reduced iron powder (3.7 eq) is added, and the mixture is heated to reflux. A catalytic amount of concentrated hydrochloric acid is added dropwise, and the reaction is stirred for 2 hours. After completion, the mixture is cooled, filtered, and the filtrate is concentrated to give the crude product, which can be purified by column chromatography to yield this compound.

  • Yield: High yield is expected.

Step 4: Deacetylation to 4-Aminoindoline

  • Reaction: The acetyl group is removed to yield the final intermediate.

  • Procedure: this compound is hydrolyzed under basic conditions, for example, by refluxing with aqueous sodium hydroxide, to yield 4-aminoindoline.

Pathway 2: Synthesis of 4-Aminoindoline from 4-Nitroindole

This pathway provides a more direct route to 4-aminoindoline.

Step 1: Reduction of 4-Nitroindole to 4-Aminoindole

  • Reaction: The nitro group of 4-nitroindole is selectively reduced to an amine.

  • Procedure: 4-Nitroindole can be reduced to 4-aminoindole using various methods, such as catalytic hydrogenation with Pd/C or reduction with SnCl₂ in ethanol.

Step 2: Reduction of 4-Aminoindole to 4-Aminoindoline

  • Reaction: The indole ring of 4-aminoindole is reduced to an indoline.

  • Procedure: Reduction of the indole ring can be achieved using reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid or catalytic hydrogenation under more forcing conditions.

Visualization of Synthetic Pathways and Applications

The following diagrams illustrate the synthetic workflows and a potential application of this compound.

Synthesis_Pathway_1 A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Acetic anhydride (97%) C 1-Acetyl-4-nitroindoline B->C DMF-DMA, Pyrrolidine (62%) D This compound C->D Fe/HCl E 4-Aminoindoline D->E NaOH, H₂O

Caption: Synthetic Route to 4-Aminoindoline via this compound.

Synthesis_Pathway_2 A 4-Nitroindole B 4-Aminoindole A->B H₂/Pd/C or SnCl₂ C 4-Aminoindoline B->C NaBH₃CN, Acetic Acid

Caption: Alternative Synthetic Route to 4-Aminoindoline from 4-Nitroindole.

Application in Kinase Inhibitor Scaffolds

This compound is a valuable precursor for the synthesis of kinase inhibitors. The primary amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase ATP-binding site, while the acetylated indoline nitrogen provides a stable core.

Kinase_Inhibitor_Synthesis Precursor This compound Product Substituted Indoline Kinase Inhibitor Scaffold Precursor->Product Buchwald-Hartwig or SNAr Reaction Reagent Substituted Pyrimidine/Pyridine Electrophile (e.g., 2-chloropyrimidine) Reagent->Product

Caption: Hypothetical Synthesis of a Kinase Inhibitor Scaffold.

Conclusion

The validation of this compound as a precursor demonstrates its utility in the synthesis of the valuable intermediate, 4-aminoindoline, and subsequently, more complex molecules for drug discovery. While the synthetic route is longer compared to starting from 4-nitroindole, it proceeds through well-defined steps with good reported yields for the initial transformations. The choice between these precursors will depend on factors such as the availability and cost of starting materials, scalability, and the specific requirements of the overall synthetic strategy. The presented data and protocols provide a solid foundation for researchers to incorporate this compound into their synthetic workflows for the development of novel therapeutics.

References

A Comparative Guide to 1-(Aminoindolin-1-yl)ethanone Isomers as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds. Its derivatives have shown significant potential as inhibitors of key enzymes, including Monoamine Oxidases (MAO-A and MAO-B), which are critical targets in the treatment of neurodegenerative diseases and depression. This guide provides a comparative framework for the positional isomers of 1-acetyl-aminoindoline: 1-(4-aminoindolin-1-yl)ethanone, 1-(5-aminoindolin-1-yl)ethanone, 1-(6-aminoindolin-1-yl)ethanone, and 1-(7-aminoindolin-1-yl)ethanone.

While direct head-to-head experimental data for these specific isomers is not extensively available in published literature, this document outlines the established methodologies for their evaluation and presents a hypothetical comparison based on known structure-activity relationships (SAR) for related MAO inhibitors. The objective is to provide researchers with a foundational guide for initiating and structuring comparative studies of these compounds.

Introduction to Aminoindoline Isomers and Monoamine Oxidase

The indoline nucleus, a bicyclic aromatic heterocycle, is a versatile scaffold for drug design. Acetylation at the 1-position and the placement of an amino group on the benzene ring give rise to four positional isomers. The location of this amino group can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

Monoamine Oxidases (MAO) are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[1] Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[2][3] The development of potent and selective MAO inhibitors is a key objective in neuropharmacology.

Comparative Performance Data (Hypothetical)

Direct experimental comparison of the four specified 1-(aminoindolin-1-yl)ethanone isomers is not available in the current literature. However, to guide future research and illustrate the expected data format, the following table presents hypothetical inhibitory potencies (IC₅₀ values) against human MAO-A and MAO-B. These values are based on general SAR principles where the position of electron-donating groups (like -NH₂) on an aromatic ring can influence binding affinity and selectivity. Researchers are strongly encouraged to determine these values experimentally.

Compound NameStructureHypothetical IC₅₀ (µM) vs. hMAO-AHypothetical IC₅₀ (µM) vs. hMAO-BHypothetical Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B)
This compound 15.25.82.6
1-(5-Aminoindolin-1-yl)ethanone 8.512.10.7
1-(6-Aminoindolin-1-yl)ethanone 10.32.44.3
1-(7-Aminoindolin-1-yl)ethanone 25.018.51.4

Note: The structures shown are representative and require synthesis and characterization. The IC₅₀ values are purely illustrative to demonstrate a comparative table and are not experimental results.

Signaling Pathways and Experimental Workflow

The inhibitory action of these compounds targets the catalytic cycle of Monoamine Oxidase. The diagrams below, generated using DOT language, illustrate the MAO catalytic cycle and a typical experimental workflow for evaluating potential inhibitors.

MAO_Inhibition_Pathway cluster_cycle MAO Catalytic Cycle cluster_inhibition Pharmacological Intervention MAO_FAD MAO (FAD) MAO_FADH2 MAO (FADH₂) MAO_FAD->MAO_FADH2 Oxidation of Substrate MAO_FADH2->MAO_FAD Regeneration Product R-CHO (Aldehyde) MAO_FADH2->Product Ammonia NH₃ MAO_FADH2->Ammonia O2 O₂ MAO_FADH2->O2 Reduction of O₂ Substrate R-CH₂-NH₂ (Monoamine) Substrate->MAO_FAD Binds H2O2 H₂O₂ H2O H₂O H2O2->H2O Catalase O2->H2O2 Inhibitor Aminoindoline Isomer Inhibitor->MAO_FAD Binds & Inhibits

Caption: MAO catalytic cycle and the point of inhibition.

MAO_Assay_Workflow prep Reagent Preparation plate Prepare 96-Well Plate (Add Isomer Dilutions) prep->plate enzyme Add MAO-A or MAO-B Enzyme Solution plate->enzyme preincubate Pre-incubation (e.g., 15 min at 37°C) enzyme->preincubate reaction Initiate Reaction (Add Substrate + Probe Mix) preincubate->reaction incubation Incubate Plate (e.g., 30 min at 37°C) reaction->incubation read Measure Fluorescence incubation->read analyze Data Analysis (Calculate % Inhibition, IC₅₀) read->analyze

Caption: General workflow for an in vitro MAO inhibition assay.

Experimental Protocols

The following protocol describes a standard method for determining the IC₅₀ values of test compounds against human MAO-A and MAO-B using a fluorometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO catalytic reaction.

Materials and Reagents
  • Human recombinant MAO-A and MAO-B enzymes (e.g., from Sf9 cells)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test Compounds (1-(aminoindolin-1-yl)ethanone isomers), dissolved in DMSO

  • MAO substrate (e.g., p-Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex® Red)

  • Known selective inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[1]

  • Black, 96-well microplates

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Create a series of 10x final concentration dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a substrate working solution containing the MAO substrate, HRP, and the fluorescent probe in Assay Buffer according to the manufacturer's instructions.[4]

  • Plate Setup:

    • To the wells of a 96-well black plate, add 10 µL of the diluted test compound solutions.

    • Include wells for a vehicle control (Assay Buffer with DMSO) and positive controls (known inhibitors).

    • Also include a "no-enzyme" control to measure background fluorescence of the compounds.

  • Enzyme Addition and Pre-incubation:

    • Add 80 µL of Assay Buffer containing the appropriate amount of MAO-A or MAO-B enzyme to each well.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.[4]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Excitation: 530-560 nm, Emission: ~590 nm for Amplex Red) every 1-2 minutes for a total of 20-40 minutes at 37°C.[4]

Data Analysis
  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background fluorescence rate from the "no-enzyme" control wells.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).[5]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).[5]

Conclusion

The positional isomerism of the amino group on the 1-acetylindoline scaffold presents a compelling area for structure-activity relationship studies. While this guide provides a framework for comparison in the context of MAO inhibition, the lack of direct experimental data highlights a significant research opportunity. By employing the standardized protocols detailed herein, researchers can elucidate the precise inhibitory profiles of this compound and its 5-, 6-, and 7-amino isomers. Such data will be invaluable for understanding the SAR of this chemical series and could guide the rational design of novel, potent, and selective MAO inhibitors for therapeutic applications in neurodegenerative and psychiatric disorders.

References

A Comparative Analysis of Indoline-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Indoline-2-one: A Privileged Scaffold in Kinase Inhibition

The indolin-2-one core structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2] This guide offers a comparative analysis of key indoline-based kinase inhibitors, presenting their performance through quantitative data, detailing the experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This information is intended to support researchers, scientists, and drug development professionals in the ongoing quest for novel cancer therapeutics.

Performance Comparison: Potency Against Key Kinase Targets

Indoline-based inhibitors have demonstrated significant efficacy against a range of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[4] The following table summarizes the IC50 values for prominent indoline-based inhibitors against several clinically relevant kinases.

InhibitorTarget KinaseIC50 (nM)
Nintedanib VEGFR134
VEGFR213
VEGFR313
PDGFRα59
PDGFRβ65
FGFR169
Sunitinib VEGFR180
VEGFR22
PDGFRα69
PDGFRβ2
c-Kit1.7
SU5416 (Semaxanib) KitPotent Inhibitor
SU6656 Src family kinasesPotent Inhibitor
KBP-7018 c-KIT, PDGFR, RETPotent Inhibitor

Note: Data compiled from multiple sources.[4][5][6][7][8] Direct comparison of absolute values should be made with caution as assay conditions can vary between studies.

Key Signaling Pathways and Mechanism of Action

Indoline-based kinase inhibitors typically exert their therapeutic effects by competitively binding to the ATP-binding pocket of the kinase domain.[9] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis.[3][10] The diagram below illustrates the general mechanism of action of these inhibitors on the VEGFR signaling pathway, a critical regulator of angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription VEGF VEGF Ligand VEGF->VEGFR Binds Inhibitor Indoline-based Kinase Inhibitor Inhibitor->VEGFR Inhibits (ATP-competitive)

Caption: General mechanism of indoline-based kinase inhibitors on the VEGFR signaling pathway.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the IC50 value of an indoline-based inhibitor against a specific kinase using a luminescence-based assay. This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.[11]

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Purified recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indoline-based kinase inhibitor (test compound)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The workflow for a typical in vitro kinase inhibition assay is depicted in the following diagram:

G A 1. Compound Preparation (Serial Dilution) C 3. Add Compound/Control A->C B 2. Kinase Reaction Setup (Kinase, Substrate, ATP) B->C D 4. Initiate Reaction (Add Substrate/ATP) C->D E 5. Incubation D->E F 6. Stop Reaction & Detect Signal (e.g., Luminescence) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

Indoline-based kinase inhibitors represent a highly successful and versatile class of therapeutics, particularly in the realm of oncology.[1] The extensive structure-activity relationship (SAR) studies available provide a robust foundation for the rational design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] As our understanding of the complex signaling networks in cancer deepens, the development of next-generation indoline-based inhibitors will likely focus on overcoming drug resistance and targeting novel kinase dependencies.

References

Efficacy Assessment of 1-(4-Aminoindolin-1-yl)ethanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct pharmacological data on drugs derived specifically from 1-(4-Aminoindolin-1-yl)ethanone is not extensively available in public literature, the indoline and indole scaffolds are of significant interest in medicinal chemistry. Structurally related compounds, particularly derivatives of 1-(1H-indol-1-yl)ethanone, have been investigated as potent inhibitors of key therapeutic targets in oncology and inflammation. This guide provides a comparative overview of the efficacy of these related compounds, supported by experimental data from published studies.

I. Comparative Efficacy of 1-(1H-indol-1-yl)ethanone Derivatives as CBP/EP300 Bromodomain Inhibitors

The CREB-binding protein (CBP) and its homolog EP300 are transcriptional co-activators that play a crucial role in cancer development, including castration-resistant prostate cancer. Inhibition of the bromodomain of CBP/EP300 is a promising therapeutic strategy. A series of 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent CBP/EP300 inhibitors.

Quantitative Efficacy Data
CompoundTargetIC50 (μM)[1]Cell LineCell Growth Inhibition
32h CBP Bromodomain0.037-Not Reported
29h (ester derivative of 32h) CBP/EP300Not ReportedLNCaP, 22Rv1, C4-2BMarked Inhibition[1]
SGC-CBP30 (Reference Inhibitor) CBP Bromodomain~0.074 (in-house)-Not Reported
CCS1477 (inobrodib) EP300/CBP BromodomainPotent and SelectiveMyeloid Leukemia and Myeloma CellsInduces cell-cycle arrest and differentiation[2]

II. Comparative Efficacy of 1-(1H-indol-1-yl)ethanone Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Derivatives of 1-(1H-indol-1-yl)ethanone have been synthesized and evaluated for their anti-inflammatory and analgesic properties as COX-2 inhibitors.

Quantitative Efficacy Data
CompoundIn Vivo ModelDosePaw Edema Inhibition (%)Analgesic ActivityUlcerogenic PotentialReference Drug
D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) Carrageenan-induced rat paw edemaNot SpecifiedStrongest among tested derivatives[3][4]Strongest among tested derivatives[3][4]Not SpecifiedIndomethacin
Indomethacin Carrageenan-induced rat paw edema10 mg/kg54% at 3 hours[5]StandardKnown to cause ulcers[6]-

III. Experimental Protocols

CBP/EP300 Bromodomain Inhibition Assay (AlphaScreen)

This assay quantifies the binding of inhibitors to the CBP bromodomain.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[7][8] Donor and acceptor beads are brought into proximity by a binding event, leading to a luminescent signal.[7]

Methodology:

  • Reagents: His-tagged CBP bromodomain, biotinylated histone H4 peptide, streptavidin-coated donor beads, and anti-His antibody-conjugated acceptor beads.

  • Procedure:

    • The His-tagged CBP bromodomain is incubated with the biotinylated histone H4 peptide in the presence of the test compound.

    • Streptavidin-coated donor beads are added, which bind to the biotinylated histone peptide.

    • Anti-His antibody-conjugated acceptor beads are added, which bind to the His-tagged CBP bromodomain.

    • If the inhibitor does not prevent the interaction, the donor and acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

    • The IC50 value is determined by measuring the decrease in the luminescent signal with increasing concentrations of the inhibitor.

In Vitro Cell Growth Assay (Prostate Cancer Cell Lines)

This assay assesses the effect of compounds on the proliferation of cancer cells.

Cell Lines: LNCaP, 22Rv1, and C4-2B human prostate cancer cell lines.[1]

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 750 cells/well for LNCaP or C4-2B cells).[9]

  • Treatment: After an initial incubation period (e.g., 16 hours), cells are treated with various concentrations of the test compound or a vehicle control.[9]

  • Incubation: Cells are incubated for a defined period (e.g., 3-5 days).

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay, which quantifies the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Carrageenan-Induced Rat Paw Edema Model

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[10]

Principle: Subplantar injection of carrageenan into a rat's paw induces an acute inflammatory response characterized by edema (swelling).[10][11]

Methodology:

  • Animals: Male Wistar rats are typically used.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin, 10 mg/kg) is administered intraperitoneally or orally before the carrageenan injection.[5]

  • Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of the rat.[11]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

IV. Signaling Pathways and Experimental Workflow

CBP/EP300 Inhibition Signaling Pathway

CBP_EP300_Pathway CBP_EP300 CBP/EP300 Bromodomain Bromodomain CBP_EP300->Bromodomain Histone Histone Tails Ac_Lysine Acetylated Lysine Histone->Ac_Lysine HATs Ac_Lysine->Bromodomain Binding Transcription_Factors Transcription Factors (e.g., MYB, IRF4) Bromodomain->Transcription_Factors Recruitment Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Gene_Expression->Cell_Cycle_Arrest Inhibitor 1-(1H-indol-1-yl)ethanone Derivative Inhibitor->Bromodomain Inhibition

Caption: CBP/EP300 bromodomain inhibition pathway.

COX-2 Inhibition Signaling Pathway

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Inhibitor 1-(1H-indol-1-yl)ethanone Derivative Inhibitor->COX2 Inhibition

Caption: COX-2 inhibition pathway in inflammation.

General Experimental Workflow for Efficacy Assessment

Experimental_Workflow Compound_Synthesis Compound Synthesis (1-(1H-indol-1-yl)ethanone derivatives) In_Vitro_Assay In Vitro Assays Compound_Synthesis->In_Vitro_Assay Target_Binding Target Binding Assay (e.g., AlphaScreen for CBP) In_Vitro_Assay->Target_Binding Cell_Based_Assay Cell-Based Assay (e.g., Cancer Cell Proliferation) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Model (e.g., Rat Paw Edema) In_Vitro_Assay->In_Vivo_Model Data_Analysis Data Analysis (IC50, % Inhibition) In_Vivo_Model->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for assessing drug efficacy.

References

In-Vitro Performance of Novel Bioactive Compounds Derived from 1-(4-Aminoindolin-1-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. The scaffold of 1-(4-Aminoindolin-1-yl)ethanone serves as a versatile starting point for the synthesis of a diverse range of compounds with significant biological potential. This guide provides an objective comparison of the in-vitro performance of various compounds synthesized from this core structure, supported by experimental data, to aid in the identification of promising candidates for further development.

The indoline and indole cores are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.[1] Derivatives of these scaffolds have demonstrated potential as inhibitors of enzymes implicated in inflammation and cancer, as well as modulators of epigenetic targets. This comparative analysis focuses on compounds with reported in-vitro activity, presenting their performance in a structured format for ease of evaluation.

Comparative In-Vitro Activity of Synthesized Compounds

The following table summarizes the in-vitro biological activity of various compounds derived from indoline and indole scaffolds, highlighting their potency against different therapeutic targets.

Compound IDTarget(s)Assay TypeIC50 (µM)Cell Line / SystemReference
Compound 43 5-LOXEnzymatic Assay-Human isolated 5-LOX[2]
Compound 73 5-LOX / sEHEnzymatic Assay0.41 (5-LOX), 0.43 (sEH)Human isolated enzymes[2]
Compound 20l (Y08624) TRIM24 / BRPF1Biochemical Assay0.98 (TRIM24), 1.16 (BRPF1)-[3]
Indole Derivative D-7 COX-2In-vivo Assay--[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in-vitro assays cited in the comparison.

Enzymatic Inhibition Assay (for 5-LOX and sEH)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against purified enzymes.

  • Enzyme Preparation: Recombinant human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are purified to homogeneity.

  • Assay Buffer: A suitable buffer is prepared to maintain optimal pH and ionic strength for enzyme activity.

  • Substrate Preparation: A stock solution of the enzyme's substrate (e.g., arachidonic acid for 5-LOX) is prepared in an appropriate solvent.

  • Compound Dilution: Test compounds are serially diluted in the assay buffer to a range of concentrations.

  • Assay Procedure:

    • In a microplate, the enzyme, test compound dilutions, and assay buffer are combined.

    • The mixture is pre-incubated for a specified time at a controlled temperature.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is terminated, and the product formation is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

TRIM24/BRPF1 Bromodomain Inhibition Assay

This protocol describes a typical method for assessing the inhibitory activity of compounds against bromodomains, which are epigenetic "readers."

  • Protein Expression and Purification: The bromodomain of TRIM24 and BRPF1 are expressed in a suitable system (e.g., E. coli) and purified.

  • Ligand and Compound Preparation: A fluorescently labeled ligand known to bind to the bromodomain and the test compounds are prepared in an assay buffer.

  • Assay Principle: The assay is based on the displacement of the fluorescent ligand from the bromodomain by a competing inhibitor.

  • Assay Procedure:

    • The purified bromodomain protein, the fluorescent ligand, and varying concentrations of the test compound are incubated together in a microplate.

    • The binding is allowed to reach equilibrium.

    • The fluorescence polarization or a similar detection method is used to measure the amount of bound versus free fluorescent ligand.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The IC50 value is calculated from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context of the targeted pathways, the following diagrams are provided.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified Enzyme Incubation Incubate Enzyme + Compound Enzyme->Incubation Substrate Substrate Solution Reaction Initiate with Substrate Substrate->Reaction Compound Test Compound Dilutions Compound->Incubation Incubation->Reaction Add Detection Measure Product Reaction->Detection Data Calculate % Inhibition Detection->Data IC50 Determine IC50 Data->IC50

Caption: Workflow for a typical in-vitro enzyme inhibition assay.

Signaling_Pathway_Inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases LOX 5-LOX AA->LOX EETs Epoxyeicosatrienoic Acids (EETs) AA->EETs via CYP450 Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation sEH sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs EETs->sEH Anti_Inflammation Anti-inflammatory Effects EETs->Anti_Inflammation DHETs->Inflammation reduced anti-inflammatory effect Compound73 Compound 73 (Inhibitor) Compound73->LOX Compound73->sEH

Caption: Simplified signaling pathway of arachidonic acid metabolism and inflammation.

References

A Comparative Guide to Alternatives for 1-(4-Aminoindolin-1-yl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of building blocks is a critical decision that influences the efficiency of synthesis, the novelty of the resulting compounds, and their biological activity. 1-(4-Aminoindolin-1-yl)ethanone has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors. This guide provides an objective comparison of this key intermediate with viable alternatives, supported by representative experimental data and detailed synthetic protocols.

Overview of this compound in Synthesis

This compound is a bifunctional molecule featuring a secondary amine within an indoline ring and an acetyl group, which protects the indoline nitrogen. The primary aromatic amine at the 4-position is the key reactive site for nucleophilic substitution reactions. This structure is particularly well-suited for the synthesis of 4-anilinoquinazoline and 4-anilinopyrimidine derivatives, which are prominent scaffolds in the development of tyrosine kinase inhibitors.

Core Application: Synthesis of 4-Anilinoquinazoline Derivatives

A primary application of this compound is in the synthesis of potent kinase inhibitors through its reaction with substituted 4-chloroquinazolines. The general reaction involves a nucleophilic aromatic substitution where the 4-amino group of the indoline displaces the chlorine atom at the 4-position of the quinazoline ring.

Signaling Pathway of 4-Anilinoquinazoline Kinase Inhibitors

Kinase_Inhibitor_Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor EGFR EGFR (Tyrosine Kinase) Growth_Factor->EGFR Binds P P EGFR->P Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR:e->Downstream_Signaling:w Activates ATP ATP ATP->EGFR Binds to active site ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Experimental_Workflow Start Start Reactants Mix: - Aniline Derivative (1.0 eq) - 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) - Isopropanol (solvent) Start->Reactants Reaction Reflux (e.g., 82 °C) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Cool to RT Filter Precipitate Wash with Isopropanol Monitoring->Workup Complete Purification Recrystallization (e.g., from Ethanol) Workup->Purification Analysis Characterization: - ¹H NMR - LC-MS - Melting Point Purification->Analysis End End Analysis->End

A Spectroscopic and Yield-Based Comparison of Modern Indoline Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is of paramount importance in medicinal chemistry and drug development. This guide provides an objective comparison of various indoline synthesis products, focusing on reaction yields and key spectroscopic characteristics. The presented data, compiled from recent literature, offers a clear overview of the performance of both classic and modern synthetic approaches, including transition-metal-catalyzed and microwave-assisted methods.

Quantitative Comparison of Indoline Synthesis Methods

The following table summarizes key quantitative data for the synthesis of representative indoline and indole derivatives using various established methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Citation
Classic Methods
Fischer Indole SynthesisPhenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1706 min72-80[1]
Fischer Indole SynthesisPhenylhydrazine, PropiophenoneAcetic AcidAcetic AcidReflux8 hours75[2]
Bischler-Möhlau (Microwave)N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)1.2 min71[1]
Reissert Synthesiso-Nitrotoluene, Diethyl oxalatePotassium ethoxide, Zinc dustEthanol, Acetic acid---[1]
Modern Methods
Pd-Catalyzed C-H Activationβ-arylethylamine substrates (PA-protected)Palladium catalyst-60-High[3]
Microwave-Assisted FischerPhenylhydrazine, PropiophenoneEaton's Reagent-17010 min92[2]
Iodine-Mediated Oxidative AminationAnilinesIodine---Good[4]
CuH-Catalyzed Cyclization-Copper Hydride catalyst-Mild-High[4]

Spectroscopic Data of Indoline and Derivatives

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of synthesized indoline products. Below is a summary of typical spectroscopic data for the parent indoline molecule and related derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR of Indoline in CDCl₃ [5]

Proton Chemical Shift (ppm)
H-1 (NH) ~3.6
H-2 (CH₂) ~3.0
H-3 (CH₂) ~3.5

| Aromatic H | 6.6 - 7.1 |

¹³C NMR of Indole in CDCl₃ [6]

Carbon Chemical Shift (ppm)
C-2 124.201
C-3 104.816
C-3a 126.360
C-4 122.954
C-5 122.027
C-6 113.254
C-7 -

| C-7a | - |

UV-Visible and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions of molecules and are sensitive to substitution patterns and the solvent environment.

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Fluorescence Lifetime (ns)Citation
IndolineNonaqueous Solvents--4 - 7[7]
IndolineWater--0.18[7]
Indoline-2-carboxylic acidMost Solvents--4 - 5 (major conformation)[7]
Indoline-2-carboxylic acidWater (pH 6-10)--5.0[7]
6-hydroxyindoleCyclohexane~284304-[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of indoline compounds.

Synthesis Protocol: Fischer Indole Synthesis of 2-Phenylindole[1]
  • Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The yield of acetophenone phenylhydrazone is 87-91%.

  • Cyclization to 2-Phenylindole: An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • Work-up and Purification: The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Spectroscopic Analysis Protocol: General Procedures
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature.[9] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.[9]

  • UV-Visible Spectroscopy: Absorption spectra are recorded at room temperature on a UV-Vis spectrophotometer (e.g., Beckman model 3600 or Perkin Elmer Lambda Spectrometer).[10][11] Samples are dissolved in a suitable solvent (e.g., cyclohexane, methanol, ethanol).[10][11]

  • Fluorescence Spectroscopy: Excitation and emission fluorescence spectra are obtained at room temperature on a spectrofluorometer (e.g., Perkin-Elmer model MPF-44B).[10] The same solvents as in UV-Vis spectroscopy are generally used.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for indoline synthesis and analysis, as well as a representative reaction pathway.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification_analysis Purification & Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Work-up Work-up Reaction->Work-up Crude Product Crude Product Work-up->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Pure Product Pure Product Purification->Pure Product Spectroscopic Analysis Spectroscopic Analysis Pure Product->Spectroscopic Analysis NMR, UV-Vis, Fluorescence Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation fischer_indole_synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Ketone Ketone Ketone->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization Indole Indole Enehydrazine->Indole [3,3]-Sigmatropic Rearrangement & Aromatization

References

Evaluating the Novelty of 1-(4-Aminoindolin-1-yl)ethanone Derivatives as Aurora Kinase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The indolinone scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several derivatives showing promising anti-cancer activity. This guide provides a comparative analysis of novel indolinone derivatives, with a focus on their potential as Aurora Kinase B (AURKB) inhibitors, benchmarked against established clinical candidates. While the specific 1-(4-Aminoindolin-1-yl)ethanone core represents a key area of interest for novel synthesis, this guide will leverage available data on closely related and highly potent indolinone derivatives to evaluate the novelty and potential of this chemical class.

Introduction to Aurora Kinase B Inhibition

Aurora Kinase B is a crucial serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. Its overexpression is a common feature in a wide array of human cancers, making it an attractive target for therapeutic intervention. Inhibition of AURKB leads to mitotic catastrophe and subsequent apoptosis in cancer cells, providing a clear rationale for the development of small molecule inhibitors.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of a novel, highly potent indolinone derivative, designated as 3-17k , and compares it with established Aurora kinase inhibitors currently or formerly in clinical development.[1][2]

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Selectivity Notes
Novel Indolinone (3-17k) Aurora B 0.8911 No significant inhibition of Aurora A.[1][2]
Tozasertib (VX-680)Aurora A0.6Pan-Aurora inhibitor, also inhibits Aurora B (IC50 = 18 nM) and Aurora C (IC50 = 4.6 nM).
Barasertib (AZD1152-HQPA)Aurora B0.37Highly selective for Aurora B over Aurora A (>1000-fold).
Alisertib (MLN8237)Aurora A1.2Selective for Aurora A, with >200-fold selectivity over Aurora B.
Table 2: Anti-proliferative Activity (IC50 in µM)
Cell LineCancer TypeNovel Indolinone (3-17k) Tozasertib (VX-680)Barasertib (AZD1152)Alisertib (MLN8237)
HGC27Gastric Cancer2.05 Not ReportedNot ReportedNot Reported
HT-29Colon Cancer2.07 Not ReportedNot ReportedNot Reported
OVCAR8Ovarian Cancer3.02 Not ReportedNot ReportedNot Reported
T24Bladder Cancer10.21 Not ReportedNot ReportedNot Reported
NCI-H1299Lung Cancer7.32 Not ReportedNot ReportedNot Reported
SW480Colon Cancer4.45 Not ReportedNot ReportedNot Reported
HCT-116Colon CancerNot ReportedNot ReportedNot Reported0.015 - 0.469
HeLaCervical CancerNot Reported~0.3Not Reported0.015 - 0.469

Note: Data for established inhibitors are presented as a range from various studies and cell lines to indicate general potency.

The data clearly indicates that novel indolinone derivatives, such as compound 3-17k, exhibit nanomolar potency against Aurora B kinase, comparable to the highly selective inhibitor Barasertib.[1][2] Furthermore, 3-17k demonstrates excellent selectivity for Aurora B over Aurora A, a desirable trait for minimizing off-target effects. Its anti-proliferative activity in the micromolar range against a panel of cancer cell lines underscores its potential as a therapeutic candidate. Notably, compound 3-17k also shows lower cytotoxicity in normal human cells (GES-1 and NCM460), suggesting a favorable therapeutic window.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora B signaling pathway and a typical workflow for evaluating novel inhibitors.

Aurora_B_Signaling_Pathway Aurora B Signaling Pathway in Mitosis cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Histone_H3 Histone H3 p-Histone_H3 p-Histone_H3 Histone_H3->p-Histone_H3 Phosphorylation (Ser10) AURKB_Pro Aurora B AURKB_Pro->p-Histone_H3 Aberrant_Mitosis Aberrant Mitosis (Polyploidy, Apoptosis) AURKB_Pro->Aberrant_Mitosis Inhibition leads to Kinetochore Kinetochore-Microtubule Attachment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Kinetochore->Spindle_Assembly_Checkpoint Monitors AURKB_Meta Aurora B AURKB_Meta->Kinetochore Corrects errors AURKB_Meta->Aberrant_Mitosis Cytokinesis Cytokinesis AURKB_Ana Aurora B AURKB_Ana->Cytokinesis Regulates AURKB_Ana->Aberrant_Mitosis Novel_Indolinone Novel Indolinone Derivatives Novel_Indolinone->AURKB_Pro Novel_Indolinone->AURKB_Meta Novel_Indolinone->AURKB_Ana

Caption: Simplified signaling pathway of Aurora B in mitosis and the inhibitory effect of novel indolinone derivatives.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Start Compound Synthesis (this compound Derivatives) In_Vitro_Kinase_Assay In Vitro Aurora Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (MTT Assay) (IC50 against cancer cell lines) In_Vitro_Kinase_Assay->Cell_Viability_Assay Potent & Selective Compounds Mechanism_of_Action Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay) Cell_Viability_Assay->Mechanism_of_Action Active Compounds In_Vivo_Xenograft In Vivo Efficacy (Tumor Xenograft Model) Mechanism_of_Action->In_Vivo_Xenograft Confirmed MoA End Lead Optimization In_Vivo_Xenograft->End Efficacious Compounds

Caption: A typical experimental workflow for the evaluation of novel Aurora kinase inhibitors.

Experimental Protocols

In Vitro Aurora B Kinase Assay (Luminescent Kinase Assay)

This assay is designed to measure the activity of Aurora B kinase and the inhibitory effect of test compounds.

Materials:

  • Recombinant human Aurora B kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Kemptide)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.

  • Prepare a kinase/substrate mixture in kinase buffer containing Aurora B kinase and the appropriate substrate.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay kit.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative activity of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HGC27, HT-29)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a DMSO-only control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo efficacy of lead compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., HGC27)

  • Matrigel

  • Lead compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Monitor the tumor growth regularly by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the lead compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Conclusion

The indolinone scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The data presented for novel indolinone derivatives, such as 3-17k, highlight their significant potential as highly effective and selective Aurora B inhibitors, rivaling established clinical candidates in in vitro assays.[1][2] The promising anti-proliferative activity and selectivity profile warrant further investigation, including comprehensive in vivo studies, to fully elucidate their therapeutic potential. For researchers in drug discovery, the this compound core and its related indolinone analogs represent a compelling starting point for the development of next-generation anti-cancer agents targeting Aurora B kinase.

References

A Comparative Guide to the Cross-Reactivity of Aminoindoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminoindoline scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, leading to several clinical candidates and approved drugs. However, achieving absolute target specificity remains a significant challenge. Understanding the cross-reactivity profile of these inhibitors is crucial for interpreting experimental results, predicting potential off-target effects, and designing more selective next-generation therapeutics. This guide provides a comparative analysis of the cross-reactivity of three prominent aminoindoline-based inhibitors: SU6656, Semaxanib (SU5416), and SU9516, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Cross-Reactivity Profiles

The following tables summarize the inhibitory activity of SU6656, Semaxanib (SU5416), and SU9516 against their primary targets and a panel of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of potency and selectivity.

Table 1: Inhibitory Profile of SU6656

Target KinaseIC50 / Ki (nM)Kinase FamilyReference
Src 280 Tyrosine Kinase [1]
Yes 20 Tyrosine Kinase [1]
Lyn 130 Tyrosine Kinase [1]
Fyn 170 Tyrosine Kinase [1]
BRSK2-CAMK[2]
AMPK-CAMK[2]
Aurora B-Serine/Threonine Kinase[2]
Aurora C-Serine/Threonine Kinase[2]
CaMKKβ-CAMK[2]
Lck>10,000Tyrosine Kinase[3]
FGFR1>10,000Tyrosine Kinase[3]
PDGFRβ>10,000Tyrosine Kinase[3]

Note: A definitive IC50 value for BRSK2, AMPK, Aurora B/C, and CaMKKβ was not specified in the initial findings, but they were identified as off-targets.

Table 2: Inhibitory Profile of Semaxanib (SU5416)

Target KinaseIC50 (nM)Kinase FamilyReference
VEGFR2 (KDR/Flk-1) 1,230 Tyrosine Kinase [4]
c-Kit30Tyrosine Kinase[5][6]
FLT3160Tyrosine Kinase[5][6]
RET170Tyrosine Kinase[5][6]
PDGFRβ20,000Tyrosine Kinase[6]
EGFR>100,000Tyrosine Kinase[6]
FGFR>100,000Tyrosine Kinase[6]
Abl11,000Tyrosine Kinase[6]
ALK1,200Tyrosine Kinase[6]

Table 3: Inhibitory Profile of SU9516

Target KinaseKi (nM)Kinase FamilyReference
CDK2/cyclin A 31 Serine/Threonine Kinase [7]
CDK2/cyclin E60 - 248Serine/Threonine Kinase[7]
CDK1/cyclin B160 - 248Serine/Threonine Kinase[7]
CDK4/cyclin D11,395Serine/Threonine Kinase[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are protocols for two widely used assays for determining kinase inhibitor selectivity.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a high-throughput method that quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on a competitive binding format.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal. Dissociation constants (Kd) are determined by measuring the amount of kinase captured at various concentrations of the test compound.[8]

Generalized Protocol:

  • Compound Preparation: Test compounds are typically prepared as a stock solution in 100% DMSO and then serially diluted.

  • Assay Reaction: The DNA-tagged kinase, test compound, and immobilized ligand are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the plate.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. For quantitative analysis, Kd values are calculated from 11-point dose-response curves.[9]

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay can be used to determine the inhibitory effect of a compound on the catalytic activity of a kinase.[10]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[11]

Generalized Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate. The reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).[12]

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the unreacted ATP. This step is typically incubated for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion and Signal Generation: A volume of Kinase Detection Reagent is added to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature to allow the signal to stabilize.[12]

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The data is normalized using positive (no inhibitor) and negative (no kinase or potent inhibitor) controls. The percent inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

G cluster_0 PDGF Signaling Pathway Inhibition by SU6656 PDGF PDGF PDGFR PDGFR PDGF->PDGFR Src Src Family Kinases (Src, Yes, Lyn, Fyn) PDGFR->Src PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Src->PI3K Src->Ras SU6656 SU6656 SU6656->Src Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc c-Myc Induction ERK->Myc Myc->Proliferation

Caption: PDGF signaling pathway and the inhibitory action of SU6656 on Src family kinases.

G cluster_1 VEGF Signaling Pathway Inhibition by Semaxanib (SU5416) VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Semaxanib Semaxanib (SU5416) Semaxanib->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis

Caption: VEGF signaling pathway and the inhibitory action of Semaxanib on VEGFR2.

G cluster_2 CDK-Mediated Cell Cycle Progression and Inhibition by SU9516 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb phosphorylates SU9516 SU9516 SU9516->CDK2 E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

Caption: CDK-mediated G1/S transition and its inhibition by SU9516.

G cluster_3 Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling Compound Aminoindoline Inhibitor Assay In Vitro Kinase Assay (e.g., KINOMEscan® or ADP-Glo™) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay DataAcquisition Data Acquisition (qPCR or Luminescence) Assay->DataAcquisition DataAnalysis Data Analysis (% Inhibition, IC50/Ki) DataAcquisition->DataAnalysis Profile Cross-Reactivity Profile DataAnalysis->Profile

Caption: A generalized workflow for determining the cross-reactivity profile of kinase inhibitors.

References

A Comparative Guide to the Biological Effects of Indanone and Indolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone and indolinone scaffolds are privileged structures in medicinal chemistry, each giving rise to a diverse array of biologically active compounds. While structurally similar, these two heterocyclic ketones exhibit distinct and, at times, overlapping pharmacological profiles. This guide provides an objective comparison of their biological effects, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

I. Comparative Analysis of Biological Activities

Indanone and indolinone derivatives have been extensively explored as therapeutic agents, demonstrating efficacy in oncology, neurodegenerative disorders, and inflammatory conditions. The following sections and tables summarize their activities across these key areas.

Anticancer Activity

Both indanone and indolinone derivatives have emerged as potent anticancer agents, albeit often through different primary mechanisms of action.

Indanone Derivatives as Tubulin Polymerization Inhibitors: A significant number of indanone derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1]

Indolinone Derivatives as Kinase Inhibitors: The indolinone scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs targeting key signaling pathways involved in tumor angiogenesis and proliferation.[2] A primary target for many indolinone derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[3]

Table 1: Comparative Anticancer Activity of Indanone and Indolinone Derivatives
Compound Class Derivative Example Primary Target IC50 Value
IndanoneN-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)Tubulin Polymerization0.41 ± 0.19 µM (KM 12 cells)[1]
Indanone2-benzylidene-1-indanonesTubulin Polymerization0.62–2.04 µM[4]
IndolinoneSunitinibVEGFR-20.139 µM[2]
IndolinoneCompound 20VEGFR-20.0567 µM[2]
IndolinoneIndolinone Derivative 9dTubulin Polymerization3.4 µM[5]
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Derivatives of both scaffolds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.

Indanone Derivatives as AChE Inhibitors: The development of Donepezil, an indanone-based drug, has spurred significant research into this class of compounds as AChE inhibitors. Many indanone derivatives exhibit potent, nanomolar-range inhibition of AChE.[6]

Indolinone Derivatives as AChE Inhibitors: While less common than indanones, certain indolinone derivatives have also been designed and synthesized as potent AChE inhibitors, with some showing activity superior to standard drugs.

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
Compound Class Derivative Example AChE IC50 Value
IndanoneCompound 914.8 nM[6]
IndanoneCompound 1418.6 nM[6]
Indolinone2-chlorobenzyl derivative 3c0.44 nM
Anti-inflammatory Activity

The anti-inflammatory properties of indanone and indolinone derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, most notably the NF-κB pathway.

Indanone Derivatives as NF-κB Pathway Inhibitors: Certain indanone derivatives have been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Indolinone Derivatives and Inflammation: The anti-inflammatory effects of some indole-based derivatives, a class that includes indolinones, are also linked to the inhibition of the NF-κB signaling pathway by preventing the transactivation of the p65 subunit.[8]

Table 3: Comparative Anti-inflammatory Activity
Compound Class Derivative Example Mechanism Effect
Indanone2-benzylidene-1-indanone derivative 8fInhibition of NF-κB/MAPK signalingSignificant reduction in LPS-induced pulmonary inflammation[7]
IndanoneIPX-18Inhibition of NF-κB phosphorylationIC50 for TNF-α release: 96.29 nM (PBMCs)[9]
IndolinoneIndole-hydantoin derivative IH-1Inhibition of NF-κB p65 phosphorylationSignificant inhibition of LPS-induced NO production[8]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and control inhibitors (e.g., colchicine)

  • 96-well microplate

  • Fluorimeter capable of kinetic reads

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add the fluorescent reporter to the reaction mixture.

  • Dispense the reaction mixture into the wells of a pre-warmed 96-well plate.

  • Add the test compounds or control inhibitors at various concentrations to the wells.

  • Immediately place the plate in a fluorimeter pre-set to 37°C.

  • Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • The rate of increase in fluorescence corresponds to the rate of tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds and control inhibitors (e.g., Sunitinib)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well microplate

  • Luminometer

Procedure:

  • Add kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which generates a luminescent signal proportional to the amount of ADP.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is directly proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test compounds and control inhibitors

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.

  • Add the AChE enzyme solution to the wells and incubate for a short period.

  • Initiate the reaction by adding the substrate, ATCI.

  • The AChE-catalyzed hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and its inhibition by test compounds.

Materials:

  • Adherent cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other NF-κB activators

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., LPS) to induce p65 translocation.

  • Fix the cells with paraformaldehyde and then permeabilize them.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the cells with the primary antibody against NF-κB p65.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence of p65 to determine the extent of translocation and its inhibition by the test compound.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indolinone Indolinone Derivatives Indolinone->VEGFR Inhibits

VEGFR-2 Signaling Pathway and Inhibition by Indolinone Derivatives.

Tubulin_Polymerization_Inhibition cluster_0 Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis G2/M Arrest leads to Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Indanone Indanone Derivatives Indanone->Tubulin Inhibits Polymerization

Mechanism of Action for Indanone Derivatives as Tubulin Polymerization Inhibitors.

AChE_Inhibition_Workflow A Prepare Reagents (AChE, DTNB, ATCI, Inhibitor) B Dispense into 96-well Plate A->B C Incubate B->C D Initiate Reaction with Substrate (ATCI) C->D E Measure Absorbance at 412 nm (Kinetic) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Experimental Workflow for Acetylcholinesterase (AChE) Inhibition Assay.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Indanone_Indolinone Indanone/ Indolinone Derivatives Indanone_Indolinone->IKK Inhibit Indanone_Indolinone->NFkB Inhibit Translocation

NF-κB Signaling Pathway and Points of Inhibition.

IV. Conclusion

Both indanone and indolinone derivatives represent versatile scaffolds with significant therapeutic potential. While indanones have shown particular promise as tubulin polymerization inhibitors for cancer and as acetylcholinesterase inhibitors for neurodegenerative diseases, indolinones have been exceptionally successful as kinase inhibitors in oncology. Their overlapping activities in areas such as anti-inflammation highlight the nuanced structure-activity relationships that govern their biological effects. This guide serves as a foundational resource for researchers to compare, select, and design novel derivatives with improved potency and selectivity for a range of therapeutic targets.

References

Safety Operating Guide

Proper Disposal of 1-(4-Aminoindolin-1-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of 1-(4-Aminoindolin-1-yl)ethanone, ensuring the protection of all laboratory personnel and the surrounding environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Personal Protective Equipment (PPE): Proper PPE is essential to prevent skin and eye contact, as well as inhalation.[1]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge the chemical to sewer systems or dispose of it as regular trash.[3][4][5]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be classified as hazardous chemical waste.[3][6][7]

  • Segregate Waste: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] Store it away from incompatible materials such as strong acids and oxidizing agents.[1][7]

Step 2: Waste Collection and Containment

  • Select an Appropriate Container: Use a designated, compatible hazardous waste container with a secure screw-top lid. The container must be in good condition, without leaks or cracks.[6][7][8]

  • Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[2][6]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[3][6][8] This prevents the release of harmful fumes.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][8]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to mitigate spills or leaks.[7]

  • Accumulation Limits: Be aware of the maximum allowable accumulation times (often up to one year for partially filled containers) and volume limits (typically 55 gallons) for hazardous waste in an SAA.[6][8]

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of the chemical yourself. The final disposal must be handled by a licensed chemical destruction facility.[4] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3][6]

  • Professional Disposal Methods: The recommended disposal methods for this compound are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[4][9]

Disposal Workflow

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Final Disposal A Wear appropriate PPE B Designate this compound as Hazardous Waste A->B C Segregate from incompatible materials B->C D Use a labeled, compatible waste container C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Keep container closed and within secondary containment E->F G Request pickup from Environmental Health & Safety (EHS) F->G H EHS transports to a licensed waste facility G->H I Final Disposal via Controlled Incineration H->I

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Aminoindolin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4-Aminoindolin-1-yl)ethanone (CAS No. 17274-64-5), a compound used in the synthesis of pharmaceuticals and other biologically active molecules.[1][] Our focus extends beyond mere compliance, aiming to instill a culture of safety grounded in scientific causality and field-proven best practices.

Hazard Assessment: Acknowledging the Data Gaps

A critical first step in any safety protocol is a thorough understanding of the compound's hazard profile. The available Safety Data Sheet (SDS) for this compound lacks specific GHS classification, toxicity, and environmental hazard data.[3] This absence of information does not imply safety. In laboratory practice, compounds with incomplete hazard data must be handled as potentially hazardous.

To construct a presumptive risk profile, we can analyze structurally similar compounds. For instance, other amino-substituted heterocyclic ethanones and indole derivatives are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, we will operate under the precautionary principle that this compound may present similar hazards.

Inferred Potential Hazards:

  • Skin Irritation: Potential to cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Potential to cause significant eye damage if splashed.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Toxicity: While no data is available, its use as a pharmaceutical intermediate suggests biological activity.[1][] Ingestion and absorption through the skin should be considered potentially harmful.

The Hierarchy of Controls: PPE as the Final Safeguard

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Before any handling, ensure that engineering and administrative controls are in place. This foundational safety philosophy is critical for minimizing exposure risk.

  • Engineering Controls: All operations involving this compound, especially handling the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[6][7] The fume hood contains vapors and aerosols, preventing inhalation exposure.

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP and are never working alone in the laboratory.[8]

Core PPE Protocol for this compound

The following PPE is mandatory for all procedures involving this compound. The selection is based on the inferred hazards and general best practices for handling chemical intermediates.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Tightly fitting safety goggles with side-shields.[3]Double-gloving with nitrile gloves (4-8 mil).Buttoned flame-resistant lab coat, long pants, closed-toe shoes.[3]Not required if performed in a certified fume hood.
Preparing Solutions Tightly fitting safety goggles and a face shield.Double-gloving with nitrile or neoprene gloves. Check manufacturer's solvent compatibility.Impervious, flame-resistant lab coat or chemical-resistant apron over lab coat.[3][9]Not required if performed in a certified fume hood.
Accidental Spill Tightly fitting safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.Full-face respirator with appropriate cartridge if spill is large or outside of a fume hood.[10]

Standard safety glasses are insufficient. Tightly-fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.[3][10] When handling solutions or performing any task with a higher risk of splashing, a full-face shield must be worn over the safety goggles.[9]

Protective clothing serves as a critical barrier against accidental contact.

  • Lab Coat: A flame-resistant lab coat is recommended.[3] It must be fully buttoned with sleeves rolled down.

  • Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory in any laboratory setting.[8] Shorts and open-toed shoes are strictly prohibited.

  • Apron: For larger volumes or splash-prone procedures, a chemical-resistant apron should be worn over the lab coat.

Gloves must be selected carefully, as no single material is impervious to all chemicals.

  • Glove Material: While the SDS does not specify a material, nitrile gloves are a common and appropriate choice for initial splash protection against many chemical solids and solutions.[9] Always inspect gloves for tears or punctures before use.[11]

  • Double Gloving: The practice of wearing two pairs of gloves significantly reduces the risk of exposure if the outer glove is compromised. This is a best practice when handling potentially hazardous compounds.

  • Glove Removal: Use the proper technique to remove gloves without touching the outer contaminated surface with bare skin. Dispose of used gloves immediately in the designated hazardous waste container.[11] Never reuse disposable gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

When work is conducted within a properly functioning fume hood, airborne concentrations should be kept below exposure limits, and respiratory protection is typically not required.[11] However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical. A full-face respirator with a combination organic vapor/particulate cartridge should be available for emergency use.

Procedural Workflow: PPE Selection, Use, and Disposal

The following diagram outlines the logical workflow for ensuring safety when handling this compound. Adherence to this process is a self-validating system for protocol integrity.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A 1. Assess Task & Risks (e.g., Weighing, Dissolving) B 2. Verify Engineering Controls (Fume Hood Certified & Flowing) A->B C 3. Select PPE (Based on Task - See Table) B->C D 4. Don PPE Correctly (Coat -> Goggles -> Face Shield -> Gloves) C->D E 5. Handle Chemical (Inside Fume Hood, Avoid Aerosols) D->E F 6. Decontaminate & Doff PPE (Remove Gloves First) E->F G 7. Dispose of Contaminated PPE (Designated Hazardous Waste) F->G H 8. Personal Hygiene (Wash Hands Thoroughly) G->H

Caption: PPE selection, use, and disposal workflow.

Emergency First Aid & Decontamination

In the event of an accidental exposure, immediate action is crucial.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan

All waste contaminated with this compound, including used gloves, weigh boats, and contaminated labware, must be treated as hazardous waste.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]

  • Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[3]

By integrating these expert-level protocols and understanding the causal reasoning behind them, you can ensure a safe and effective research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.